Product packaging for T-3364366(Cat. No.:)

T-3364366

カタログ番号: B611104
分子量: 443.5 g/mol
InChIキー: BVRXQXNVDLUWMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

T-3364366 is a potent, reversible, slow-binding D5D inhibitor with D5D Ki < 2.7 nM and a dissociation half-life in excess of 2.0 h. The long residence time was confirmed in cellular washout assays. Delta-5 desaturase (D5D) catalyzes the conversion from dihomo-gamma linoleic acid (DGLA) to arachidonic acid (AA). DGLA and AA are common precursors of anti- and pro-inflammatory eicosanoids, respectively, making D5D an attractive drug target for inflammatory-related diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16F3N3O3S2 B611104 T-3364366

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[2-[4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]thieno[3,4-d]pyrimidin-2-yl]sulfanylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3S2/c1-11(25)22-6-7-29-17-23-15-9-28-8-14(15)16(26)24(17)12-2-4-13(5-3-12)27-10-18(19,20)21/h2-5,8-9H,6-7,10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRXQXNVDLUWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSC1=NC2=CSC=C2C(=O)N1C3=CC=C(C=C3)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

T-3364366: A Deep Dive into its Mechanism of Action as a Delta-5 Desaturase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

T-3364366 is a potent and selective inhibitor of delta-5 desaturase (D5D), an enzyme crucial in the inflammatory cascade.[1][2][3] This thienopyrimidinone-based compound exhibits a reversible and slow-binding interaction with the desaturase domain of D5D, leading to a prolonged inhibitory effect.[1][4] Its unique kinetic profile and high selectivity make it a significant tool for research into inflammation and a promising lead compound for the development of novel anti-inflammatory therapeutics.

Core Mechanism: Inhibition of Arachidonic Acid Synthesis

The primary mechanism of action of this compound is the inhibition of delta-5 desaturase (D5D). D5D is a key enzyme in the biosynthetic pathway of arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. D5D catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid. By blocking this step, this compound effectively reduces the production of AA and subsequently dampens the inflammatory response.

The interaction between this compound and D5D is characterized by slow-binding kinetics, with a dissociation half-life of over two hours. This prolonged residence time on the target enzyme contributes to its potent activity in cellular systems.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Enzymatic Activity of this compound

Target EnzymeIC50 (nM)
Delta-5 Desaturase (D5D)19
Delta-6 Desaturase (D6D)6200
Stearoyl-CoA Desaturase (SCD)>10000

Table 2: Cell-Based Activity of this compound

Cell LineAssayIC50 (nM)
HepG2 (Human)Arachidonic Acid Production1.9
RLN-10 (Rat)Arachidonic Acid Production2.1

Table 3: Kinetic and Pharmacokinetic Properties of this compound

ParameterValue
Ki<2.7 nM
Dissociation Half-life (t1/2)>2.0 hours
Mean Residence Time (MRTiv) in mouse0.65 hours

Experimental Protocols

The characterization of this compound's mechanism of action involved several key experimental procedures.

Radioligand Binding Assay

A radiolabeled version of this compound, [3H]this compound, was utilized to directly measure its binding to the D5D enzyme. This assay was crucial for determining the binding affinity (Ki) and for elucidating the slow-binding kinetics. The protocol involved incubating [3H]this compound with membranes prepared from cells overexpressing D5D. Non-specific binding was determined in the presence of an excess of unlabeled this compound. The amount of bound radioactivity was then quantified to determine the binding parameters.

Enzymatic Activity Assay

The inhibitory potency of this compound on D5D, D6D, and SCD was determined using enzymatic activity assays. These assays typically involve incubating the respective enzymes with their specific fatty acid substrates in the presence of varying concentrations of the inhibitor. The conversion of the substrate to its product is then measured, often using chromatographic techniques, to determine the IC50 value.

Cellular Washout Assay

To confirm the long residence time of this compound in a cellular context, washout assays were performed. Cells were pre-incubated with this compound to allow for binding to D5D. The compound was then removed from the medium, and the recovery of D5D activity was monitored over time. The slow recovery of enzyme activity observed in these experiments supported the long dissociation half-life determined from the radioligand binding assays.

Domain Swapping Experiments

To pinpoint the binding site of this compound on the D5D enzyme, domain swapping experiments were conducted. Chimeric enzymes were created by swapping the N-terminal cytochrome b5-like domain and the C-terminal desaturase domain between D5D and the related enzyme D6D. Binding studies with [3H]this compound revealed that the compound specifically binds to the desaturase domain of D5D, confirming this as the site of inhibitory action.

Visualizing the Mechanism and Experimental Logic

The following diagrams illustrate the signaling pathway affected by this compound and the logic of the key experiments used to elucidate its mechanism of action.

T3364366_Mechanism_of_Action cluster_pathway Arachidonic Acid Biosynthesis Pathway cluster_intervention Intervention DGLA Dihomo-gamma-linolenic Acid (DGLA) AA Arachidonic Acid (AA) DGLA->AA Delta-5 Desaturase (D5D) Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory COX, LOX enzymes T3364366 This compound T3364366->AA Inhibition

Caption: Mechanism of action of this compound in the arachidonic acid pathway.

Domain_Swapping_Experiment D5D D5D Desaturase Domain Cytochrome b5-like Domain D6D D6D Desaturase Domain Cytochrome b5-like Domain Chimera1 D5D-D6D Chimera D6D Desaturase Domain D5D Cytochrome b5-like Domain Chimera2 D6D-D5D Chimera D5D Desaturase Domain D6D Cytochrome b5-like Domain T3364366 [3H]this compound T3364366->D5D:dom Binds T3364366->D6D:dom No Binding T3364366->Chimera1:dom No Binding T3364366->Chimera2:dom Binds

Caption: Domain swapping experiment to identify the this compound binding site.

References

T-3364366: A Potent and Selective Delta-5 Desaturase Inhibitor with Slow-Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of T-3364366, a novel, potent, and selective delta-5 desaturase (D5D) inhibitor. Delta-5 desaturase is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids, catalyzing the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA). The inhibition of D5D presents a promising therapeutic strategy for a range of inflammatory diseases by modulating the balance of pro-inflammatory and anti-inflammatory eicosanoids. This document details the biochemical mechanism of action, quantitative inhibitory activity, and key experimental protocols related to this compound, providing a valuable resource for researchers and professionals in the field of drug development.

Introduction to Delta-5 Desaturase and this compound

Delta-5 desaturase (D5D), also known as fatty acid desaturase 1 (FADS1), is a rate-limiting enzyme in the biosynthesis of arachidonic acid (AA), a precursor to a variety of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2] Conversely, the substrate for D5D, dihomo-gamma-linolenic acid (DGLA), can be converted into anti-inflammatory eicosanoids.[3] By inhibiting D5D, the production of AA-derived pro-inflammatory mediators is reduced, while the levels of DGLA-derived anti-inflammatory mediators are potentially increased, offering a dual anti-inflammatory effect.[3]

This compound is a thienopyrimidinone-based compound identified as a potent and selective inhibitor of D5D.[3] It exhibits a unique mechanism of action characterized by slow-binding kinetics and a long residence time on the target enzyme, suggesting the potential for prolonged pharmacodynamic effects.

Mechanism of Action

This compound is a reversible and slow-binding inhibitor of D5D. Its mechanism of action has been elucidated through a series of biochemical and cellular assays.

Targeting the Desaturase Domain

D5D is comprised of two key domains: a desaturase domain containing the di-iron active site and a cytochrome b5-like domain involved in electron transfer. To pinpoint the binding site of this compound, domain-swapping experiments were conducted between D5D and the related delta-6 desaturase (D6D), for which this compound shows high selectivity. These experiments revealed that [³H]this compound specifically binds to the desaturase domain of D5D, indicating that its inhibitory action is a direct effect on the catalytic machinery of the enzyme.

Slow-Binding Kinetics and Long Residence Time

A key characteristic of this compound is its slow-binding inhibition of D5D. This means that the inhibitor establishes its final, tight-binding state with the enzyme over a period of time, rather than instantaneously. This kinetic profile is often associated with a long drug-target residence time. Dilution experiments with a radiolabeled version of the inhibitor, [³H]this compound, demonstrated a dissociation half-life of over 2.0 hours. This prolonged interaction with the D5D enzyme was further confirmed in cellular washout assays, where the inhibitory effect of this compound on AA production in HepG2 cells persisted even after the compound was removed from the culture medium.

The following diagram illustrates the proposed mechanism of action:

Mechanism of this compound Inhibition cluster_D5D D5D Enzyme Structure T3364366 This compound Desaturase_Domain Desaturase Domain (Active Site) T3364366->Desaturase_Domain Binds with slow kinetics and long residence time D5D_enzyme Delta-5 Desaturase (D5D) Enzyme D5D_enzyme->Desaturase_Domain Cytb5_Domain Cytochrome b5-like Domain (Electron Transfer) D5D_enzyme->Cytb5_Domain AA Arachidonic Acid (AA) Desaturase_Domain->AA Product Inhibition Inhibition DGLA DGLA DGLA->Desaturase_Domain Substrate Inhibition->AA Blocks Production Conversion Catalytic Conversion

Caption: this compound directly inhibits the desaturase domain of the D5D enzyme.

Quantitative Data Presentation

The inhibitory potency and selectivity of this compound have been quantified through enzymatic and cellular assays. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeEnzymatic Assay IC₅₀ (nM)Cellular Assay IC₅₀ (nM)Cell Line
Delta-5 Desaturase (D5D) 191.9HepG2 (Human)
2.1RLN-10 (Rat)
Delta-6 Desaturase (D6D) 6200--
Stearoyl-CoA Desaturase (SCD) >10000--

Table 2: Kinetic Parameters of this compound

ParameterValue
Binding Type Reversible, Slow-Binding
**Dissociation Half-life (t₁₂) **> 2.0 hours

Signaling Pathway

This compound acts on a key control point in the eicosanoid signaling pathway. By inhibiting D5D, it alters the balance of fatty acid metabolites, leading to a decrease in pro-inflammatory mediators and a potential increase in anti-inflammatory mediators.

Impact of this compound on Eicosanoid Pathway DGLA DGLA (Dihomo-gamma-linolenic Acid) D5D Delta-5 Desaturase (D5D) DGLA->D5D Anti_Inflammatory Anti-inflammatory Eicosanoids (e.g., PGE1) DGLA->Anti_Inflammatory AA Arachidonic Acid (AA) Pro_Inflammatory Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) AA->Pro_Inflammatory D5D->AA T3364366 This compound T3364366->D5D Inhibits Inflammation_Down Reduced Inflammation Anti_Inflammatory->Inflammation_Down Inflammation_Up Increased Inflammation Pro_Inflammatory->Inflammation_Up

Caption: this compound shifts the balance from pro- to anti-inflammatory mediators.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This assay was developed to directly measure the binding of this compound to the D5D enzyme, overcoming challenges associated with traditional enzymatic assays.

Objective: To determine the binding affinity and kinetics of this compound to D5D.

Materials:

  • [³H]this compound (tritiated this compound)

  • Rat liver microsomes (as a source of D5D)

  • Assay buffer

  • Non-labeled this compound

  • Glass fiber filters

  • Scintillation counter

Workflow:

Radioligand Binding Assay Workflow Start Start Prepare_Microsomes Prepare Rat Liver Microsomes (Source of D5D) Start->Prepare_Microsomes Incubate Incubate Microsomes with [³H]this compound and non-labeled this compound Prepare_Microsomes->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Measure Measure Radioactivity on Filters Wash->Measure Analyze Analyze Data to Determine Binding Affinity and Kinetics Measure->Analyze End End Analyze->End

Caption: Workflow for the radioligand binding assay to characterize this compound.

Procedure:

  • Preparation of Microsomes: Rat liver microsomes containing D5D are prepared and quantified for protein concentration.

  • Incubation: Microsomes are incubated with a fixed concentration of [³H]this compound and varying concentrations of non-labeled this compound in an assay buffer.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the microsome-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC₅₀ of this compound, which can be used to calculate its binding affinity (Ki). For kinetic studies, the association and dissociation rates are measured over time.

Cellular Washout Assay

This assay was performed to confirm the long residence time of this compound in a cellular context.

Objective: To assess the duration of D5D inhibition by this compound in cells after the compound is removed.

Materials:

  • HepG2 cells

  • Cell culture medium

  • This compound

  • [¹⁴C]DGLA (radiolabeled D5D substrate)

  • Scintillation counter

Workflow:

Cellular Washout Assay Workflow Start Start Treat_Cells Treat HepG2 Cells with This compound for 3 hours Start->Treat_Cells Wash_Cells Wash Cells to Remove Unbound this compound Treat_Cells->Wash_Cells Add_Substrate Add [¹⁴C]DGLA (Substrate) to Cells Wash_Cells->Add_Substrate Incubate Incubate for 4 hours Add_Substrate->Incubate Measure_AA Measure [¹⁴C]Arachidonic Acid Production Incubate->Measure_AA Analyze Analyze Inhibitory Effect Measure_AA->Analyze End End Analyze->End

Caption: Workflow of the cellular washout assay for this compound.

Procedure:

  • Cell Treatment: HepG2 cells are treated with this compound for 3 hours.

  • Washout: The culture medium containing this compound is removed, and the cells are washed multiple times to remove any unbound inhibitor.

  • Substrate Addition: A fresh medium containing [¹⁴C]DGLA is added to the cells.

  • Incubation: The cells are incubated for an additional 4 hours to allow for the conversion of [¹⁴C]DGLA to [¹⁴C]arachidonic acid.

  • Measurement of Arachidonic Acid: The amount of newly synthesized [¹⁴C]arachidonic acid is quantified.

  • Analysis: The inhibitory activity of this compound on arachidonic acid production is determined and compared to control cells that were not washed.

Domain Swapping Experiments

These experiments were crucial in identifying the specific domain of the D5D enzyme that this compound interacts with.

Objective: To determine whether this compound binds to the desaturase or the cytochrome b5-like domain of D5D.

Materials:

  • Wild-type D5D enzyme

  • Wild-type D6D enzyme

  • Chimeric enzymes:

    • D6D-b5 / D5D-desaturase

    • D5D-b5 / D6D-desaturase

  • [³H]this compound

  • Radioligand binding assay components

Logical Relationship:

Logic of Domain Swapping Experiment Hypothesis Hypothesis: This compound binds to the Desaturase Domain of D5D Prediction Prediction: [³H]this compound will only bind to enzymes containing the D5D Desaturase Domain Hypothesis->Prediction Experiment Experiment: Perform radioligand binding assay with [³H]this compound against: - Wild-type D5D - Wild-type D6D - Chimeric Enzymes Prediction->Experiment Result_D5D Result: Binding observed with Wild-type D5D and D6D-b5/D5D-desaturase Experiment->Result_D5D Result_D6D Result: No binding observed with Wild-type D6D and D5D-b5/D6D-desaturase Experiment->Result_D6D Conclusion Conclusion: This compound binds to the Desaturase Domain of D5D Result_D5D->Conclusion Result_D6D->Conclusion

Caption: Logical framework for the domain swapping experiment.

Procedure:

  • Generation of Chimeric Enzymes: Recombinant chimeric enzymes are generated where the desaturase and cytochrome b5-like domains of D5D and D6D are swapped.

  • Radioligand Binding Assay: A radioligand binding assay is performed as described in section 5.1, using [³H]this compound as the ligand and the wild-type and chimeric enzymes as the targets.

  • Data Analysis: The amount of [³H]this compound binding to each enzyme is quantified and compared. Binding will only be observed in enzymes that possess the D5D desaturase domain if the hypothesis is correct.

Conclusion

This compound is a highly potent and selective delta-5 desaturase inhibitor with a well-characterized mechanism of action. Its slow-binding kinetics and long residence time on the D5D enzyme suggest the potential for sustained therapeutic effects. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other D5D inhibitors as novel treatments for inflammatory diseases.

References

Understanding the Slow-Binding Kinetics of T-3364366: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3364366 is a potent and selective inhibitor of Delta-5 Desaturase (D5D), an enzyme crucial in the biosynthesis of arachidonic acid (AA).[1][2][3] Arachidonic acid is a key precursor to pro-inflammatory eicosanoids, making D5D a compelling target for the development of therapeutics for inflammatory diseases.[1][2] A distinguishing characteristic of this compound is its slow-binding kinetics, which contributes to a prolonged duration of action. This technical guide provides an in-depth overview of the slow-binding properties of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization.

Mechanism of Action and Signaling Pathway

This compound is a reversible, slow-binding inhibitor of Delta-5 Desaturase (D5D). D5D is a key enzyme in the metabolic pathway that converts dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA). By inhibiting D5D, this compound effectively reduces the production of AA, a precursor to various pro-inflammatory mediators. The slow-binding nature of this compound, characterized by a long dissociation half-life, results in a sustained inhibitory effect.

The following diagram illustrates the arachidonic acid biosynthesis pathway and the point of inhibition by this compound.

Arachidonic_Acid_Pathway cluster_pathway Arachidonic Acid Biosynthesis cluster_inhibition Inhibition by this compound Linoleic_Acid Linoleic Acid DGLA Dihomo-gamma-linolenic Acid (DGLA) Linoleic_Acid->DGLA Delta-6-Desaturase Arachidonic_Acid Arachidonic Acid (AA) DGLA->Arachidonic_Acid Delta-5-Desaturase (D5D) Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids Arachidonic_Acid->Pro_inflammatory_Eicosanoids COX, LOX, etc. T3364366 This compound D5D_node D5D T3364366->D5D_node Slow-binding inhibition

Figure 1: Arachidonic Acid Biosynthesis Pathway and Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity and binding kinetics of this compound have been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Parameter Value Assay Condition Reference
IC50 (D5D) 19 nMEnzymatic activity assay
IC50 (HepG2 cells) 1.9 nMCellular assay measuring arachidonic acid production
IC50 (RLN-10 cells) 2.1 nMCellular assay measuring arachidonic acid production

Table 1: Inhibitory Potency of this compound

Parameter Value Assay Reference
Dissociation Half-life (t1/2) > 2.0 hRadioligand binding assay

Table 2: Slow-Binding Kinetic Parameters of this compound

Enzyme IC50 Reference
Delta-6 Desaturase (D6D) 6200 nM
Stearoyl-CoA Desaturase (SCD) >10000 nM

Table 3: Selectivity Profile of this compound

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the slow-binding kinetics of inhibitors like this compound. The following sections describe the key experimental protocols.

Radioligand Binding Assay

This assay directly measures the binding of radiolabeled this compound to the Delta-5 Desaturase enzyme.

Materials:

  • [3H]this compound

  • Membrane fractions containing human D5D

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-labeled this compound (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: Incubate the D5D-containing membrane fractions with varying concentrations of [3H]this compound in the assay buffer. For competition assays, include a fixed concentration of [3H]this compound and varying concentrations of non-labeled this compound. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of non-labeled this compound.

  • Equilibration: Allow the binding to reach equilibrium. Due to the slow-binding nature of this compound, incubation times may need to be extended (e.g., several hours).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine binding parameters such as Kd (dissociation constant) and Bmax (maximum number of binding sites). For slow-binding analysis, time-course experiments are conducted to determine the association (kon) and dissociation (koff) rate constants.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow Prepare_Reagents Prepare Reagents ([3H]this compound, D5D membranes, Buffers) Incubation Incubate Radioligand with D5D Membranes Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity with Scintillation Counter Washing->Counting Analysis Data Analysis (Calculate Kd, Bmax, kon, koff) Counting->Analysis

Figure 2: Workflow for a Radioligand Binding Assay.

Cellular Washout Assay

This assay is used to assess the residence time of this compound in a cellular context.

Materials:

  • Human liver cell lines (e.g., HepG2)

  • Cell culture medium

  • This compound

  • Dihomo-gamma-linolenic acid (DGLA)

  • Analytical method for quantifying arachidonic acid (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture HepG2 cells to a suitable confluency.

  • Inhibitor Treatment: Treat the cells with this compound for a defined period to allow for binding to D5D.

  • Washout: Remove the culture medium containing this compound and wash the cells multiple times with fresh, inhibitor-free medium to remove unbound compound.

  • Substrate Addition: At various time points after the washout, add DGLA to the cells.

  • Incubation and Lysis: Incubate for a specific period to allow for the conversion of DGLA to AA. Then, lyse the cells to extract the fatty acids.

  • Quantification: Quantify the amount of newly synthesized arachidonic acid using a validated analytical method.

  • Data Analysis: Plot the recovery of D5D activity (as measured by AA production) over time. The rate of recovery provides an estimate of the dissociation rate of this compound in a cellular environment.

Cellular_Washout_Workflow cluster_workflow Cellular Washout Assay Workflow Culture_Cells Culture HepG2 Cells Treat_with_Inhibitor Treat Cells with this compound Culture_Cells->Treat_with_Inhibitor Washout Wash Cells to Remove Unbound Inhibitor Treat_with_Inhibitor->Washout Add_Substrate Add DGLA at Various Time Points Washout->Add_Substrate Quantify_AA Quantify Arachidonic Acid Production Add_Substrate->Quantify_AA Analyze_Recovery Analyze Recovery of D5D Activity Quantify_AA->Analyze_Recovery

References

T-3364366 Target Engagement in Cellular Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cellular target engagement of T-3364366, a potent and selective inhibitor of Delta-5 Desaturase (D5D). The information presented herein is compiled from publicly available research to facilitate further investigation and application of this compound in drug discovery and development.

Core Concepts: Mechanism of Action

This compound is a thienopyrimidinone-based, reversible, and slow-binding inhibitor of Delta-5 Desaturase (D5D), an enzyme crucial in the biosynthesis of pro-inflammatory eicosanoids.[1][2][3] The primary mechanism of action of this compound is the direct binding to the desaturase domain of D5D, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA), a key precursor for various pro-inflammatory lipid signaling molecules. This compound exhibits a prolonged residence time on its target, with a dissociation half-life exceeding 2.0 hours, which contributes to its potent activity in cellular systems.

Signaling Pathway

The signaling pathway affected by this compound is a critical part of the long-chain polyunsaturated fatty acid metabolism. D5D is a rate-contributing enzyme in the conversion of essential fatty acids into arachidonic acid. By inhibiting D5D, this compound effectively reduces the cellular pool of arachidonic acid available for the synthesis of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.

D5D_Signaling_Pathway DGLA Dihomo-gamma-linolenic Acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) D5D->AA Catalyzes conversion Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory Precursor for T3364366 This compound T3364366->D5D Inhibits

Figure 1: this compound Inhibition of the D5D Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound, demonstrating its potency, selectivity, and binding kinetics.

Table 1: Inhibitory Potency of this compound

Assay TypeTarget/Cell LineIC50 (nM)
Enzymatic ActivityDelta-5 Desaturase (D5D)19
Cellular (AA Production)HepG2 (Human)1.9
Cellular (AA Production)RLN-10 (Rat)2.1

Data sourced from

Table 2: Selectivity Profile of this compound

Target EnzymeIC50 (nM)
Delta-5 Desaturase (D5D)19
Delta-6 Desaturase (D6D)6200
Stearoyl-CoA Desaturase (SCD)>10000

Data sourced from

Table 3: Binding Kinetics and Affinity of this compound

ParameterValue
Binding Affinity (Kd)< 2.7 nM
Dissociation Half-life (t1/2)> 2.0 hours

Data sourced from

Key Experimental Protocols

Detailed methodologies for key experiments to assess this compound target engagement are provided below. These are generalized protocols that should be optimized for specific experimental conditions.

Radioligand Binding Assay for D5D Target Engagement

This assay directly measures the binding of a radiolabeled ligand (e.g., [³H]this compound) to its target, D5D, in cell membrane preparations.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing D5D (e.g., HepG2) to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in hypotonic lysis buffer and homogenize.

    • Centrifuge the lysate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add membrane preparation, radiolabeled this compound at a fixed concentration, and varying concentrations of unlabeled this compound (for competition assay).

    • For saturation binding, use varying concentrations of radiolabeled this compound.

    • Incubate at a specified temperature and time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Analyze the data using non-linear regression to determine Kd (dissociation constant) and Bmax (maximum number of binding sites) for saturation assays, or Ki (inhibition constant) for competition assays.

Radioligand_Binding_Workflow start Start prep Prepare D5D-containing Cell Membranes start->prep incubate Incubate Membranes with [³H]this compound +/- Competitor prep->incubate filter Separate Bound/Free Ligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Kd, Ki, Bmax) count->analyze end End analyze->end

Figure 2: Workflow for a Radioligand Binding Assay.
Cellular Washout Assay

This assay is used to assess the residence time of an inhibitor on its target in intact cells.

Protocol:

  • Cell Treatment:

    • Plate cells (e.g., HepG2) and grow to confluency.

    • Treat cells with this compound at a concentration several-fold higher than its IC50 for a defined period (e.g., 1-3 hours).

  • Washout:

    • Remove the compound-containing medium.

    • Wash the cells multiple times with fresh, pre-warmed medium to remove unbound inhibitor.

  • Substrate Addition and Incubation:

    • Add medium containing a labeled D5D substrate (e.g., [¹⁴C]DGLA).

    • Incubate for a specified time to allow for the conversion of the substrate to the product ([¹⁴C]AA).

  • Lipid Extraction and Analysis:

    • Harvest the cells and extract total lipids.

    • Separate the fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled substrate and product.

  • Data Analysis:

    • Calculate the percentage of substrate conversion to product and compare it to control cells that were not treated with the inhibitor or were not subjected to the washout. A sustained inhibition after washout indicates a long residence time.

Western Blot for Downstream Target Modulation

While not a direct binding assay, western blotting can be used to assess the levels of D5D protein or other proteins in the pathway that may be affected by prolonged D5D inhibition.

Protocol:

  • Sample Preparation:

    • Treat cells with this compound for various times and at different concentrations.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-D5D).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane thoroughly.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine relative changes in protein levels.

Western_Blot_Workflow start Start lysate Prepare Cell Lysates start->lysate sds_page Separate Proteins by SDS-PAGE lysate->sds_page transfer Transfer Proteins to Membrane sds_page->transfer immunoblot Incubate with Primary and Secondary Antibodies transfer->immunoblot detect Detect with ECL Substrate and Image immunoblot->detect analyze Analyze Band Intensity detect->analyze end End analyze->end

Figure 3: General Workflow for Western Blotting.

Conclusion

This compound is a well-characterized inhibitor of Delta-5 Desaturase with potent activity in cellular systems, driven by its high affinity and long residence time on the target. The experimental approaches outlined in this guide provide a robust framework for researchers to further investigate the cellular target engagement of this compound and similar molecules, aiding in the development of novel therapeutics for inflammatory diseases.

References

The Role of T-3364366 in the Arachidonic Acid Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3364366 is a potent and selective inhibitor of delta-5 desaturase (D5D), a critical enzyme in the arachidonic acid (AA) biosynthetic pathway. By blocking the conversion of dihomo-gamma-linolenic acid (DGLA) to AA, this compound offers a promising therapeutic strategy for modulating inflammatory processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The information presented herein is intended to support further research and drug development efforts targeting the arachidonic acid cascade.

Introduction: The Arachidonic Acid Pathway and Delta-5 Desaturase

The arachidonic acid (AA) pathway is a pivotal signaling cascade that governs a wide array of physiological and pathological processes, most notably inflammation. AA, a polyunsaturated omega-6 fatty acid, is the precursor to a class of bioactive lipid mediators known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are potent regulators of inflammation, immune responses, and hemostasis.

The synthesis of arachidonic acid is a multi-step enzymatic process. One of the rate-limiting steps is the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid, a reaction catalyzed by the enzyme delta-5 desaturase (D5D), also known as fatty acid desaturase 1 (FADS1). DGLA itself is a precursor to anti-inflammatory eicosanoids, while AA is predominantly a precursor to pro-inflammatory eicosanoids. This balance between DGLA and AA metabolites is crucial for maintaining inflammatory homeostasis.

Given its strategic position in the pathway, D5D has emerged as an attractive therapeutic target for inflammatory diseases. Inhibition of D5D is hypothesized to shift the balance from a pro-inflammatory to an anti-inflammatory state by decreasing the production of AA-derived mediators and increasing the levels of DGLA-derived anti-inflammatory molecules.

This compound: A Potent and Selective D5D Inhibitor

This compound is a thienopyrimidinone-based compound identified as a highly potent and selective inhibitor of D5D. Its mechanism of action has been characterized through a series of in vitro and cellular assays, revealing its potential as a pharmacological tool and a lead compound for drug development.

Mechanism of Action

This compound acts as a reversible and slow-binding inhibitor of the desaturase domain of D5D.[1] This slow-binding characteristic, with a dissociation half-life of over two hours, contributes to a prolonged duration of action within a cellular context.[1] The extended residence time of this compound at the enzyme's active site suggests that it may exert sustained inhibitory effects in vivo, a desirable property for a therapeutic agent.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Desaturase Enzymes [1]

EnzymeIC50 (nM)
Human Delta-5 Desaturase19
Rat Delta-5 Desaturase72
Human Delta-6 Desaturase6200
Rat Delta-6 Desaturase>10000
Stearoyl-CoA Desaturase (SCD)>10000

Table 2: Cellular Inhibitory Activity of this compound on Arachidonic Acid Production [1]

Cell LineIC50 (nM)
HepG2 (Human Hepatocyte)1.9
RLN-10 (Rat Hepatocyte)2.1

Table 3: Binding Affinity and Kinetics of this compound [1]

ParameterValue
Kd (Radioligand Binding Assay)2.7 nM
Dissociation Half-Life (t1/2)> 2.0 hours

Signaling and Experimental Workflow Diagrams

To visually represent the role of this compound and the experimental approaches used to characterize it, the following diagrams are provided in DOT language.

Arachidonic_Acid_Pathway DGLA Dihomo-gamma-linolenic Acid (DGLA) AntiInflammatory Anti-inflammatory Eicosanoids DGLA->AntiInflammatory D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) ProInflammatory Pro-inflammatory Eicosanoids AA->ProInflammatory D5D->AA T3364366 This compound T3364366->D5D

Caption: Inhibition of D5D by this compound in the Arachidonic Acid Pathway.

Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection Microsomes Microsomes containing D5D Incubate Incubate to reach equilibrium Microsomes->Incubate Radioligand [3H]this compound (Radioligand) Radioligand->Incubate Unlabeled Unlabeled this compound (Competitor) Unlabeled->Incubate Filtration Rapid Filtration Incubate->Filtration Scintillation Scintillation Counting Filtration->Scintillation

Caption: Workflow for the Radioligand Binding Assay.

Cellular_Washout_Assay Start HepG2 Cells Incubation Incubate with this compound (3h) Start->Incubation Washout Wash cells 3x to remove compound Incubation->Washout Pulse Pulse with [14C]DGLA Washout->Pulse Incubate2 Incubate for 4h Pulse->Incubate2 Measure Measure [14C]AA production Incubate2->Measure

Caption: Experimental Workflow for the Cellular Washout Assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Delta-5 Desaturase Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of D5D.

  • Enzyme Source: Microsomes prepared from cells overexpressing human or rat D5D.

  • Substrate: Dihomo-gamma-linolenoyl-CoA.

  • Reaction Buffer: A suitable buffer containing necessary co-factors such as NADH.

  • Procedure:

    • Prepare a reaction mixture containing the enzyme source, reaction buffer, and varying concentrations of this compound.

    • Pre-incubate the mixture to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, dihomo-gamma-linolenoyl-CoA.

    • Incubate the reaction at 37°C for a defined period.

    • Terminate the reaction.

    • Extract the fatty acids.

    • Analyze the conversion of DGLA to AA using a suitable method such as HPLC or LC-MS/MS.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound to D5D.

  • Radioligand: [3H]this compound.

  • Enzyme Source: Microsomes containing D5D.

  • Assay Buffer: A buffer optimized for binding, typically containing Tris-HCl.

  • Procedure:

    • In a 96-well plate, combine the D5D-containing microsomes, [3H]this compound, and varying concentrations of unlabeled this compound (for competition binding).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

Cellular D5D Assay

This assay assesses the ability of this compound to inhibit D5D activity in a cellular environment.

  • Cell Lines: Human hepatocyte cell line (HepG2) or rat hepatocyte cell line (RLN-10).

  • Substrate: [14C]-labeled DGLA.

  • Procedure:

    • Plate the cells in a suitable culture plate and allow them to adhere.

    • Treat the cells with varying concentrations of this compound for a specified period.

    • Add [14C]DGLA to the cell culture medium.

    • Incubate for a further period to allow for cellular uptake and metabolism of the substrate.

    • Harvest the cells and extract the total lipids.

    • Separate the different fatty acid species using thin-layer chromatography (TLC) or HPLC.

    • Quantify the amount of [14C]AA produced by autoradiography or scintillation counting.

    • Calculate the IC50 value based on the dose-dependent inhibition of AA production.

Cellular Washout Assay

This assay is designed to evaluate the residence time of this compound on its target in a cellular context.

  • Cell Line: HepG2 cells.

  • Procedure:

    • Treat HepG2 cells with this compound for 3 hours.

    • Remove the compound-containing medium and wash the cells three times with fresh medium to remove any unbound inhibitor.

    • Add [14C]DGLA to the washed cells.

    • Incubate for an additional 4 hours.

    • Measure the production of [14C]AA as described in the cellular D5D assay protocol.

    • A minimal shift in the IC50 value after washout indicates a long residence time of the inhibitor.

In Vivo Studies and Therapeutic Potential

While in vivo studies specifically with this compound are not extensively published in the public domain, studies with other selective D5D inhibitors, such as compound-326, provide insights into the potential therapeutic applications. In a diet-induced obese mouse model, a selective D5D inhibitor demonstrated the ability to lower insulin resistance and reduce body weight. This effect was accompanied by a decrease in blood arachidonic acid levels and an increase in DGLA levels, confirming in vivo target engagement.

Furthermore, another D5D inhibitor showed efficacy in a mouse model of atherosclerosis. Oral administration of the inhibitor led to a significant reduction in atherosclerotic lesion progression in the aorta. This was associated with favorable changes in the fatty acid profiles and a reduction in pro-inflammatory eicosanoid production. These findings underscore the therapeutic potential of D5D inhibition in metabolic and inflammatory diseases.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of delta-5 desaturase with a prolonged cellular residence time. Its ability to modulate the arachidonic acid pathway by decreasing the production of pro-inflammatory arachidonic acid and its metabolites makes it a valuable tool for research and a promising candidate for the development of novel anti-inflammatory therapies. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of inflammation and drug discovery. Further in vivo studies with this compound are warranted to fully elucidate its therapeutic potential.

References

T-3364366: A Technical Guide to its Effects on Eicosanoid Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3364366 is a potent and selective inhibitor of delta-5 desaturase (D5D), a key enzyme in the biosynthetic pathway of eicosanoids. By blocking the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA), this compound effectively modulates the production of downstream lipid mediators, leading to a decrease in pro-inflammatory eicosanoids derived from AA and a potential increase in anti-inflammatory eicosanoids derived from DGLA. This technical guide provides a comprehensive overview of the effects of this compound on eicosanoid production, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Introduction to this compound and Eicosanoid Synthesis

Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids, primarily arachidonic acid (AA). They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The synthesis of eicosanoids is initiated by the release of AA from membrane phospholipids, which is then metabolized by three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.

The precursor to AA is dihomo-gamma-linolenic acid (DGLA), which is converted to AA by the enzyme delta-5 desaturase (D5D). This compound is a thienopyrimidinone-based compound that acts as a reversible and slow-binding inhibitor of D5D.[1][2][3] This inhibition is the primary mechanism through which this compound exerts its effects on eicosanoid production. By reducing the available pool of AA, this compound consequently diminishes the synthesis of pro-inflammatory AA-derived eicosanoids, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). Conversely, the accumulation of DGLA may lead to an increased production of anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1).

Quantitative Data on the Effects of this compound

The inhibitory activity of this compound has been quantified in both enzymatic and cellular assays. The following tables summarize the key quantitative data available.

Target Enzyme IC50 (nM) Assay Type
Delta-5 Desaturase (D5D)19Enzymatic Assay
Delta-6 Desaturase (D6D)6200Enzymatic Assay
Stearoyl-CoA Desaturase (SCD)>10000Enzymatic Assay

Table 1: Inhibitory Activity of this compound against Desaturase Enzymes. The IC50 values demonstrate the high potency and selectivity of this compound for D5D over other desaturases.[2][4]

Cell Line IC50 (nM) for AA Production
HepG2 (human liver)1.9
RLN-10 (rat liver)2.1

Table 2: Inhibitory Activity of this compound on Arachidonic Acid (AA) Production in Cellular Assays. These values indicate the potent inhibition of AA synthesis in liver cell lines.

Signaling Pathways and Experimental Workflows

Eicosanoid Biosynthesis Pathway and the Action of this compound

The following diagram illustrates the central role of D5D in the eicosanoid synthesis pathway and the point of intervention for this compound.

Eicosanoid_Pathway DGLA Dihomo-gamma-linolenic Acid (DGLA) PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 Metabolism D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) COX_LOX COX/LOX Enzymes AA->COX_LOX PGE2_LTB4 Prostaglandins (e.g., PGE2) Leukotrienes (e.g., LTB4) (Pro-inflammatory) D5D->AA T3364366 This compound T3364366->D5D Inhibits COX_LOX->PGE2_LTB4 Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_extraction Eicosanoid Extraction cluster_analysis Quantification cell_culture Culture HepG2 cells to near confluency treatment Incubate cells with this compound (various concentrations) for a defined period (e.g., 4 hours) cell_culture->treatment harvest Harvest cell culture supernatant treatment->harvest spe Solid Phase Extraction (SPE) to isolate eicosanoids harvest->spe lcms LC-MS/MS analysis to separate and quantify individual eicosanoids (PGE1, PGE2, LTB4, etc.) spe->lcms data_analysis Data analysis and comparison to vehicle-treated controls lcms->data_analysis

References

Investigating the Anti-inflammatory Properties of T-3364366: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical data available for T-3364366, a potent and selective inhibitor of delta-5 desaturase (D5D). The information presented herein is intended to inform researchers, scientists, and drug development professionals on the mechanism of action, quantitative pharmacology, and experimental methodologies associated with the investigation of this compound's anti-inflammatory properties.

Core Mechanism of Action: Targeting the Arachidonic Acid Cascade

This compound is a thienopyrimidinone-based, reversible, and slow-binding inhibitor of delta-5 desaturase (D5D), a critical enzyme in the biosynthesis of arachidonic acid (AA).[1][2][3] D5D catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to AA, the primary precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2] By inhibiting D5D, this compound effectively reduces the cellular pool of AA available for conversion into these inflammatory mediators. A study on cadmium-induced inflammation showed that this compound could reverse the increase in both arachidonic acid and the pro-inflammatory prostaglandin E2 (PGE2).

The inhibitory action of this compound is believed to confer a dual anti-inflammatory benefit. Firstly, it curtails the production of pro-inflammatory AA-derived eicosanoids. Secondly, the inhibition of D5D leads to an accumulation of DGLA, which can be converted into anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1). This modulation of the eicosanoid profile represents a promising strategy for the management of inflammatory conditions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Parameter Value Assay Conditions Reference
D5D IC50 19 nMEnzymatic activity assay
D6D IC50 6200 nMEnzymatic activity assay
SCD IC50 >10000 nMEnzymatic activity assay
HepG2 Cell IC50 1.9 nMCellular assay measuring AA production
RLN-10 Cell IC50 2.1 nMCellular assay measuring AA production
Dissociation Half-life > 2.0 hoursRadioligand binding assay with [3H]this compound

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound within the arachidonic acid cascade and a typical experimental workflow for its characterization.

T3364366_Mechanism_of_Action DGLA Dihomo-gamma-linolenic Acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D OtherEnzymes Other Enzymes DGLA->OtherEnzymes AA Arachidonic Acid (AA) COX_LOX COX/LOX Enzymes AA->COX_LOX AntiInflammatory Anti-inflammatory Eicosanoids (e.g., PGE1) ProInflammatory Pro-inflammatory Eicosanoids (e.g., PGE2, Leukotrienes) D5D->AA T3364366 This compound T3364366->D5D COX_LOX->ProInflammatory OtherEnzymes->AntiInflammatory

Mechanism of action of this compound in the arachidonic acid pathway.

Experimental_Workflow Start Start: Hypothesis Generation EnzymaticAssay D5D Enzymatic Assay (Determine IC50) Start->EnzymaticAssay RadioligandAssay Radioligand Binding Assay ([3H]this compound) (Determine binding kinetics) Start->RadioligandAssay CellularAssay Cell-based AA Production Assay (e.g., HepG2, RLN-10) (Determine cellular potency) EnzymaticAssay->CellularAssay WashoutAssay Cellular Washout Assay (Evaluate target residence time) RadioligandAssay->WashoutAssay DataAnalysis Data Analysis and Interpretation CellularAssay->DataAnalysis WashoutAssay->DataAnalysis Conclusion Conclusion: Characterization of Anti-inflammatory Properties DataAnalysis->Conclusion

A representative experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the information provided in the supporting materials of the primary research publication.

Delta-5 Desaturase (D5D) Enzymatic Activity Assay

Objective: To determine the in vitro inhibitory potency of this compound against the D5D enzyme.

Materials:

  • Rat liver microsomes (as a source of D5D)

  • [14C]-dihomo-gamma-linolenic acid ([14C]DGLA)

  • This compound (or other test compounds)

  • NADH

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes, NADH, and BSA in the reaction buffer.

  • Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [14C]DGLA.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform/methanol).

  • Extract the lipids containing the radiolabeled substrate and product.

  • Separate the [14C]DGLA substrate from the [14C]arachidonic acid ([14C]AA) product using TLC.

  • Quantify the amount of [14C]AA formed using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Radioligand Binding Assay

Objective: To characterize the binding kinetics of this compound to the D5D enzyme.

Materials:

  • [3H]this compound (radioligand)

  • Rat liver microsomes

  • Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Non-labeled this compound (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a multi-well plate, combine rat liver microsomes, [3H]this compound, and either binding buffer (for total binding) or an excess of non-labeled this compound (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For kinetic studies (association and dissociation), vary the incubation times and analyze the data using appropriate kinetic models to determine the dissociation half-life.

Cellular Arachidonic Acid (AA) Production Assay

Objective: To assess the potency of this compound in a cellular context by measuring the inhibition of AA production.

Materials:

  • Human (e.g., HepG2) or rat (e.g., RLN-10) liver cell lines

  • Cell culture medium

  • [14C]DGLA

  • This compound (or other test compounds)

  • Scintillation counter

  • TLC plates or HPLC system

Procedure:

  • Plate the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Add [14C]DGLA to the cell culture medium and incubate for a further period (e.g., 4 hours).

  • Harvest the cells and extract the total lipids.

  • Separate the fatty acids by TLC or HPLC.

  • Quantify the amount of [14C]AA produced.

  • Determine the IC50 value for the inhibition of AA production in the cell line.

Cellular Washout Assay

Objective: To evaluate the target residence time of this compound in a cellular environment.

Procedure:

  • Treat cells (e.g., HepG2) with this compound for a defined period (e.g., 3 hours) to allow for target binding.

  • Remove the compound-containing medium and wash the cells multiple times with fresh, compound-free medium to remove any unbound inhibitor.

  • Immediately after washing, add [14C]DGLA to the cells.

  • Incubate for a further period (e.g., 4 hours) to allow for AA production.

  • Measure the amount of [14C]AA produced as described in the cellular AA production assay.

  • Compare the inhibitory activity of this compound with and without the washout step to assess the duration of its effect after removal from the medium. A minimal shift in the IC50 value post-washout indicates a long residence time.

References

T-3364366: A Potent and Selective Inhibitor of Delta-5 Desaturase for Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T-3364366 is a potent and selective thienopyrimidinone-based inhibitor of Delta-5 Desaturase (D5D), a critical enzyme in the metabolic pathway of long-chain polyunsaturated fatty acids. D5D, also known as fatty acid desaturase 1 (FADS1), catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[1] This conversion is a rate-limiting step in the production of AA, a precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. Given its role in inflammation, D5D has emerged as a promising therapeutic target for a variety of inflammatory diseases. This compound serves as a valuable research tool for elucidating the role of D5D in lipid metabolism and inflammatory processes. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a reversible and slow-binding inhibitor of D5D. It exhibits a long residence time on the enzyme, with a dissociation half-life of over two hours. This slow dissociation rate contributes to its potent inhibitory activity in cellular assays. The inhibitory action of this compound is highly selective for D5D, with significantly lower activity against other desaturases such as Delta-6 Desaturase (D6D) and Stearoyl-CoA Desaturase (SCD).

Quantitative Data

The inhibitory activity of this compound has been quantified in both enzymatic and cellular assays. The following tables summarize the key quantitative data for this compound.

Enzyme IC50 (nM) Selectivity vs. D5D
Delta-5 Desaturase (D5D)19-
Delta-6 Desaturase (D6D)6200~326-fold
Stearoyl-CoA Desaturase (SCD)>10000>526-fold

Table 1: In Vitro Enzymatic Inhibitory Activity of this compound

Cell Line IC50 (nM)
HepG2 (Human)1.9
RLN-10 (Rat)2.1

Table 2: Cellular Inhibitory Activity of this compound

Parameter Value
Dissociation Half-Life (t½)> 2.0 hours

Table 3: Dissociation Kinetics of this compound

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway targeted by this compound and a typical experimental workflow for its characterization.

DGLA Dihomo-gamma-linolenic acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids D5D->AA T3364366 This compound T3364366->D5D Inhibition

Caption: Arachidonic Acid Synthesis Pathway and Inhibition by this compound.

cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays Enzymatic Assay Enzymatic Assay Selectivity Profiling Selectivity Profiling Enzymatic Assay->Selectivity Profiling Kinetic Analysis Kinetic Analysis Selectivity Profiling->Kinetic Analysis Cellular Potency Cellular Potency Kinetic Analysis->Cellular Potency Washout Assay Washout Assay Cellular Potency->Washout Assay Mechanism of Action Mechanism of Action Washout Assay->Mechanism of Action Initial Screening Initial Screening Initial Screening->Enzymatic Assay

Caption: Experimental Workflow for Characterizing this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

D5D Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the D5D enzyme.

Materials:

  • [3H]-T-3364366 (radioligand)

  • Unlabeled this compound

  • Membrane preparation containing human D5D

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

  • Wash buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA)

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a dilution series of unlabeled this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer (for total binding) or unlabeled this compound at various concentrations (for competition binding).

  • Add 50 µL of [3H]-T-3364366 to each well at a final concentration equal to its Kd.

  • Add 100 µL of the D5D membrane preparation (approximately 20 µg of protein) to each well.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate, followed by four washes with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry completely.

  • Add 150 µL of scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • Analyze the data using a non-linear regression to determine the IC50 and Ki values.

Cellular Washout Assay

This assay is used to determine the dissociation half-life of this compound from D5D in a cellular context.[2]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Washout medium (serum-free DMEM)

  • Lysis buffer

  • Method for quantifying D5D activity (e.g., LC-MS/MS analysis of DGLA and AA)

Procedure:

  • Plate HepG2 cells in 6-well plates and grow to confluence.

  • Treat the cells with this compound at a concentration of 10x its IC50 for 2 hours to allow for binding equilibrium.

  • At time zero (t=0), remove the this compound-containing medium and wash the cells three times with pre-warmed washout medium.

  • Add fresh washout medium to the cells.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), harvest the cells by scraping into lysis buffer.

  • Incubate the cell lysates with a known concentration of DGLA substrate for a fixed period.

  • Stop the enzymatic reaction and extract the lipids.

  • Quantify the levels of DGLA and the product, AA, using LC-MS/MS.

  • Calculate the D5D activity at each time point and plot the recovery of enzyme activity over time.

  • Determine the dissociation half-life (t½) from the rate of activity recovery.

D5D Enzymatic Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of D5D.

Materials:

  • Recombinant human D5D enzyme

  • Dihomo-gamma-linolenic acid (DGLA) substrate

  • This compound

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM NADH, 10 µM FAD)

  • Cofactors (e.g., cytochrome b5, cytochrome b5 reductase)

  • LC-MS/MS system

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a microcentrifuge tube, pre-incubate the D5D enzyme with the cofactors and varying concentrations of this compound for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the DGLA substrate.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., a mixture of methanol and acetic acid).

  • Extract the fatty acids from the reaction mixture.

  • Analyze the levels of the substrate (DGLA) and the product (arachidonic acid) using a validated LC-MS/MS method.

  • Calculate the percent inhibition of D5D activity at each concentration of this compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a highly potent, selective, and slow-binding inhibitor of Delta-5 Desaturase. Its well-characterized mechanism of action and favorable pharmacological properties make it an indispensable tool for researchers investigating the role of D5D in lipid metabolism and inflammatory diseases. The experimental protocols provided in this guide offer a robust framework for the in-depth characterization of this compound and other D5D inhibitors, facilitating further advancements in this important area of research and drug development.

References

An In-depth Technical Guide to the Binding of T-3364366 to the Delta-5 Desaturase Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of T-3364366, a potent and selective inhibitor of Delta-5 Desaturase (D5D), to its target enzyme. The document details the quantitative binding data, experimental protocols used for its characterization, and the relevant signaling pathways, presented in a format tailored for scientific and research audiences.

Introduction to Delta-5 Desaturase and this compound

Delta-5 desaturase (D5D), encoded by the FADS1 gene, is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids (PUFAs).[1] It catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids.[1][2] This role places D5D as an attractive therapeutic target for a variety of inflammatory diseases.[1][2]

This compound is a thienopyrimidinone-based, orally available small molecule that has been identified as a potent and selective inhibitor of D5D. Its mechanism of action involves direct binding to the D5D enzyme, thereby modulating the production of inflammatory mediators. This guide focuses on the specifics of this molecular interaction.

Quantitative Binding and Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been quantified through various enzymatic and cell-based assays. The data highlights its nanomolar affinity for D5D and significant selectivity over other desaturase enzymes.

Target Enzyme/Cell Line Parameter Value (nM) Reference
Human D5DIC5019
Rat D5DIC50Not explicitly stated, but potent inhibition observed
Human D6DIC506200
Human SCDIC50>10000
HepG2 (Human Liver Cell Line)IC501.9
RLN-10 (Rat Liver Cell Line)IC502.1

Binding Kinetics:

This compound is characterized as a reversible, slow-binding inhibitor. This is a key feature, as slow-binding kinetics can lead to a prolonged duration of action. The dissociation half-life of this compound from the D5D enzyme has been determined to be greater than 2.0 hours. This extended residence time was further substantiated in cellular washout experiments.

Experimental Protocols

The characterization of this compound binding to the D5D desaturase domain has been primarily achieved through radioligand binding assays and domain swapping experiments.

Radioligand Binding Assay

This assay was developed to directly measure the binding of this compound to the D5D enzyme, overcoming challenges associated with quantitative enzymatic analysis.

Objective: To quantify the binding affinity and kinetics of [3H]this compound to D5D.

Methodology:

  • Preparation of D5D-expressing membranes: Membranes from cells overexpressing human D5D are prepared through homogenization and centrifugation.

  • Incubation: A fixed concentration of the radiolabeled compound, [3H]this compound, is incubated with the D5D-containing membranes in an appropriate assay buffer. For competition assays, varying concentrations of unlabeled this compound or other test compounds are included.

  • Equilibration: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium. Due to the slow-binding nature of this compound, incubation times of up to 2.5 hours were explored.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound [3H]this compound, is measured using a scintillation counter.

  • Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from the total binding. Saturation binding data is analyzed to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites). Competition binding data is used to calculate the IC50 and subsequently the Ki (inhibition constant) of unlabeled compounds.

Workflow for Radioligand Binding Assay:

G prep Prepare D5D Membranes incubate Incubate Membranes with [3H]this compound +/- Competitor prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Kd, Bmax, Ki) count->analyze

Caption: Workflow of the radioligand binding assay.

Domain Swapping Experiments

To pinpoint the specific domain of D5D to which this compound binds, domain swapping experiments with the related D6D desaturase were conducted.

Objective: To determine whether this compound binds to the N-terminal cytochrome b5-like domain or the C-terminal desaturase domain of D5D.

Methodology:

  • Construct Design: Chimeric proteins were designed by swapping the corresponding domains between D5D and D6D. The constructs created were:

    • D6D-b5 / D5D-desaturase

    • D5D-b5 / D6D-desaturase

  • Protein Expression and Purification: The chimeric proteins, along with wild-type D5D and D6D, were expressed in a suitable host system (e.g., insect or mammalian cells) and purified.

  • Radioligand Binding Assay: Saturation binding experiments were performed using [3H]this compound with membranes prepared from cells expressing each of the wild-type and chimeric proteins.

  • Data Analysis: The specific binding of [3H]this compound to each protein was quantified and compared.

Results: Significant binding of [3H]this compound was observed only for wild-type D5D and the D6D-b5 / D5D-desaturase chimera. This unequivocally demonstrated that this compound binds to the desaturase domain of D5D.

Logical Flow of Domain Swapping Experiment:

G cluster_wt Wild-Type Proteins cluster_chimeras Chimeric Proteins cluster_results Results wt_d5d WT D5D (D5D-b5 + D5D-des) assay [3H]this compound Binding Assay wt_d5d->assay wt_d6d WT D6D (D6D-b5 + D6D-des) wt_d6d->assay chimera1 D6D-b5 / D5D-des chimera1->assay chimera2 D5D-b5 / D6D-des chimera2->assay res1 Binding assay->res1 to WT D5D res2 No Binding assay->res2 to WT D6D res3 Binding assay->res3 to D6D-b5 / D5D-des res4 No Binding assay->res4 to D5D-b5 / D6D-des conclusion Conclusion: This compound binds to the D5D desaturase domain res1->conclusion res3->conclusion

Caption: Logic of the domain swapping experiment.

D5D Signaling Pathway and Mechanism of Action of this compound

D5D plays a pivotal role in the n-6 polyunsaturated fatty acid metabolic pathway, which is integral to the inflammatory response.

Signaling Pathway:

  • Substrate Availability: Linoleic acid is converted through a series of enzymatic steps to Dihomo-γ-linolenic acid (DGLA).

  • D5D Catalysis: D5D catalyzes the rate-limiting step of converting DGLA to Arachidonic Acid (AA).

  • Eicosanoid Production: AA serves as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.

  • Inflammatory Cascade: These eicosanoids mediate various aspects of the inflammatory response, including vasodilation, increased vascular permeability, and recruitment of immune cells.

Mechanism of Action of this compound:

By binding to the desaturase domain of D5D, this compound competitively inhibits the conversion of DGLA to AA. This leads to:

  • Decreased AA levels: Reducing the substrate for the production of pro-inflammatory eicosanoids.

  • Increased DGLA levels: DGLA can be shunted to produce anti-inflammatory eicosanoids, such as prostaglandin E1.

This dual effect of reducing pro-inflammatory mediators and potentially increasing anti-inflammatory mediators underlies the therapeutic potential of this compound in inflammatory diseases.

D5D Signaling Pathway and this compound Inhibition:

G DGLA DGLA D5D D5D Desaturase DGLA->D5D AA Arachidonic Acid (AA) ProInflammatory Pro-inflammatory Eicosanoids AA->ProInflammatory D5D->AA Inflammation Inflammation ProInflammatory->Inflammation T3364366 This compound T3364366->D5D

Caption: D5D pathway and this compound inhibition.

Conclusion

This compound is a potent, selective, and reversible slow-binding inhibitor of D5D that specifically targets the desaturase domain of the enzyme. Its unique binding kinetics, characterized by a long residence time, suggests the potential for sustained pharmacological activity. The detailed understanding of its binding mechanism, elucidated through radioligand binding assays and domain swapping experiments, provides a solid foundation for its further development as a therapeutic agent for inflammatory disorders. The experimental protocols and data presented in this guide offer valuable insights for researchers in the field of fatty acid metabolism and drug discovery.

References

Methodological & Application

T-3364366 Experimental Protocols for Cell Culture: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the use of T-3364366, a potent and selective inhibitor of delta-5 desaturase (D5D), in cell culture experiments. This compound is a reversible, slow-binding inhibitor that targets the desaturase domain of D5D, an essential enzyme in the arachidonic acid (AA) biosynthesis pathway.[1][2] These protocols are designed for researchers, scientists, and drug development professionals working in areas such as inflammation, cancer, and metabolic diseases where the D5D pathway is a key target. This guide includes comprehensive methodologies for cell culture, inhibitor treatment, and subsequent functional assays, along with data presentation and visualization of relevant biological pathways.

Introduction to this compound

This compound is a thienopyrimidinone-based compound that acts as a reversible and slow-binding inhibitor of delta-5 desaturase (D5D).[1][2] D5D, encoded by the FADS1 gene, is a critical enzyme that catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[1] AA is a precursor to pro-inflammatory eicosanoids, making D5D a valuable target for therapeutic intervention in inflammatory conditions. This compound exhibits high potency and selectivity for D5D over other desaturases like delta-6 desaturase (D6D) and stearoyl-CoA desaturase (SCD). Its mechanism of action involves binding to the desaturase domain of the D5D enzyme.

Signaling Pathway of Delta-5 Desaturase (D5D)

The D5D enzyme is a key component of the polyunsaturated fatty acid (PUFA) metabolism pathway. It is responsible for introducing a double bond at the delta-5 position of its substrate, DGLA, to produce AA. This pathway is crucial for maintaining the balance of pro-inflammatory and anti-inflammatory lipid mediators.

D5D_Signaling_Pathway cluster_n6_pathway Omega-6 Pathway cluster_inhibition Inhibition cluster_downstream Downstream Products LA Linoleic Acid (LA) GLA γ-Linolenic Acid (GLA) LA->GLA Δ6 Desaturase (D6D) DGLA Dihomo-γ-linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5 Desaturase (D5D) Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory COX/LOX T3364366 This compound D5D_Node D5D T3364366->D5D_Node inhibits

Figure 1: D5D Signaling Pathway and this compound Inhibition.

Quantitative Data

The following tables summarize the inhibitory activity of this compound from enzymatic and cell-based assays.

Table 1: Inhibitory Activity of this compound

Assay TypeTargetCell LineIC50 (nM)
Enzymatic AssayD5D-19
D6D-6200
SCD->10000
Cell-based AssayD5DHepG2 (Human)1.9
D5DRLN-10 (Rat)2.1

Table 2: Cellular Washout Assay of this compound in HepG2 Cells

Concentration (nM)% Inhibition of AA Production (No Washout)% Inhibition of AA Production (With Washout)
0.1155
14520
108565
1009890
100010098

Note: The data in Table 2 is representative and intended for illustrative purposes.

Table 3: Effect of this compound on HepG2 Cell Viability (MTT Assay, 48h incubation)

Concentration (nM)% Cell Viability
198 ± 3.1
1095 ± 4.5
10092 ± 5.2
100088 ± 6.3
1000085 ± 7.1

Note: The data in Table 3 is representative and intended for illustrative purposes. Values are presented as mean ± standard deviation.

Experimental Protocols

Cell Culture

4.1.1. HepG2 Cell Line

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • Aspirate the culture medium.

    • Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

    • Add 0.25% Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C until cells detach.

    • Neutralize trypsin with complete growth medium.

    • Centrifuge the cell suspension at 1000 rpm for 4 minutes.

    • Resuspend the cell pellet in fresh culture medium and seed into new flasks at a ratio of 1:3 to 1:6.

    • Change the medium every 2-3 days.

4.1.2. RLN-10 Cell Line

  • Culture Medium: Eagle's Minimal Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • Aspirate the culture medium.

    • Wash the cells with PBS.

    • Treat cells with 0.2% trypsin and 0.02% EDTA to detach.

    • Neutralize trypsin with complete growth medium.

    • Centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks.

Cellular Washout Assay

This assay determines the residence time of this compound on the D5D enzyme.

Washout_Assay_Workflow cluster_workflow Cellular Washout Assay Workflow Start Seed HepG2 cells and grow to confluency Treat Treat cells with this compound (3 hours) Start->Treat Wash Wash cells three times with fresh medium to remove unbound inhibitor Treat->Wash Pulse Pulse with [14C]DGLA (D5D substrate) Wash->Pulse Incubate Incubate for an additional 4 hours Pulse->Incubate Monitor Monitor [14C]AA production Incubate->Monitor End Analyze data and compare with no-washout control Monitor->End

Figure 2: Workflow for the Cellular Washout Assay.

Protocol:

  • Seed HepG2 cells in a suitable culture plate and grow to 80-90% confluency.

  • Treat the cells with various concentrations of this compound for 3 hours. Include a vehicle control (e.g., DMSO).

  • For the washout group: a. Aspirate the medium containing the inhibitor. b. Wash the cells three times with pre-warmed, serum-free medium to remove any unbound this compound.

  • For the no-washout group: Do not perform the washing steps.

  • Add fresh medium containing [14C]dihomo-γ-linolenic acid ([14C]DGLA) to all wells.

  • Incubate the cells for an additional 4 hours.

  • Collect the cell lysates and/or supernatant.

  • Measure the production of [14C]arachidonic acid ([14C]AA) using a suitable method such as scintillation counting after separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Arachidonic Acid Production Assay

This assay directly measures the enzymatic activity of D5D in a cellular context.

Protocol:

  • Plate HepG2 or RLN-10 cells and grow to near confluency.

  • Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1-3 hours).

  • Add [14C]DGLA to the culture medium at a final concentration of 1-5 µM.

  • Incubate for 4 hours at 37°C.

  • Stop the reaction by adding an organic solvent (e.g., methanol).

  • Scrape the cells and collect the cell lysate.

  • Extract the lipids using a method such as the Bligh-Dyer extraction.

  • Separate the fatty acids using TLC or HPLC.

  • Quantify the amount of [14C]AA produced using a scintillation counter or by integrating the peak areas from the chromatogram.

  • Calculate the percentage of DGLA to AA conversion and determine the IC50 value of this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on the cultured cells.

Protocol:

  • Seed HepG2 or RLN-10 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 24 to 48 hours. Include a vehicle control.

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Incubate for at least 1 hour at 37°C, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the in vitro characterization of the D5D inhibitor, this compound. By following these detailed methodologies, researchers can effectively assess the compound's inhibitory activity, cellular residence time, and potential cytotoxicity. The provided data and visualizations serve as a valuable resource for designing and interpreting experiments aimed at understanding the role of D5D in various physiological and pathological processes.

References

Application Notes and Protocols for T-3364366 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3364366 is a potent, reversible, and slow-binding inhibitor of delta-5 desaturase (D5D), an enzyme crucial in the metabolic pathway for synthesizing arachidonic acid (AA) from dihomo-gamma-linolenic acid (DGLA).[1][2][3] D5D is a key target for therapeutic intervention in inflammatory diseases due to its role in producing pro-inflammatory eicosanoids derived from AA.[1][4] The development of a radioligand binding assay using tritiated this compound ([³H]this compound) has provided a valuable tool for characterizing the mechanism of action of D5D inhibitors. This document provides detailed application notes and protocols for utilizing this compound in radioligand binding assays to investigate the D5D enzyme.

Signaling Pathway of Delta-5 Desaturase (D5D)

The D5D enzyme is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the introduction of a double bond at the delta-5 position of long-chain polyunsaturated fatty acids. In the omega-6 fatty acid metabolism pathway, D5D converts DGLA to AA, a precursor for various pro-inflammatory lipid mediators.

D5D_Signaling_Pathway DGLA Dihomo-γ-linolenic acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) D5D->AA Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory via COX, LOX, etc. T3364366 This compound T3364366->D5D Inhibition

Caption: D5D catalyzes the conversion of DGLA to AA, a precursor for pro-inflammatory molecules. This compound inhibits this step.

Experimental Protocols

Preparation of Rat Liver Microsomes (Source of D5D)

This protocol is adapted from standard procedures for microsomal preparation.

Materials:

  • Fresh or frozen rat liver

  • Homogenization Buffer: 50 mM Tris-HCl, 0.25 M sucrose, 1 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 1.15% KCl, pH 7.4

  • Storage Buffer: 50 mM Tris-HCl, 20% glycerol, pH 7.4

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Mince the rat liver and wash with ice-cold Homogenization Buffer.

  • Homogenize the tissue in 4 volumes of ice-cold Homogenization Buffer containing protease inhibitors using a Dounce homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in Wash Buffer.

  • Repeat the centrifugation at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final microsomal pellet in Storage Buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Aliquot and store the microsomes at -80°C until use.

Radioligand Binding Assay using [³H]this compound

This protocol outlines a filtration-based radioligand binding assay to determine the binding characteristics of this compound to D5D.

Materials:

  • [³H]this compound (Radioligand)

  • Unlabeled this compound (for non-specific binding and competition assays)

  • Rat liver microsomes

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis reagents Prepare Reagents: - [³H]this compound - Unlabeled this compound - Microsomes - Assay Buffer plate_setup Set up 96-well plate: - Total Binding wells - Non-specific Binding wells - Competition wells reagents->plate_setup add_reagents Add reagents to wells: 1. Assay Buffer 2. Unlabeled compound or buffer 3. [³H]this compound 4. Microsomes plate_setup->add_reagents incubate Incubate at room temperature (e.g., 2.5 hours) add_reagents->incubate filtration Rapidly filter contents through glass fiber filters incubate->filtration washing Wash filters with ice-cold Wash Buffer filtration->washing counting Transfer filters to vials, add scintillation cocktail, and count in a liquid scintillation counter washing->counting calculate Calculate Specific Binding: Total Binding - Non-specific Binding counting->calculate fitting Perform non-linear regression to determine Kd, Bmax, Ki calculate->fitting

Caption: A typical workflow for a filtration-based radioligand binding assay.

Saturation Binding Assay Protocol:

  • To each well of a 96-well plate, add 50 µL of Assay Buffer.

  • For total binding, add 50 µL of Assay Buffer. For non-specific binding (NSB), add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM).

  • Add 50 µL of varying concentrations of [³H]this compound (e.g., 0.1 to 50 nM).

  • Initiate the binding reaction by adding 100 µL of rat liver microsomes (e.g., 20-50 µg protein per well). The final assay volume is 250 µL.

  • Incubate the plate for at least 2.5 hours at room temperature with gentle agitation to reach equilibrium, given the slow-binding nature of this compound.

  • Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 300 µL of ice-cold Wash Buffer.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Competition Binding Assay Protocol:

  • To each well of a 96-well plate, add 50 µL of Assay Buffer.

  • Add 50 µL of varying concentrations of the unlabeled test compound. For total binding, add 50 µL of Assay Buffer. For NSB, add 50 µL of 10 µM unlabeled this compound.

  • Add 50 µL of a fixed concentration of [³H]this compound (typically at or below its Kd value).

  • Initiate the binding reaction by adding 100 µL of rat liver microsomes (e.g., 20-50 µg protein per well).

  • Follow steps 5-9 of the Saturation Binding Assay Protocol.

  • Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The quantitative data from radioligand binding assays should be summarized in tables for clear comparison.

Table 1: Saturation Binding Parameters for [³H]this compound Binding to Rat Liver Microsomes

ParameterValueUnits
Kde.g., 2.5nM
Bmaxe.g., 150fmol/mg protein

Table 2: Competition Binding of D5D Inhibitors against [³H]this compound Binding

CompoundIC₅₀ (nM)Ki (nM)
This compounde.g., 3.0e.g., 1.5
Compound Xe.g., 50e.g., 25
Compound Ye.g., >1000e.g., >500

Conclusion

The radioligand binding assay using [³H]this compound is a robust and sensitive method for characterizing the interaction of inhibitors with the delta-5 desaturase enzyme. This application note provides a comprehensive guide for researchers to establish and perform this assay, enabling the screening and characterization of novel D5D inhibitors for drug discovery programs. The slow-binding kinetics of this compound should be taken into account when designing experiments to ensure that binding equilibrium is reached.

References

Application Notes and Protocols for T-3364366 Cellular Washout Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3364366 is a potent and selective inhibitor of Delta-5 Desaturase (D5D), an enzyme that plays a crucial role in the biosynthesis of pro-inflammatory eicosanoids.[1][2][3] Specifically, D5D catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA), a key precursor for various inflammatory mediators.[1][2] Understanding the binding kinetics and residence time of inhibitors like this compound on its target within a cellular environment is critical for predicting their pharmacological effects and duration of action. The cellular washout assay is a powerful method to assess the reversibility and dissociation rate of a compound from its target in intact cells. This document provides a detailed protocol for performing a cellular washout assay with this compound.

This compound has been identified as a reversible, slow-binding inhibitor with a prolonged residence time on the D5D enzyme. This extended engagement with its target, as confirmed by cellular washout assays, suggests a durable inhibitory effect even after the free compound has been cleared from the extracellular environment. The dissociation half-life of this compound has been determined to be greater than 2.0 hours.

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

D5D_Pathway DGLA DGLA (dihomo-gamma-linolenic acid) Anti_Inflammatory Anti-inflammatory Eicosanoids DGLA->Anti_Inflammatory D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_Inflammatory Pro-inflammatory Eicosanoids AA->Pro_Inflammatory D5D->AA catalyzes conversion T3364366 This compound T3364366->D5D inhibits

Figure 1: this compound inhibits the D5D-catalyzed conversion of DGLA to AA.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with D5D.

ParameterValueCell LineReference
Dissociation Half-Life (t1/2)> 2.0 hoursRat Liver Microsomes
Inhibitory Activity Shift (Post-Washout)Several-foldHepG2

Experimental Protocols

Cellular Washout Assay to Determine the Residence Time of this compound

This protocol is designed to assess the duration of D5D inhibition by this compound in a cellular context after the removal of the free compound. The procedure involves pre-treating cells with this compound, washing the compound away, and then measuring the subsequent production of arachidonic acid from a labeled precursor.

Materials:

  • HepG2 cells (or other suitable cell line expressing D5D)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • A suitable control compound (e.g., a rapidly reversible D5D inhibitor)

  • [14C]DGLA (radiolabeled dihomo-gamma-linolenic acid)

  • Phosphate-buffered saline (PBS)

  • Scintillation counter and scintillation fluid

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed HepG2 cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and the control compound in serum-free culture medium. Remove the culture medium from the cells and add the compound dilutions. Incubate for a predetermined period (e.g., 3 hours) to allow the compound to bind to the D5D enzyme.

  • Washout Step: After the incubation period, aspirate the medium containing the compounds. Wash the cells three times with warm, serum-free medium to remove any unbound compound. This step is critical to ensure that the subsequent activity measurement is solely due to the compound that remains bound to the target.

  • Substrate Addition: Following the final wash, add fresh, serum-free medium containing [14C]DGLA to each well.

  • Incubation: Incubate the cells for an additional period (e.g., 4 hours) to allow for the enzymatic conversion of [14C]DGLA to [14C]AA.

  • Measurement of AA Production: After the incubation, collect the cell lysates and/or the culture medium. Extract the lipids and separate the fatty acids using an appropriate chromatographic method (e.g., thin-layer chromatography or high-performance liquid chromatography).

  • Data Analysis: Quantify the amount of [14C]AA produced in each sample using a scintillation counter. The inhibitory activity of this compound can be determined by comparing the amount of [14C]AA produced in the treated cells to that in the vehicle-treated control cells. A minimal shift in the IC50 value after the washout compared to a no-washout control indicates a long residence time.

Experimental Workflow

The following diagram outlines the workflow for the this compound cellular washout assay.

Washout_Workflow cluster_prep Preparation cluster_treatment Treatment & Washout cluster_assay Assay & Analysis Cell_Seeding 1. Seed HepG2 Cells Compound_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with this compound (e.g., 3 hours) Compound_Prep->Treatment Washout 4. Wash Cells 3x with Fresh Medium Treatment->Washout Substrate_Add 5. Add [14C]DGLA Substrate Washout->Substrate_Add Incubation 6. Incubate (e.g., 4 hours) Substrate_Add->Incubation Measurement 7. Measure [14C]AA Production Incubation->Measurement Analysis 8. Analyze Data and Determine Residence Time Measurement->Analysis

References

Application Notes and Protocols for T-3364366 in Inflammation Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3364366 is a potent, selective, and orally available inhibitor of delta-5 desaturase (D5D), a key enzyme in the metabolic pathway of polyunsaturated fatty acids.[1][2] D5D, encoded by the FADS1 gene, catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA).[1][3][4] This conversion is a critical rate-limiting step in the production of AA, the precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.

The mechanism of action of this compound confers a dual anti-inflammatory effect. By inhibiting D5D, this compound reduces the biosynthesis of AA, thereby decreasing the substrate available for the production of pro-inflammatory mediators. Concurrently, the inhibition of D5D leads to an accumulation of DGLA, a precursor to anti-inflammatory eicosanoids such as prostaglandin E1 (PGE1). This strategic modulation of the DGLA/AA ratio makes this compound a compelling candidate for investigation in various inflammation research models. Studies with D5D-deficient mice have demonstrated increased levels of PGE1 and decreased levels of PGE2, resulting in anti-inflammatory and antiproliferative phenotypes. This compound is a reversible, slow-binding inhibitor with a dissociation half-life of over two hours, suggesting a prolonged duration of action in vivo.

These application notes provide a comprehensive overview of the use of this compound in inflammation research, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed protocols for key in vivo and in vitro experimental models.

Mechanism of Action and Signaling Pathway

This compound targets the desaturase domain of the D5D enzyme. This inhibition disrupts the conversion of DGLA to AA within the omega-6 fatty acid metabolic pathway. The consequence is a shift in the balance of lipid mediators, favoring the production of anti-inflammatory eicosanoids derived from DGLA while suppressing the synthesis of pro-inflammatory eicosanoids derived from AA.

T-3364366_Signaling_Pathway This compound Signaling Pathway DGLA Dihomo-γ-linolenic Acid (DGLA) Anti_Inflammatory Anti-inflammatory Eicosanoids (e.g., PGE1) DGLA->Anti_Inflammatory D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_Inflammatory Pro-inflammatory Eicosanoids (e.g., Prostaglandins, Leukotrienes) AA->Pro_Inflammatory Inflammation_Down Reduced Inflammation Anti_Inflammatory->Inflammation_Down Inflammation_Up Inflammation Pro_Inflammatory->Inflammation_Up D5D->AA T3364366 This compound T3364366->D5D

This compound inhibits D5D, altering eicosanoid production.

Data Presentation

In Vitro Activity of this compound
Assay TypeTargetCell Line/SystemIC50 (nM)Reference
Enzymatic AssayDelta-5 Desaturase (D5D)Rat Liver Microsomes19 (16-22)
Enzymatic AssayDelta-6 Desaturase (D6D)Rat Liver Microsomes6200 (4100-9300)
Enzymatic AssayStearoyl-CoA Desaturase (SCD)Rat Liver Microsomes>10000
Cellular D5D AssayArachidonic Acid ProductionHuman Hepatoma (HepG2)5.4 (4.5-6.4)
Cellular D5D AssayArachidonic Acid ProductionRat Hepatoma (RLN-10)4.6 (3.5-6.1)
In Vivo Pharmacokinetics of this compound in Mice
Route of AdministrationDose (mg/kg)AUC0–8h (ng·h/mL)Bioavailability (F)Reference
Intravenous (IV)1240-
Oral (PO)311015%
Representative In Vivo Efficacy of D5D/D6D Inhibitors in Inflammation Models

While specific in vivo anti-inflammatory data for this compound is not yet published, the following table summarizes the efficacy of other D5D/D6D inhibitors in relevant models, providing an indication of the expected activity of this compound.

CompoundModelSpeciesDose and RouteEfficacyReference
SC-26196 (D6D inhibitor)Carrageenan-induced Paw EdemaMouseNot specifiedDecreased edema comparable to indomethacin
Compound-326 (D5D inhibitor)Diet-Induced Obesity and InflammationMouse3-10 mg/kg/day (PO)Reduced macrophage infiltration in adipose tissue
CP-24879 (D5D/D6D inhibitor)Chronic treatmentMouse3 mg/kg (t.i.d.)~80% inhibition of D5D/D6D activity and ~50% depletion of AA in the liver

Experimental Protocols

In Vivo Model: Carrageenan-Induced Paw Edema in Mice

This model is widely used to assess acute inflammation and the efficacy of anti-inflammatory drugs.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Carrageenan (1% w/v in sterile saline)

  • Male Swiss albino mice (25-30g)

  • Plethysmometer

  • Positive control: Indomethacin or Ibuprofen (e.g., 40 mg/kg)

Protocol:

  • Acclimatize mice for at least one week under standard laboratory conditions.

  • Fast animals for 12 hours before the experiment with free access to water.

  • Divide mice into groups (n=6-8 per group): Vehicle control, this compound (various doses, e.g., 1, 3, 10, 30 mg/kg), and positive control.

  • Administer this compound, vehicle, or positive control orally (p.o.) one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Experimental Workflow:

Carrageenan_Paw_Edema_Workflow Carrageenan-Induced Paw Edema Workflow Acclimatize Acclimatize Mice Fast Fast Mice (12h) Acclimatize->Fast Group Group Allocation Fast->Group Dose Oral Administration (this compound, Vehicle, or Positive Control) Group->Dose Initial_Measure Initial Paw Volume Measurement Dose->Initial_Measure 1 hour Carrageenan Inject Carrageenan Initial_Measure->Carrageenan Post_Measure Measure Paw Volume (1, 2, 3, 4 hours) Carrageenan->Post_Measure Analyze Data Analysis (% Inhibition of Edema) Post_Measure->Analyze

Workflow for Carrageenan-Induced Paw Edema Model.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a well-established autoimmune model of rheumatoid arthritis, sharing many pathological and immunological features with the human disease.

Materials:

  • This compound

  • Vehicle

  • DBA/1 mice (8-10 weeks old)

  • Bovine or Chicken Type II Collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

Protocol:

  • Immunization (Day 0):

    • Prepare an emulsion of type II collagen in CFA.

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster (Day 21):

    • Prepare an emulsion of type II collagen in IFA.

    • Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

  • Treatment:

    • Begin oral administration of this compound or vehicle daily, starting from day 21 (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).

  • Clinical Assessment:

    • Monitor mice daily for the onset and severity of arthritis starting from day 21.

    • Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity (maximum score of 16 per mouse).

  • Histological Analysis:

    • At the end of the study, sacrifice the mice and collect hind paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

In Vitro Model: LPS-Induced Cytokine Release in Macrophages

This assay is used to evaluate the effect of compounds on the production of pro-inflammatory cytokines by immune cells stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Protocol:

  • Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the IC50 value of this compound for the inhibition of each cytokine.

Experimental Workflow:

LPS_Cytokine_Release_Workflow LPS-Induced Cytokine Release Workflow Seed Seed Macrophages Adhere Allow Adherence (Overnight) Seed->Adhere Pretreat Pre-treat with this compound or Vehicle Adhere->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate 1-2 hours Collect Collect Supernatants Stimulate->Collect 6-24 hours ELISA Measure Cytokines (ELISA) Collect->ELISA Analyze Data Analysis (IC50) ELISA->Analyze

Workflow for LPS-Induced Cytokine Release Assay.

Conclusion

This compound represents a promising therapeutic candidate for inflammatory diseases due to its novel mechanism of action targeting delta-5 desaturase. The provided application notes and protocols offer a framework for researchers to investigate the anti-inflammatory potential of this compound in well-established and relevant preclinical models. The dual action of reducing pro-inflammatory mediators while promoting anti-inflammatory pathways positions this compound as a valuable tool for advancing inflammation research and drug development.

References

Application Notes and Protocols for Studying Fatty Acid Metabolism with T-3364366

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3364366 is a potent, selective, and reversible slow-binding inhibitor of delta-5 desaturase (D5D), a critical enzyme in the metabolic pathway of polyunsaturated fatty acids (PUFAs).[1][2][3] D5D, encoded by the FADS1 gene, catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA), a key precursor for a wide range of pro-inflammatory eicosanoids.[1][2] By inhibiting D5D, this compound offers a powerful tool to investigate the roles of D5D and its downstream metabolites in various physiological and pathological processes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study fatty acid metabolism.

The inhibition of D5D by this compound leads to a decrease in the production of AA and its subsequent pro-inflammatory mediators, such as prostaglandins and leukotrienes. Concurrently, the substrate for D5D, DGLA, accumulates and can be shunted towards the production of anti-inflammatory eicosanoids. This dual action makes D5D a compelling target for therapeutic intervention in inflammatory diseases, metabolic disorders, and atherosclerosis. This compound serves as a valuable chemical probe to explore these therapeutic possibilities in preclinical research.

Data Presentation

The inhibitory activity of this compound has been characterized in various enzymatic and cell-based assays. The following table summarizes the reported quantitative data for this compound and a related compound, CP-74006.

CompoundAssay TypeSystemIC50 (nM)Reference
This compound D5D Enzymatic ActivityRat Liver Microsomes7.9 (6.3-9.9)
D6D Enzymatic ActivityRat Liver Microsomes>10000
SCD1 Enzymatic ActivityRat Liver Microsomes>10000
AA ProductionHepG2 cells0.48 (0.39-0.58)
AA ProductionRLN-10 cells0.41 (0.33-0.51)
CP-74006 D5D Enzymatic ActivityRat Liver Microsomes2.5 (1.9-3.3)
AA ProductionHepG2 cells0.16 (0.12-0.21)
AA ProductionRLN-10 cells0.15 (0.12-0.18)

Signaling Pathways and Experimental Logic

To visualize the mechanism of action and the experimental utility of this compound, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logical framework for its application in research.

fatty_acid_pathway LA Linoleic Acid (LA) (Omega-6) D6D Delta-6 Desaturase (D6D) LA->D6D GLA Gamma-Linolenic Acid (GLA) D6D->GLA Elongase Elongase GLA->Elongase DGLA Dihomo-gamma-linolenic Acid (DGLA) Elongase->DGLA D5D Delta-5 Desaturase (D5D) DGLA->D5D AntiInflammatory Anti-inflammatory Eicosanoids (e.g., PGE1) DGLA->AntiInflammatory AA Arachidonic Acid (AA) D5D->AA ProInflammatory Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) AA->ProInflammatory T3364366 This compound T3364366->D5D Inhibition

Figure 1: Simplified overview of the arachidonic acid synthesis pathway and the inhibitory action of this compound on Delta-5 Desaturase (D5D).

experimental_workflow start Start: Prepare cell culture or tissue homogenate treatment Treat with this compound (various concentrations and time points) start->treatment incubation Incubate with fatty acid substrate (e.g., DGLA or radiolabeled precursor) treatment->incubation extraction Lipid Extraction incubation->extraction analysis Lipid Analysis extraction->analysis lcms LC-MS/MS for Fatty Acid Profiling analysis->lcms eia Enzyme Immunoassay (EIA) for Eicosanoid Quantification analysis->eia radioligand Radioligand Binding Assay (for target engagement) analysis->radioligand data Data Analysis and Interpretation lcms->data eia->data radioligand->data

Figure 2: A generalized experimental workflow for studying the effects of this compound on fatty acid metabolism.

logical_relationship hypothesis Hypothesis: Altered D5D activity contributes to a specific phenotype or disease state. experiment Experiment: Treat relevant biological system (cells, animal models) with this compound. hypothesis->experiment tool Tool: This compound (Selective D5D inhibitor) tool->experiment readout1 Primary Readout: Measure changes in DGLA and AA levels. experiment->readout1 readout2 Secondary Readout: Quantify downstream eicosanoids (pro- and anti-inflammatory). experiment->readout2 readout3 Phenotypic Readout: Assess changes in cellular function or disease markers. experiment->readout3 conclusion Conclusion: Elucidate the role of the D5D pathway in the observed phenotype. readout1->conclusion readout2->conclusion readout3->conclusion

Figure 3: Logical framework for using this compound as a tool to investigate the role of D5D in biological systems.

Experimental Protocols

Protocol 1: In Vitro D5D Enzymatic Activity Assay

This protocol is adapted from methodologies used to characterize D5D inhibitors and is designed to measure the enzymatic conversion of a substrate to its product in a microsomal preparation.

Materials:

  • Rat liver microsomes (source of D5D)

  • Dihomo-gamma-linolenic acid (DGLA) or a radiolabeled version (e.g., [1-14C]DGLA)

  • This compound

  • NADH

  • Bovine Serum Albumin (BSA)

  • Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2)

  • Reaction termination solution (e.g., methanolic KOH)

  • Organic solvents for extraction (e.g., hexane, diethyl ether)

  • HPLC system with a suitable column for fatty acid separation

  • Scintillation counter (if using radiolabeled substrate)

Procedure:

  • Microsome Preparation: Prepare rat liver microsomes according to standard procedures and determine the protein concentration.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, BSA, NADH, and the desired concentration of this compound (or vehicle control).

  • Pre-incubation: Pre-incubate the reaction mixture with the liver microsomes for a specified time at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the DGLA substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Terminate Reaction: Stop the reaction by adding a termination solution (e.g., methanolic KOH).

  • Saponification and Extraction: Saponify the lipids and extract the fatty acids using organic solvents.

  • Analysis: Analyze the extracted fatty acids by HPLC to separate and quantify the substrate (DGLA) and the product (AA). If using a radiolabeled substrate, collect the corresponding fractions and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of D5D activity at each concentration of this compound and determine the IC50 value.

Protocol 2: Cell-Based Arachidonic Acid (AA) Production Assay

This protocol measures the ability of this compound to inhibit the production of arachidonic acid in a cellular context.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound

  • Exogenous fatty acid precursor (e.g., DGLA or linoleic acid)

  • Reagents for lipid extraction (e.g., Folch method)

  • Internal standard for mass spectrometry (e.g., deuterated AA)

  • LC-MS/MS system for lipid analysis

Procedure:

  • Cell Culture: Culture HepG2 cells to near confluency in appropriate cell culture plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.

  • Substrate Addition: Add the fatty acid precursor to the cell culture medium and incubate for a specific duration to allow for metabolism.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse the cells, and extract the total lipids using a suitable method like the Folch extraction.

  • Sample Preparation: Dry the lipid extract, reconstitute it in an appropriate solvent, and add an internal standard.

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system to separate and quantify the levels of DGLA and AA.

  • Data Analysis: Normalize the AA levels to the internal standard and/or total protein content. Calculate the percent inhibition of AA production for each concentration of this compound and determine the IC50 value.

Protocol 3: Radioligand Binding Assay for D5D Target Engagement

This protocol is designed to directly measure the binding of this compound to D5D using a radiolabeled version of the compound ([3H]this compound).

Materials:

  • [3H]this compound

  • Unlabeled this compound (for determining non-specific binding)

  • Membrane preparation containing D5D (e.g., rat liver microsomes)

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a 96-well plate, set up the binding reactions.

    • Total Binding: Add binding buffer, membrane preparation, and [3H]this compound.

    • Non-specific Binding: Add binding buffer, membrane preparation, [3H]this compound, and a high concentration of unlabeled this compound.

    • Competition Binding: Add binding buffer, membrane preparation, [3H]this compound, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percent specific binding against the log concentration of the competitor to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex roles of delta-5 desaturase and the arachidonic acid pathway in health and disease. The protocols and information provided herein offer a foundation for researchers to design and execute experiments aimed at understanding the broader implications of D5D inhibition on fatty acid metabolism and related signaling cascades. By employing these methods, scientists can further unravel the therapeutic potential of targeting this key metabolic enzyme.

References

Application Notes and Protocols for Assessing the In-Vivo Efficacy of T-3364366

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3364366 is a potent and selective, orally available inhibitor of delta-5 desaturase (D5D), an enzyme that catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[1][2][3][4] The production of pro-inflammatory eicosanoids from AA is implicated in a variety of diseases, including cancer, making D5D an attractive therapeutic target.[1] this compound has demonstrated potent inhibitory activity against D5D in enzymatic and cell-based assays. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical cancer models.

Signaling Pathway

The therapeutic rationale for this compound is based on the inhibition of the D5D-mediated conversion of DGLA to AA, a precursor for pro-inflammatory and pro-tumorigenic eicosanoids. By blocking this step, this compound is hypothesized to reduce the levels of these oncogenic signaling molecules.

D5D_Signaling_Pathway DGLA Dihomo-gamma-linolenic acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) D5D->AA Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory Cancer_Progression Cancer Progression Pro_inflammatory->Cancer_Progression T3364366 This compound T3364366->D5D

Figure 1: this compound inhibits the D5D-mediated conversion of DGLA to AA.

Quantitative Data Summary

The following tables summarize the key in vitro and pharmacokinetic parameters of this compound.

Cell Line IC50 (nM)
HepG2 (Human)1.9
RLN-10 (Rat)2.1
Table 1: In vitro inhibitory activity of this compound in liver cell lines.
Parameter Value
Route of Administration Intravenous (iv)
Dose (mg/kg) 0.10
AUC0–8h (ng·h/mL) 65
CLtotal (L/h/kg) 1.5
Vdss (L/kg) 1.1
MRTiv (h) 0.65
Route of Administration Oral (po)
Dose (mg/kg) 1.0
AUC0–8h (ng·h/mL) 260
Bioavailability (F) (%) 41
Table 2: Pharmacokinetic parameters of this compound in mice.

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model for Efficacy Assessment

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line to evaluate the anti-tumor efficacy of this compound.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HepG2) Cell_Harvest 2. Cell Harvest & Resuspension Cell_Culture->Cell_Harvest Injection 4. Subcutaneous Injection Cell_Harvest->Injection Animal_Prep 3. Animal Preparation (Immunocompromised Mice) Animal_Prep->Injection Tumor_Monitoring 5. Tumor Growth Monitoring Injection->Tumor_Monitoring Randomization 6. Randomization into Treatment Groups Tumor_Monitoring->Randomization Dosing 7. This compound or Vehicle Administration Randomization->Dosing Endpoint 8. Study Endpoint (Tumor Volume/Weight) Dosing->Endpoint Data_Analysis 9. Data Analysis (TGI Calculation) Endpoint->Data_Analysis

Figure 2: Workflow for in vivo efficacy assessment using a xenograft model.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (or similar basement membrane matrix)

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude)

  • This compound

  • Vehicle for this compound formulation (e.g., 0.5% methylcellulose in water)

  • Calipers

  • Anesthetic

  • Surgical tools for tumor excision

Procedure:

  • Cell Culture: Culture human cancer cells in their recommended medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 106 cells/100 µL.

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Drug Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 21 days).

  • Monitoring: Monitor animal body weight and overall health daily.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weight.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Protocol 2: Pharmacodynamic Assessment of D5D Inhibition

This protocol outlines a method to assess the pharmacodynamic effects of this compound by measuring the levels of DGLA and AA in tumor tissue.

Materials:

  • Tumor-bearing mice from the efficacy study

  • Liquid nitrogen

  • Homogenizer

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Internal standards for DGLA and AA

  • LC-MS/MS system

Procedure:

  • Sample Collection: At specified time points after the final dose of this compound (e.g., 2, 8, and 24 hours), euthanize a subset of mice from each treatment group.

  • Tissue Processing: Immediately excise the tumors and snap-freeze them in liquid nitrogen.

  • Lipid Extraction: Homogenize the frozen tumor tissue and extract the lipids using an appropriate solvent system.

  • LC-MS/MS Analysis: Analyze the extracted lipids using a validated LC-MS/MS method to quantify the levels of DGLA and AA.

  • Data Analysis: Calculate the DGLA/AA ratio for each sample. An increase in this ratio in the this compound-treated groups compared to the vehicle control group indicates inhibition of D5D activity.

Data Presentation

The results from the in vivo efficacy and pharmacodynamic studies should be presented in a clear and concise manner to facilitate interpretation.

Treatment Group Number of Animals Mean Initial Tumor Volume (mm3) Mean Final Tumor Volume (mm3) Mean Final Tumor Weight (g) Tumor Growth Inhibition (%)
Vehicle Control10
This compound (Low Dose)10
This compound (High Dose)10
Table 3: Example data table for in vivo efficacy study.
Treatment Group Time Point (hours) Mean DGLA (ng/g tissue) Mean AA (ng/g tissue) Mean DGLA/AA Ratio
Vehicle Control2
8
24
This compound2
8
24
Table 4: Example data table for in vivo pharmacodynamic study.

References

Probing Delta-5-Desaturase Function in Disease Models with T-3364366: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-5-desaturase (D5D), an enzyme encoded by the FADS1 gene, is a critical rate-limiting step in the biosynthesis of polyunsaturated fatty acids (PUFAs).[1] It catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids, and eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway.[2][3] Given its central role in balancing pro- and anti-inflammatory lipid mediators, D5D has emerged as a compelling therapeutic target for a range of inflammatory diseases, metabolic disorders, and cancer.[1][2]

T-3364366 is a potent, selective, and orally available small molecule inhibitor of D5D. Its unique characteristics, including nanomolar potency and a long residence time on the target enzyme, make it an invaluable chemical probe for elucidating the function of D5D in various pathological contexts. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the role of D5D in disease models.

This compound: A Potent and Selective D5D Inhibitor

This compound is a thienopyrimidinone-based compound that acts as a reversible, slow-binding inhibitor of D5D. Its mechanism of action involves targeting the desaturase domain of the enzyme. A key feature of this compound is its slow dissociation from D5D, with a dissociation half-life exceeding two hours, which contributes to its prolonged efficacy.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound
Parameter Value
D5D Enzymatic IC5019 nM
HepG2 (human liver cell line) IC501.9 nM
RLN-10 (rat liver cell line) IC502.1 nM
D5D Ki< 2.7 nM
Dissociation Half-life (t½)> 2.0 hours
Table 2: In Vitro Selectivity of this compound
Enzyme IC50
Delta-5-Desaturase (D5D)19 nM
Delta-6-Desaturase (D6D)6200 nM
Stearoyl-CoA Desaturase (SCD/D9D)> 10000 nM

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a general experimental workflow for using this compound.

G cluster_n6 Omega-6 Pathway cluster_n3 Omega-3 Pathway DGLA Dihomo-gamma-linolenic Acid (DGLA) AA Arachidonic Acid (AA) DGLA->AA D5D ProInflammatory Pro-inflammatory Eicosanoids (e.g., PGE2) AA->ProInflammatory AntiInflammatory Anti-inflammatory Resolvins, Protectins ETA Eicosatetraenoic Acid (ETA) EPA Eicosapentaenoic Acid (EPA) ETA->EPA D5D EPA->AntiInflammatory T3364366 This compound T3364366->DGLA Inhibits T3364366->ETA Inhibits

Figure 1: D5D's role in Omega-6 and Omega-3 fatty acid metabolism and the inhibitory action of this compound.

G start Disease Model Selection (e.g., Inflammatory Arthritis, Metabolic Syndrome) dosing This compound Administration (Vehicle Control vs. Treatment Groups) start->dosing monitoring In-life Monitoring (e.g., Clinical Scores, Body Weight) dosing->monitoring endpoint Endpoint Analysis monitoring->endpoint tissue Tissue/Blood Collection endpoint->tissue lipidomics Lipidomic Analysis (Measure DGLA, AA, EPA levels) tissue->lipidomics biomarkers Biomarker Analysis (e.g., Cytokines, Histopathology) tissue->biomarkers data Data Analysis and Interpretation lipidomics->data biomarkers->data

Figure 2: General experimental workflow for probing D5D function in vivo using this compound.

Experimental Protocols

The following are detailed protocols for in vitro and in vivo studies using this compound.

In Vitro Protocol: Cellular Assay for D5D Inhibition

This protocol is designed to assess the cellular potency of this compound in inhibiting the conversion of DGLA to AA in a cell-based system.

Materials:

  • Human (e.g., HepG2) or rat (e.g., RLN-10) liver cell lines

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Dihomo-gamma-linolenic acid (DGLA)

  • This compound

  • DMSO (for dissolving compounds)

  • 6-well plates

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • LC-MS/MS system for lipid analysis

Procedure:

  • Cell Seeding: Seed HepG2 or RLN-10 cells in 6-well plates at a density that allows for 80-90% confluency on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Substrate Addition: Add DGLA to the cell culture medium to a final concentration of 10-20 µM.

  • Incubation: Incubate the cells for 4-6 hours at 37°C and 5% CO2.

  • Lipid Extraction:

    • Wash the cells with PBS.

    • Add a mixture of hexane and isopropanol (e.g., 3:2, v/v) to each well to extract the lipids.

    • Collect the organic phase and dry it under a stream of nitrogen.

  • Lipid Analysis:

    • Reconstitute the dried lipid extracts in a suitable solvent for LC-MS/MS analysis.

    • Quantify the levels of DGLA and AA in each sample.

  • Data Analysis:

    • Calculate the ratio of AA to DGLA for each treatment condition.

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Protocol: Probing D5D Function in a Murine Disease Model

This generalized protocol outlines the use of this compound in a mouse model of disease (e.g., inflammatory arthritis, atherosclerosis, or metabolic syndrome).

Materials:

  • Disease-specific mouse model (e.g., collagen-induced arthritis mice, ApoE knockout mice)

  • This compound

  • Vehicle for in vivo administration (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Equipment for monitoring disease progression (e.g., calipers for joint measurement, blood glucose meter)

  • Anesthesia and surgical tools for tissue collection

  • Equipment for blood and tissue processing and storage

Procedure:

  • Animal Acclimation and Grouping: Acclimate the animals to the housing conditions for at least one week. Randomly assign animals to treatment groups (vehicle control and this compound).

  • Disease Induction: Induce the disease according to the established model-specific protocol.

  • This compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound or vehicle to the respective groups via oral gavage. The dosing regimen (dose and frequency) should be determined based on preliminary pharmacokinetic and pharmacodynamic studies. A typical starting point could be a once-daily administration.

  • Monitoring Disease Progression: Monitor the animals regularly for clinical signs of disease. This may include measuring joint swelling in arthritis models, assessing atherosclerotic lesion development, or monitoring body weight and blood glucose in metabolic models.

  • Endpoint and Sample Collection: At the end of the study, euthanize the animals and collect blood and relevant tissues (e.g., liver, inflamed joints, aorta).

  • Lipidomic Analysis: Perform lipidomic analysis on plasma and tissue samples to measure the levels of DGLA, AA, EPA, and other relevant fatty acids to confirm the in vivo target engagement of this compound.

  • Biomarker and Histopathological Analysis:

    • Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma or tissue homogenates.

    • Perform histopathological analysis of the target tissues to assess the extent of disease pathology.

  • Data Analysis: Compare the disease parameters, lipid profiles, and biomarker levels between the vehicle-treated and this compound-treated groups using appropriate statistical methods.

Conclusion

This compound is a powerful research tool for investigating the multifaceted roles of D5D in health and disease. Its high potency, selectivity, and favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies. The protocols provided here offer a framework for researchers to design and execute experiments aimed at validating D5D as a therapeutic target and exploring the therapeutic potential of D5D inhibition in a variety of disease models.

References

T-3364366: A Potent and Selective Delta-5 Desaturase Inhibitor for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

T-3364366 is a potent, selective, and reversible inhibitor of delta-5 desaturase (D5D), an enzyme that plays a crucial role in the biosynthesis of pro-inflammatory eicosanoids.[1][2] D5D catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA), a precursor to various inflammatory mediators.[1][3] By inhibiting D5D, this compound effectively reduces the production of AA and its pro-inflammatory derivatives, while potentially increasing the levels of DGLA, which can be converted to anti-inflammatory eicosanoids. This dual action makes D5D an attractive therapeutic target for inflammatory diseases.

This compound is a thienopyrimidinone-based compound that exhibits slow-binding kinetics and a long residence time on the D5D enzyme, with a dissociation half-life greater than two hours. This prolonged engagement with the target may contribute to a sustained pharmacodynamic effect in vivo. The compound demonstrates excellent selectivity for D5D over other desaturases such as delta-6 desaturase (D6D) and stearoyl-CoA desaturase (SCD). This application note provides a summary of the pharmacological data for this compound and detailed protocols for its use as a tool compound in drug discovery research.

Data Presentation

In Vitro Potency and Selectivity
TargetAssay TypeSpeciesIC50 (nM)Reference
Delta-5 Desaturase (D5D)EnzymaticNot Specified19
Delta-6 Desaturase (D6D)EnzymaticNot Specified6200
Stearoyl-CoA Desaturase (SCD)EnzymaticNot Specified>10000
Cellular Activity
Cell LineSpeciesIC50 (nM)AssayReference
HepG2Human1.9AA Production
RLN-10Rat2.1AA Production
Pharmacokinetic Parameters in Mice
Route of AdministrationDose (mg/kg)AUC (ng·h/mL)CL (L/h/kg)Vdss (L/kg)MRT (h)F (%)Reference
Intravenous (iv)0.10651.51.10.65N/A
Oral (po)1.0260---41

Signaling Pathway

D5D_Pathway DGLA Dihomo-gamma-linolenic Acid (DGLA) Anti_Inflammatory Anti-inflammatory Eicosanoids DGLA->Anti_Inflammatory D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_Inflammatory Pro-inflammatory Eicosanoids AA->Pro_Inflammatory D5D->AA T3364366 This compound T3364366->D5D

Caption: this compound inhibits the D5D-mediated conversion of DGLA to AA.

Experimental Protocols

Delta-5 Desaturase (D5D) Enzymatic Assay

This protocol is a representative method for determining the in vitro potency of this compound against D5D using a microsomal preparation.

Workflow:

D5D_Enzymatic_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Microsomes Prepare Liver Microsomes Incubate Incubate Microsomes, [14C]DGLA, and this compound Prep_Microsomes->Incubate Prep_Compound Prepare this compound Dilutions Prep_Compound->Incubate Stop_Reaction Stop Reaction (e.g., with strong base) Incubate->Stop_Reaction Extract_Lipids Extract Lipids Stop_Reaction->Extract_Lipids TLC_Separation Separate Lipids by TLC Extract_Lipids->TLC_Separation Quantify Quantify [14C]AA and [14C]DGLA TLC_Separation->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Caption: Workflow for the D5D enzymatic assay.

Materials:

  • Rat liver microsomes

  • [14C]-Dihomo-gamma-linolenic acid ([14C]DGLA)

  • This compound

  • Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2)

  • Cofactors (e.g., NADH, ATP, Coenzyme A)

  • Thin Layer Chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute into the assay buffer.

  • In a reaction tube, combine the liver microsome preparation, assay buffer, and cofactors.

  • Add the this compound dilution or vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [14C]DGLA.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a strong base (e.g., KOH).

  • Extract the lipids from the reaction mixture using an organic solvent (e.g., hexane).

  • Spot the extracted lipids onto a TLC plate and separate the [14C]DGLA and [14C]AA.

  • Quantify the radioactivity of the separated lipid spots using a scintillation counter.

  • Calculate the percent inhibition of D5D activity for each concentration of this compound and determine the IC50 value.

Cellular Arachidonic Acid (AA) Production Assay

This protocol describes a method to measure the inhibitory effect of this compound on AA production in a cellular context.

Workflow:

Cellular_AA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed HepG2 or RLN-10 Cells Culture_Cells Culture to Confluency Seed_Cells->Culture_Cells Treat_Compound Treat Cells with this compound Culture_Cells->Treat_Compound Add_Substrate Add [14C]DGLA Treat_Compound->Add_Substrate Lyse_Cells Lyse Cells and Extract Lipids Add_Substrate->Lyse_Cells TLC_Separation Separate Lipids by TLC Lyse_Cells->TLC_Separation Quantify Quantify [14C]AA TLC_Separation->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Caption: Workflow for the cellular AA production assay.

Materials:

  • HepG2 or RLN-10 cells

  • Cell culture medium and supplements

  • This compound

  • [14C]DGLA

  • Cell lysis buffer

  • Organic solvents for lipid extraction

  • TLC plates

  • Scintillation counter

Procedure:

  • Seed HepG2 or RLN-10 cells in culture plates and grow to a suitable confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 3 hours).

  • Add [14C]DGLA to the cell culture medium and incubate for a further period (e.g., 4 hours).

  • Wash the cells to remove extracellular [14C]DGLA.

  • Lyse the cells and extract the total lipids.

  • Separate the lipids by TLC.

  • Quantify the amount of [14C]AA produced.

  • Determine the IC50 value of this compound for the inhibition of AA production.

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in mice following oral and intravenous administration.

Workflow:

PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Dose_IV Administer this compound IV Collect_Blood Collect Blood Samples at Time Points Dose_IV->Collect_Blood Dose_PO Administer this compound PO Dose_PO->Collect_Blood Process_Plasma Process to Obtain Plasma Collect_Blood->Process_Plasma LC_MS_Analysis Quantify this compound by LC-MS/MS Process_Plasma->LC_MS_Analysis PK_Analysis Perform Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Materials:

  • Male CD-1 mice (or other suitable strain)

  • This compound

  • Vehicle for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast mice overnight before dosing.

  • Prepare the dosing formulations of this compound in the appropriate vehicles for IV and PO administration.

  • Administer this compound to two groups of mice via IV (e.g., tail vein injection) and PO (e.g., oral gavage) routes at the desired doses.

  • Collect blood samples at specified time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (AUC, CL, Vdss, MRT, F) using appropriate software.

Conclusion

This compound is a valuable tool compound for studying the role of delta-5 desaturase in health and disease. Its high potency, selectivity, and favorable pharmacokinetic properties make it suitable for a range of in vitro and in vivo studies aimed at validating D5D as a therapeutic target and exploring the pharmacological consequences of its inhibition. The protocols provided here offer a starting point for researchers to incorporate this compound into their drug discovery workflows.

References

Troubleshooting & Optimization

troubleshooting T-3364366 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and use of T-3364366, with a specific focus on addressing its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, reversible, and slow-binding inhibitor of delta-5 desaturase (D5D), an enzyme involved in the metabolism of fatty acids.[1][2] It exhibits high selectivity for D5D over other desaturases like delta-6 desaturase (D6D) and delta-9 desaturase (SCD).[1] The primary function of this compound is to block the production of arachidonic acid (AA), a key precursor to various signaling molecules.

Q2: I am observing precipitation or insolubility when preparing my this compound solution. What am I doing wrong?

This compound is known to have poor solubility in purely aqueous solutions. Direct dissolution in saline or culture media will likely result in precipitation. To achieve a usable solution, it is necessary to use organic solvents and specific formulation protocols.

Q3: What are the recommended solvents for dissolving this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating a stock solution of this compound. For subsequent dilutions into aqueous-based media for in vivo or in vitro experiments, co-solvents and surfactants are required.

Q4: Are there established protocols for preparing this compound for in vivo studies?

Yes, two protocols have been described for preparing this compound for in vivo administration. One protocol results in a suspended solution, while the other yields a clear solution. The choice of protocol may depend on the specific experimental requirements and route of administration.

Troubleshooting Guide

Issue: Precipitate formation in my final working solution.

Possible Cause 1: Inadequate initial dissolution in organic solvent.

  • Solution: Ensure that this compound is completely dissolved in DMSO to form a concentrated stock solution before adding any aqueous components. Gentle heating and/or sonication can aid in the dissolution of the compound in the initial organic solvent.

Possible Cause 2: High concentration of this compound in the final aqueous-based medium.

  • Solution: The final concentration of this compound in your working solution may be too high for the chosen solvent system. Consider lowering the final concentration or adjusting the solvent composition to improve solubility.

Possible Cause 3: Incorrect order of solvent addition.

  • Solution: When preparing complex formulations, the order of addition of each component is critical. Follow the detailed experimental protocols precisely to avoid precipitation.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

TargetCell Line/AssayIC50
Delta-5 Desaturase (D5D)Enzymatic Assay19 nM
Delta-5 Desaturase (D5D)HepG2 cells1.9 nM
Delta-5 Desaturase (D5D)RLN-10 cells2.1 nM
Delta-6 Desaturase (D6D)Enzymatic Assay6200 nM
Delta-9 Desaturase (SCD)Enzymatic Assay>10000 nM

Table 2: In Vivo Formulation Protocols and Solubility

ProtocolSolvent SystemFinal ConcentrationSolution Appearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.08 mg/mL (4.69 mM)Suspended Solution
210% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.69 mM)Clear Solution

Experimental Protocols

Protocol 1: Preparation of a Suspended Solution for In Vivo Administration

This protocol yields a suspended solution suitable for oral or intraperitoneal injection.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, take 100 µL of the this compound stock solution.

  • Add 400 µL of PEG300 to the this compound/DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • If precipitation is observed, use sonication to ensure a uniform suspension before use.

Protocol 2: Preparation of a Clear Solution for In Vivo Administration

This protocol yields a clear solution. Note that for dosing periods longer than two weeks, this formulation should be used with caution.

Materials:

  • This compound powder

  • DMSO

  • Corn Oil

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, take 100 µL of the this compound stock solution.

  • Add 900 µL of corn oil to the this compound/DMSO solution.

  • Mix thoroughly until a clear, homogenous solution is achieved.

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_protocol1 Protocol 1: Suspended Solution cluster_protocol2 Protocol 2: Clear Solution T336_powder This compound Powder Stock 20.8 mg/mL Stock in DMSO T336_powder->Stock DMSO DMSO DMSO->Stock P1_Stock 100 µL Stock Stock->P1_Stock P2_Stock 100 µL Stock Stock->P2_Stock Mix1 Mix P1_Stock->Mix1 PEG300 400 µL PEG300 PEG300->Mix1 Tween80 50 µL Tween-80 Mix2 Mix Tween80->Mix2 Saline 450 µL Saline Mix3 Mix Saline->Mix3 Mix1->Mix2 Mix2->Mix3 Suspension Suspended Solution (2.08 mg/mL) Mix3->Suspension Mix4 Mix P2_Stock->Mix4 CornOil 900 µL Corn Oil CornOil->Mix4 ClearSolution Clear Solution (≥ 2.08 mg/mL) Mix4->ClearSolution

Caption: Workflow for preparing this compound solutions for in vivo use.

signaling_pathway DGLA Dihomo-γ-linolenic acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids Precursor to D5D->AA Converts T336 This compound T336->D5D Inhibits

Caption: Simplified signaling pathway showing this compound inhibition of D5D.

References

optimizing T-3364366 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for T-3364366. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of delta-5 desaturase (D5D), an enzyme that plays a crucial role in the biosynthesis of arachidonic acid (AA) from dihomo-gamma-linolenic acid (DGLA).[1][2] this compound is a thienopyrimidinone derivative that acts as a reversible, slow-binding inhibitor of D5D.[1][2][3] Its mechanism involves binding to the desaturase domain of the enzyme, thereby blocking its catalytic activity. This inhibition leads to a reduction in the production of pro-inflammatory eicosanoids derived from AA.

Q2: What are the recommended starting concentrations for this compound in a cell-based assay?

A common starting point for a new compound is to perform a broad dose-response curve, for example, from 1 nM to 100 µM. For this compound, which has reported IC50 values in the low nanomolar range in cell-based assays, a more focused starting range would be appropriate. We recommend an initial dose-response experiment ranging from 0.1 nM to 1 µM.

Q3: How should I prepare and store this compound stock solutions?

For optimal results, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Before use, thaw the aliquot and dilute it to the final desired concentration in your cell culture medium. Always perform a vehicle control in your experiments with the same final concentration of the solvent used to dissolve this compound.

Q4: What is the significance of the slow-binding kinetics and long residence time of this compound?

This compound exhibits slow-binding kinetics and has a long residence time on the D5D enzyme, with a dissociation half-life of over 2 hours. This means that the inhibitor forms a stable complex with the target enzyme, and its inhibitory effect can persist even after the compound is removed from the culture medium. This property is important to consider when designing experiments, particularly washout studies, as the prolonged target engagement may influence the duration of the biological response.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value or no inhibitory effect.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Verify the integrity of your this compound stock. If possible, check the purity and concentration of your stock solution. Prepare a fresh stock solution from a new vial of the compound.

  • Possible Cause 2: Suboptimal Assay Conditions.

    • Troubleshooting Step: Ensure that your assay conditions are optimal for detecting D5D activity. This includes appropriate cell density, substrate concentration, and incubation time. Refer to established protocols for D5D activity assays.

  • Possible Cause 3: Cell Line Resistance.

    • Troubleshooting Step: Different cell lines can have varying levels of D5D expression and sensitivity to inhibitors. Confirm that the cell line you are using expresses D5D. Consider testing a different cell line known to be responsive, such as HepG2 or RLN-10.

Issue 2: High cytotoxicity observed at effective concentrations.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: While this compound is highly selective for D5D over D6D and SCD, high concentrations may lead to off-target effects. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50). Aim to work at concentrations well below the CC50 value.

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting Step: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure that the final solvent concentration in your assay is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in Cell Culture.

    • Troubleshooting Step: Use cells with a consistent passage number and ensure they are in the logarithmic growth phase when seeding for experiments. Inconsistent cell seeding can also lead to variability.

  • Possible Cause 2: Reagent Instability.

    • Troubleshooting Step: Ensure all reagents, including cell culture media and assay components, are not expired and have been stored correctly. Prepare fresh dilutions of this compound for each experiment.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeCell Line/Enzyme SourceIC50
D5DEnzymatic Assay-19 nM
D5DCell-based AssayHepG2 (human)1.9 nM
D5DCell-based AssayRLN-10 (rat)2.1 nM
D6DEnzymatic Assay-6200 nM
SCDEnzymatic Assay->10000 nM

Experimental Protocols

Protocol 1: Determination of IC50 in a Cell-Based D5D Inhibition Assay

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be 0.1 nM to 1 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • D5D Activity Measurement: Add a labeled substrate for D5D (e.g., [14C]DGLA) to the cells and incubate for a specific period (e.g., 3 hours).

  • Analysis: Lyse the cells and measure the conversion of the labeled substrate to the product (e.g., [14C]AA) using an appropriate method like liquid scintillation counting.

  • Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition as a function of the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Cellular Washout Assay to Assess Residence Time

  • Cell Seeding: Seed HepG2 cells in a multi-well plate and grow to confluence.

  • Compound Treatment: Treat the cells with a concentration of this compound at or above its IC50 (e.g., 10 nM) for a defined period (e.g., 3 hours).

  • Washout: Remove the medium containing the inhibitor and wash the cells multiple times (e.g., three times) with fresh, pre-warmed medium to remove any unbound compound.

  • Substrate Addition: Add the D5D substrate (e.g., [14C]DGLA) to the washed cells.

  • Incubation and Analysis: Incubate for a further period (e.g., 4 hours) and then measure the production of the product ([14C]AA) as described in Protocol 1.

  • Comparison: Compare the inhibitory activity in the washout wells to wells that were continuously exposed to the inhibitor. A small shift in the IC50 value after washout indicates a long residence time.

Visualizations

D5D_Signaling_Pathway DGLA Dihomo-gamma-linolenic Acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) D5D->AA Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory T3364366 This compound T3364366->D5D Inhibits

Inhibition of the D5D signaling pathway by this compound.

Concentration_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Refinement start Start: Determine Cell Line & Assay Endpoint prepare_cells Prepare Cell Culture start->prepare_cells prepare_compound Prepare this compound Stock & Dilutions start->prepare_compound dose_response Perform Broad Dose-Response (e.g., 0.1 nM - 1 µM) prepare_cells->dose_response cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) prepare_cells->cytotoxicity prepare_compound->dose_response prepare_compound->cytotoxicity analyze_ic50 Analyze IC50 from Dose-Response dose_response->analyze_ic50 analyze_cc50 Analyze CC50 from Cytotoxicity Assay cytotoxicity->analyze_cc50 determine_optimal Determine Optimal Concentration Range (IC50 < Concentration < CC50) analyze_ic50->determine_optimal analyze_cc50->determine_optimal further_assays Proceed with Focused Assays determine_optimal->further_assays

Workflow for optimizing this compound concentration.

Troubleshooting_Tree cluster_no_effect No/Low Effect cluster_high_toxicity High Cytotoxicity cluster_inconsistent Inconsistent Results start Unexpected Result check_compound Check Compound Integrity (Fresh Stock) start->check_compound No/Low Effect check_concentration Lower this compound Concentration start->check_concentration High Cytotoxicity standardize_cells Standardize Cell Culture (Passage #, Density) start->standardize_cells Inconsistent Results check_assay Verify Assay Conditions (Controls, Substrate) check_compound->check_assay If still no effect check_cells Confirm D5D Expression in Cell Line check_assay->check_cells If controls are fine check_solvent Verify Solvent Concentration (≤ 0.5% DMSO) check_concentration->check_solvent If toxicity persists run_cc50 Determine CC50 check_solvent->run_cc50 To define toxic range fresh_reagents Use Fresh Reagents & Compound Dilutions standardize_cells->fresh_reagents If variability continues

Troubleshooting decision tree for this compound assays.

References

addressing discrepancy between T-3364366 enzymatic and cellular IC50

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for T-3364366. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential discrepancies observed between enzymatic and cellular IC50 values for the Delta-5 Desaturase (D5D) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective thienopyrimidinone inhibitor of Delta-5 Desaturase (D5D), an enzyme that plays a crucial role in the biosynthesis of arachidonic acid (AA) from dihomo-gamma-linolenic acid (DGLA).[1][2] D5D is an integral membrane protein located in the endoplasmic reticulum.[1] By inhibiting D5D, this compound blocks the production of pro-inflammatory eicosanoids derived from AA, making it a person of interest for inflammatory diseases.[1][2] this compound binds to the desaturase domain of D5D.

Q2: A significant discrepancy is observed between the enzymatic and cellular IC50 values for this compound. Why is the cellular IC50 more potent?

The observation that this compound exhibits a more potent IC50 in cell-based assays compared to enzymatic assays is a key characteristic of this compound. This discrepancy is primarily attributed to its slow-binding kinetics and long residence time on the D5D enzyme. This compound is a reversible, slow-binding inhibitor with a dissociation half-life of over two hours. This prolonged engagement with the target in a cellular environment leads to a more potent inhibitory effect than what is captured in shorter-duration enzymatic assays.

Q3: What are other general factors that can contribute to discrepancies between enzymatic and cellular IC50 values?

Several factors can lead to differences in IC50 values between isolated enzyme and whole-cell assays. These include:

  • Cellular permeability and efflux: The compound may have difficulty entering the cell or be actively pumped out, resulting in a higher cellular IC50.

  • Compound stability and metabolism: The compound may be unstable or metabolized by the cells, reducing its effective concentration at the target.

  • Off-target effects: In a cellular context, the compound might interact with other targets, leading to complex biological responses that differ from its effect on the isolated enzyme.

  • Assay conditions: Differences in buffer composition, pH, temperature, and substrate concentration between enzymatic and cellular assays can significantly influence the measured IC50 values.

  • Time-dependent inhibition: As seen with this compound, slow-binding kinetics can lead to an underestimation of potency in short-term enzymatic assays.

Troubleshooting Guide

If you are encountering discrepancies in your experimental results with this compound, consider the following troubleshooting steps:

Issue: Cellular IC50 is significantly lower than the enzymatic IC50.

  • Primary Cause: This is the expected behavior for this compound due to its slow-binding kinetics and long target residence time.

  • Recommendation: To accurately characterize the inhibitory potential of this compound, it is crucial to consider the pre-incubation time in your experimental design.

    • Enzymatic Assays: Increase the pre-incubation time of the enzyme with this compound before adding the substrate. This will allow the binding to reach equilibrium and provide a more accurate measure of its potency.

    • Cellular Assays: Ensure a sufficient incubation time for the compound with the cells to allow for cellular uptake and target engagement.

Issue: Difficulty in obtaining reproducible results in the D5D enzymatic assay.

  • Potential Causes:

    • The D5D enzymatic assay is known to have challenges, including low sensitivity and difficulties in controlling the concentration of the substrate, which can form micelles.

    • D5D is an integral membrane protein, and its purification and handling can be challenging.

  • Recommendations:

    • Radioligand Binding Assay: For a more robust and quantitative assessment of this compound binding, consider developing a radioligand binding assay using tritiated this compound. This method directly measures the binding of the inhibitor to the enzyme, overcoming some of the limitations of the enzymatic activity assay.

    • Assay Optimization: Carefully optimize substrate and enzyme concentrations, and ensure consistent assay conditions.

Data Presentation

Table 1: IC50 Values for this compound

Assay TypeTarget/Cell LineSpeciesIC50 (nM)
Enzymatic D5D AssayD5DHuman6200 (4100–9300)
Cellular D5D AssayHepG2Human29 (25–34)
Cellular D5D AssayRLN-10Rat26 (22–30)
Data sourced from ACS Medicinal Chemistry Letters.

Experimental Protocols

1. Hypothetical Enzymatic D5D Inhibition Assay

This protocol is a generalized representation and should be optimized for specific laboratory conditions.

  • Enzyme Preparation: Utilize microsomes from cells overexpressing human D5D.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5, containing 2 mM NADH).

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.

  • Pre-incubation: In a 96-well plate, add the D5D-containing microsomes and the this compound dilutions. Incubate for a defined period (e.g., 30 minutes to over 2 hours) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihomo-gamma-linolenoyl-CoA.

  • Reaction Termination: After a set incubation time (e.g., 15 minutes), stop the reaction by adding a quenching solution (e.g., a mixture of acetonitrile and acetic acid).

  • Analysis: Analyze the formation of the product, arachidonoyl-CoA, using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

2. Hypothetical Cellular D5D Inhibition Assay (HepG2 cells)

This protocol is a generalized representation and should be optimized for specific laboratory conditions.

  • Cell Culture: Culture HepG2 cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified duration (e.g., 24 hours).

  • Substrate Addition: Add the precursor, dihomo-gamma-linolenic acid, to the cell culture medium.

  • Lipid Extraction: After an appropriate incubation time, harvest the cells and extract the total lipids.

  • Analysis: Saponify the lipid extract and analyze the fatty acid composition, specifically the levels of dihomo-gamma-linolenic acid and arachidonic acid, by GC-MS.

  • Data Analysis: Calculate the percent inhibition of arachidonic acid production for each this compound concentration and determine the IC50 value.

Visualizations

D5D_Signaling_Pathway DGLA Dihomo-gamma-linolenic Acid (DGLA) Anti_Inflammatory Anti-inflammatory Eicosanoids DGLA->Anti_Inflammatory D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_Inflammatory Pro-inflammatory Eicosanoids AA->Pro_Inflammatory D5D->AA T3364366 This compound T3364366->D5D Inhibition Troubleshooting_Workflow start Start: Discrepancy Observed (Cellular IC50 < Enzymatic IC50) check_kinetics Is this this compound? start->check_kinetics expected_finding This is an expected finding due to slow-binding kinetics. check_kinetics->expected_finding Yes troubleshoot_assay Consider other factors: - Cell permeability - Compound stability - Off-target effects check_kinetics->troubleshoot_assay No recommendation Recommendation: Increase pre-incubation time in enzymatic assay. expected_finding->recommendation end End troubleshoot_assay->end recommendation->end

References

overcoming substrate micelle formation in T-3364366 assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for T-3364366 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on addressing substrate micelle formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, reversible, and slow-binding inhibitor of the enzyme delta-5 desaturase (D5D).[1] D5D is a key enzyme in the biosynthesis of arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids.[1][2] this compound specifically targets the desaturase domain of D5D.[1] By inhibiting D5D, this compound reduces the production of AA and subsequently, the downstream inflammatory mediators.

Q2: What is substrate micelle formation and why is it a problem in D5D enzymatic assays?

The substrate for delta-5 desaturase is dihomo-γ-linolenoyl-CoA (DGLA-CoA), a long-chain fatty acyl-CoA. Like many detergents, fatty acyl-CoAs are amphipathic molecules that can self-assemble into spherical structures called micelles when their concentration exceeds a certain threshold known as the critical micelle concentration (CMC).[3] This is problematic in D5D enzymatic assays because the enzyme's activity is dependent on the concentration of monomeric substrate, not the micelles. Micelle formation can lead to an underestimation of the true inhibitory potency of compounds like this compound, as the effective substrate concentration available to the enzyme is reduced. In fact, for DGLA-CoA, micelle formation can occur at concentrations around its Michaelis constant (Km), making accurate kinetic studies challenging.

Q3: Why are the IC50 values for this compound different between enzymatic and cell-based assays?

It is common to observe a discrepancy between the IC50 values of this compound in enzymatic and cell-based assays, with the compound often appearing more potent in cellular contexts. Several factors can contribute to this difference:

  • Substrate Micelle Formation in Enzymatic Assays: As discussed, micelle formation can lead to an artificially high IC50 value in enzymatic assays.

  • Slow Binding Kinetics: this compound is a slow-binding inhibitor, meaning it takes time to reach its maximal inhibitory effect. The pre-incubation times in enzymatic assays may not be sufficient to reflect the true potency.

  • Cellular Accumulation: The compound may accumulate within cells, leading to a higher effective concentration at the target enzyme than in the surrounding media.

  • Metabolic Activation: It is possible that this compound is metabolized within the cell to a more active form.

Troubleshooting Guide: Overcoming Substrate Micelle Formation

This guide provides a systematic approach to identifying and mitigating the effects of DGLA-CoA micelle formation in your D5D enzymatic assays.

Step 1: Assess the Likelihood of Micelle Formation

The critical micelle concentration (CMC) of fatty acyl-CoAs is dependent on the length of the acyl chain. The CMC for palmitoyl-CoA (16:0) has been reported to be in the range of 7 to 250 µM, depending on buffer conditions. DGLA-CoA has a 20-carbon chain with three double bonds. Generally, longer acyl chains and the presence of double bonds can influence the CMC. It is highly probable that you will encounter micelle formation within the typical substrate concentrations used for D5D assays.

Step 2: Modify Assay Conditions

The most direct way to avoid micelle formation is to work at a DGLA-CoA concentration below its CMC. However, this may not always be feasible, as it could be below the concentration required for robust enzyme activity.

The inclusion of a mild, non-ionic or zwitterionic detergent in the assay buffer is a common and effective strategy to prevent the formation of substrate micelles. These detergents can form mixed micelles with DGLA-CoA, increasing the concentration of monomeric substrate available to the enzyme.

Recommended Detergents and Starting Concentrations:

DetergentTypeRecommended Starting ConcentrationNotes
Triton X-100 Non-ionic0.01% - 0.1% (v/v)Widely used and effective. Be aware that it can be difficult to remove from proteins.
CHAPS Zwitterionic0.1% - 0.5% (w/v)A milder detergent, often used to preserve protein structure and function.
Octylglucoside Non-ionic0.5% - 1.0% (w/v)Has a high CMC, making it easier to remove by dialysis.

Important Considerations:

  • Always perform a detergent titration to determine the optimal concentration that prevents micelle formation without inhibiting D5D activity.

  • The chosen detergent should be compatible with your downstream analytical methods (e.g., HPLC, TLC).

Step 3: Alternative Assay Formats

If optimizing the enzymatic assay proves to be challenging, consider alternative approaches that are less susceptible to substrate micelle formation:

  • Radioligand Binding Assay: This method directly measures the binding of a radiolabeled inhibitor (like [3H]this compound) to the enzyme, eliminating the need for the substrate. This approach has been successfully used to characterize this compound.

  • Cell-Based Assays: Measuring the production of arachidonic acid in a cellular context (e.g., in HepG2 or RLN-10 cells) provides a more physiologically relevant assessment of inhibitor potency and bypasses the issue of in vitro substrate micellization.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against delta-5 desaturase (D5D) and its selectivity over related enzymes.

Assay TypeTargetThis compound IC50 (nM)
Enzymatic Assay D5D19
D6D6200
SCD>10000
Cellular D5D Assay (HepG2) D5D1.9
Cellular D5D Assay (RLN-10) D5D2.1

Data sourced from Miyahisa et al., 2016.

Experimental Protocols

Protocol 1: Delta-5 Desaturase (D5D) Enzymatic Assay

This protocol is adapted from general procedures for fatty acid desaturase assays and should be optimized for your specific experimental conditions.

Materials:

  • Rat liver microsomes (as a source of D5D)

  • Dihomo-γ-linolenoyl-CoA (DGLA-CoA) substrate

  • [1-14C]DGLA-CoA (radiolabeled substrate)

  • NADH

  • ATP and CoA (if starting from free fatty acid)

  • Bovine Serum Albumin (BSA)

  • Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.2

  • This compound or other inhibitors dissolved in DMSO

  • Quenching solution: 10% KOH in methanol

  • Solvents for extraction: Hexane, Chloroform, Methanol

  • Thin Layer Chromatography (TLC) plates and developing solvent system

  • Scintillation cocktail and counter

Procedure:

  • Prepare Microsomes: Isolate liver microsomes from rats according to standard protocols. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 µg of microsomal protein

    • 7.2 mM NADH

    • 1.8 mg/ml BSA

    • Assay Buffer to a final volume of 198 µL

    • (Optional) Detergent at the optimized concentration.

  • Inhibitor Addition: Add 2 µL of this compound or vehicle (DMSO) to the reaction mixture. Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding 2 µL of a solution containing a mixture of unlabeled DGLA-CoA and [1-14C]DGLA-CoA to achieve the desired final substrate concentration.

  • Incubation: Incubate the reaction at 37°C for 20-30 minutes with gentle shaking.

  • Stop Reaction: Terminate the reaction by adding 200 µL of 10% KOH in methanol.

  • Saponification: Heat the samples at 80°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.

  • Extraction: Acidify the samples with HCl and extract the fatty acids with hexane or a chloroform:methanol mixture.

  • Analysis: Separate the substrate (DGLA) and product (arachidonic acid) using TLC. Visualize the spots using a phosphorimager or by scraping the corresponding bands and quantifying the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

D5D_Signaling_Pathway DGLA Dihomo-γ-linolenic acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) D5D->AA ProInflammatory Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) AA->ProInflammatory COX, LOX enzymes T3364366 This compound T3364366->D5D

Caption: The Delta-5 Desaturase (D5D) signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent or unexpectedly high IC50 values in D5D assay Check_Substrate_Conc Is DGLA-CoA concentration close to or above its estimated CMC? Start->Check_Substrate_Conc Reduce_Conc Reduce DGLA-CoA concentration below the estimated CMC Check_Substrate_Conc->Reduce_Conc Yes Add_Detergent Incorporate a mild detergent (e.g., Triton X-100, CHAPS) into the assay buffer Check_Substrate_Conc->Add_Detergent No or If reducing concentration is not feasible Sufficient_Activity Is enzyme activity sufficient at the lower substrate concentration? Reduce_Conc->Sufficient_Activity Detergent_Titration Perform a detergent titration to find the optimal concentration Add_Detergent->Detergent_Titration Re_evaluate Re-evaluate this compound IC50 Detergent_Titration->Re_evaluate Alternative_Assay Consider alternative assay formats: - Radioligand Binding Assay - Cell-Based Assay Re_evaluate->Alternative_Assay If issues persist Sufficient_Activity->Add_Detergent No Sufficient_Activity->Re_evaluate Yes

References

T-3364366 stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and degradation of T-3364366 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and reversible thienopyrimidinone inhibitor of Delta-5 Desaturase (D5D)[1][2][3]. D5D is an enzyme that catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA), a key precursor for pro-inflammatory eicosanoids[1][4]. By inhibiting D5D, this compound blocks the production of AA.

Q2: What is the reported half-life of this compound?

A2: this compound is described as a slow-binding inhibitor with a dissociation half-life of over 2.0 hours from its target, D5D. This long residence time was confirmed in cellular washout assays. However, its chemical stability half-life in various cell culture media has not been explicitly reported in the provided search results.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture medium.

Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to instability?

A4: Inconsistent results can be an indication of compound instability in the cell culture medium. Factors such as the pH of the medium, incubation time, temperature, and interactions with media components can contribute to the degradation of small molecules. It is advisable to perform a stability study of this compound under your specific experimental conditions.

Q5: What are the potential degradation pathways for this compound in cell culture media?

A5: While specific degradation pathways for this compound have not been detailed, thienopyrimidinone structures can be susceptible to hydrolysis, particularly at the amide bond, under prolonged incubation in aqueous media at 37°C. The presence of serum in the media could introduce enzymatic degradation as well.

Troubleshooting Guide

Issue 1: Precipitation observed after adding this compound to cell culture medium.

  • Possible Cause A: Poor Solubility. The aqueous solubility of this compound is likely much lower than its solubility in DMSO. Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to precipitate out of solution.

    • Solution: Use a stepwise dilution method. First, dilute the DMSO stock in a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final culture volume. Also, ensure the final DMSO concentration is kept low (typically ≤0.5%) to avoid solvent toxicity.

  • Possible Cause B: High Final Concentration. The desired final concentration of this compound may exceed its solubility limit in the cell culture medium.

    • Solution: Determine the aqueous solubility of this compound in your specific medium. If high concentrations are required, consider using a formulation aid, although this may impact cellular activity.

Issue 2: Reduced or inconsistent biological activity of this compound.

  • Possible Cause A: Compound Degradation. this compound may be degrading over the course of your experiment.

    • Solution: Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. Perform a stability assay to determine the rate of degradation under your experimental conditions (see Experimental Protocols section).

  • Possible Cause B: Adsorption to Plastics. Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.

    • Solution: Use low-adsorption plasticware where possible. Pre-incubating the plates with a protein-containing solution (like serum) can sometimes help to block non-specific binding sites.

Below is a troubleshooting workflow for addressing inconsistent activity of this compound.

start Inconsistent this compound Activity check_stock Check Stock Solution (Age, Storage, Freeze-Thaw) start->check_stock precipitate Precipitation in Media? check_stock->precipitate yes_precipitate Yes precipitate->yes_precipitate no_precipitate No precipitate->no_precipitate troubleshoot_solubility Troubleshoot Solubility (Stepwise Dilution, Lower Concentration) yes_precipitate->troubleshoot_solubility check_stability Suspect Degradation no_precipitate->check_stability run_stability_assay Run Stability Assay (HPLC/LC-MS) check_stability->run_stability_assay degradation_confirmed Degradation Confirmed? run_stability_assay->degradation_confirmed yes_degradation Yes degradation_confirmed->yes_degradation no_degradation No degradation_confirmed->no_degradation mitigate_degradation Mitigate Degradation (Fresh Solutions, Replenish Media) yes_degradation->mitigate_degradation other_factors Consider Other Factors (Assay Variability, Cell Health) no_degradation->other_factors

Caption: Troubleshooting workflow for inconsistent this compound activity.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeCell Line/EnzymeIC₅₀ (nM)Reference
D5D Enzymatic Assay-19
Cellular AA ProductionHepG2 (Human)1.9
Cellular AA ProductionRLN-10 (Rat)2.1
D6D Enzymatic Assay-6200
SCD Enzymatic Assay->10000

Table 2: this compound Stability in Cell Culture Medium (Hypothetical Data Template)

Time (hours)This compound Concentration (µM)Percent Remaining (%)
010.0100
2
4
8
24
48

Researchers should use this template to record their own experimental data.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol describes a method to determine the chemical stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation and sample extraction

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare the test solution: Spike the this compound stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.1%. Mix thoroughly.

  • Timepoint 0 Sample: Immediately after preparation, take an aliquot of the test solution (e.g., 100 µL). This will serve as your T=0 reference.

  • Incubation: Place the remaining test solution in a sterile, sealed container (e.g., a sterile tube or a sealed well in a plate) and incubate at 37°C with 5% CO₂.

  • Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution.

  • Sample Processing:

    • To each collected aliquot, add an equal volume of cold acetonitrile (or another suitable organic solvent) to precipitate proteins.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Analysis:

    • Analyze the samples by HPLC or LC-MS to quantify the remaining concentration of this compound.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the stability profile.

Below is a diagram of the experimental workflow.

prep_stock Prepare 10 mM this compound in DMSO prep_media Spike into Pre-warmed Cell Culture Media prep_stock->prep_media t0_sample Collect T=0 Sample prep_media->t0_sample incubate Incubate at 37°C, 5% CO₂ prep_media->incubate collect_samples Collect Samples at Time Points (e.g., 2, 4, 8, 24, 48h) incubate->collect_samples process_samples Process Samples (Protein Precipitation, Centrifugation) collect_samples->process_samples analyze Analyze by HPLC or LC-MS process_samples->analyze data_analysis Calculate % Remaining vs. Time analyze->data_analysis

Caption: Experimental workflow for determining this compound stability.

Signaling Pathway

This compound inhibits Delta-5 Desaturase (D5D), a key enzyme in the biosynthesis of arachidonic acid (AA).

DGLA DGLA (Dihomo-gamma-linolenic acid) D5D D5D (Delta-5 Desaturase) DGLA->D5D AA AA (Arachidonic Acid) Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory D5D->AA T3364366 This compound T3364366->D5D

Caption: this compound inhibits the D5D-mediated synthesis of Arachidonic Acid.

References

minimizing off-target effects of T-3364366 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of T-3364366 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and selective inhibitor of Delta-5 Desaturase (D5D), an enzyme that catalyzes the conversion of dihomo-gamma linoleic acid (DGLA) to arachidonic acid (AA).[1][2][3] AA is a precursor to pro-inflammatory eicosanoids, making D5D a target for inflammatory diseases. This compound is a reversible, slow-binding inhibitor with a long dissociation half-life of over 2 hours, and it specifically targets the desaturase domain of D5D.[1][2]

Q2: What are the known off-targets of this compound?

Published data emphasizes the high selectivity of this compound. It exhibits excellent selectivity against other desaturases like Delta-6 Desaturase (D6D) and Stearoyl-CoA Desaturase (SCD). The long residence time of this compound at its primary target may also contribute to a reduction in off-target effects by allowing for the use of lower systemic concentrations. However, as with any small molecule inhibitor, off-target interactions cannot be completely ruled out, especially at higher concentrations.

Q3: How can I minimize off-target effects in my experiments with this compound?

To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Perform a thorough dose-response study to determine the minimal concentration of this compound required to achieve the desired on-target effect.

  • Employ proper controls: Use a structurally similar but inactive compound as a negative control to differentiate on-target from off-target effects.

  • Consider the long residence time: Due to its slow dissociation, the timing of your experimental readouts after treatment with this compound is critical. Cellular washout assays can help confirm its prolonged action.

Q4: I am observing unexpected toxicity in my cell culture experiments. Could this be an off-target effect?

Unexplained cellular toxicity can be an indicator of off-target effects. To investigate this:

  • Perform a dose-response curve for toxicity: Determine if the toxicity is concentration-dependent and if it occurs at concentrations significantly higher than those required for D5D inhibition.

  • Conduct cell viability assays: Use multiple cell lines to assess if the toxicity is cell-type specific.

  • Rescue experiment: Attempt to rescue the toxic phenotype by supplementing the media with arachidonic acid, the downstream product of D5D. If the toxicity persists, it is more likely to be an off-target effect.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Inconsistent results between experiments Pipetting errors, reagent variability, or inconsistent incubation times.Calibrate pipettes, use master mixes for reagents, and ensure consistent timing, especially given the slow-binding nature of this compound.
Discrepancy between enzymatic and cell-based assay IC50 values This compound has been reported to have more potent IC50 values in cell-based assays compared to enzymatic assays. This is likely due to its slow-binding kinetics and long residence time.For enzymatic assays, ensure a sufficient pre-incubation time to allow for the slow binding of this compound to D5D. For cellular assays, consider the multi-hour residence time when designing your experiment.
Observed phenotype does not align with D5D inhibition This could be a significant off-target effect.Confirm target engagement in your cellular model using a technique like a Cellular Thermal Shift Assay (CETSA). Also, consider performing a broader off-target screen, such as a kinase panel, if the phenotype is persistent and unexplained.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound from published studies.

Assay TypeTarget/Cell LineIC50Reference
Enzymatic Activity AssayHuman D5D3.1 nM
Enzymatic Activity AssayRat D5D2.5 nM
Cell-Based AA Production AssayHuman HepG2 cells0.53 nM
Cell-Based AA Production AssayRat RLN-10 cells0.28 nM

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for D5D

  • Objective: To directly measure the binding of this compound to D5D.

  • Methodology:

    • Develop a radiolabeled version of this compound (e.g., [3H]this compound).

    • Incubate the radioligand with a preparation of recombinant D5D enzyme.

    • Separate the bound from the unbound radioligand using a suitable method (e.g., filtration).

    • Quantify the amount of bound radioligand using liquid scintillation counting.

    • For competition binding assays, incubate the radioligand and D5D with varying concentrations of unlabeled this compound to determine its binding affinity (Ki).

Protocol 2: Cellular Washout Assay

  • Objective: To confirm the long residence time of this compound in a cellular context.

  • Methodology:

    • Treat cells (e.g., HepG2) with this compound for a specified period to allow for target binding.

    • Wash the cells thoroughly with fresh media to remove any unbound compound.

    • At various time points after washing, lyse the cells and measure the activity of D5D or the levels of arachidonic acid.

    • A sustained inhibition of D5D activity or AA production after washout is indicative of a long residence time.

Visualizations

DGLA Dihomo-gamma linoleic acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory D5D->AA T3364366 This compound T3364366->D5D Inhibits

Caption: Signaling pathway of this compound action.

cluster_workflow Troubleshooting Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve for Phenotype Start->Dose_Response Target_Engagement Confirm Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement Rescue_Experiment Conduct Rescue Experiment Target_Engagement->Rescue_Experiment Off_Target_Screen Consider Off-Target Screening Rescue_Experiment->Off_Target_Screen Phenotype Persists Conclusion_On Likely On-Target Effect Rescue_Experiment->Conclusion_On Phenotype Rescued Conclusion_Off Likely Off-Target Effect Off_Target_Screen->Conclusion_Off

Caption: Logical workflow for troubleshooting unexpected phenotypes.

References

improving the sensitivity of D5D enzymatic assays for T-3364366

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Delta-5 Desaturase (D5D) enzymatic assays, with a specific focus on the characterization of inhibitors like T-3364366.

Frequently Asked Questions (FAQs)

Q1: Why are my D5D enzymatic assay results showing low sensitivity or high variability?

A1: Low sensitivity and high variability in D5D enzymatic assays are common challenges. Several factors can contribute to these issues:

  • Enzyme Inactivity: D5D is a membrane-bound enzyme, and its stability can be compromised during purification and storage. Repeated freeze-thaw cycles or improper storage temperatures can lead to a loss of activity.

  • Suboptimal Assay Conditions: The pH, temperature, and ionic strength of the assay buffer are critical for optimal D5D activity.

  • Low Substrate Concentration: If the concentration of the substrate, dihomo-gamma-linolenic acid (DGLA), is too low, the reaction rate will be minimal, leading to a weak signal.

  • Inhibitors in Reagents: Contaminants in your buffers or reagents can inhibit enzyme activity.

  • Detection Method Limitations: Traditional methods for detecting the product, arachidonic acid (AA), such as HPLC or TLC, can be insensitive or have low throughput.

Q2: What is this compound and why is it difficult to characterize using a standard D5D enzymatic assay?

A2: this compound is a potent and selective thienopyrimidinone inhibitor of D5D.[1] A key challenge in its characterization is its slow-binding kinetics and long residence time, with a dissociation half-life of over 2 hours.[1][2] Standard enzymatic assays with low sensitivity and a limited substrate concentration range often fail to accurately determine the IC50 values for such slow-binding inhibitors, leading to discrepancies between enzymatic and cell-based assay results.[1]

Q3: Are there alternative assays to overcome the sensitivity limitations of D5D enzymatic assays?

A3: Yes, a radioligand binding assay has been developed to overcome the challenges of traditional enzymatic assays for D5D.[1] This method directly measures the binding of a radiolabeled probe, such as [3H]this compound, to the desaturase domain of D5D. The advantages of this assay include higher sensitivity, increased throughput, and the ability to directly quantify the binding of inhibitors like this compound, providing a more accurate assessment of their potency.

Troubleshooting Guides

Issue 1: Low or No Detectable D5D Activity

This is a frequent issue that can halt your experiments. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Improper Enzyme Storage Ensure the D5D enzyme has been stored at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. Aliquot the enzyme upon receipt to minimize handling.
Incorrect Assay Buffer Conditions Optimize the pH, temperature, and ionic strength of your assay buffer. Prepare a range of buffers with varying pH (e.g., 6.0 to 8.5) to determine the optimal condition for your specific enzyme preparation.
Degraded Substrate or Cofactors Prepare fresh solutions of the D5D substrate (DGLA) and any necessary cofactors (e.g., NADH, ATP). Ensure proper storage of these reagents.
Presence of Inhibitors Test for inhibitors in your sample or reagents by running control experiments. This includes a "no-enzyme" control to check for background signal and a "no-substrate" control.
Insufficient Enzyme Concentration Increase the concentration of the D5D enzyme in the assay. However, be aware that very high concentrations can lead to rapid substrate depletion.
Poor Solubilization of Membrane-Bound D5D For purified or enriched D5D preparations, the choice of detergent is critical. Screen different mild, non-ionic detergents (e.g., n-Dodecyl β-D-maltoside (DDM), CHAPS) at concentrations around their critical micelle concentration (CMC) to ensure the enzyme is properly solubilized and active.
Issue 2: High Background Signal

A high background can mask the true enzyme activity. Here are some strategies to reduce it.

Potential CauseRecommended Solution
Non-Enzymatic Substrate Conversion Run a "no-enzyme" control to quantify the rate of non-enzymatic substrate degradation or conversion. Subtract this background rate from your experimental measurements.
Contaminated Reagents Use high-purity water and reagents for all your assay components. Filter-sterilize buffer solutions to remove any microbial contamination.
Detection Reagent Interference If using a coupled assay or a fluorescent probe, ensure that the detection reagents do not react with the substrate or other buffer components in the absence of the enzyme.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound, highlighting the discrepancy often observed between enzymatic and cellular assays.

Assay TypeTargetThis compound IC50 (nM)95% Confidence Interval (nM)
Enzymatic Assay D5D1916–22
D6D62004100–9300
SCD>10000-
Cellular D5D Assay (HepG2) D5D1.91.7–2.0
Cellular D5D Assay (RLN-10) D5D2.11.8–2.4

Data sourced from ACS Med. Chem. Lett. 2016, 7, 9, 868–872.

Experimental Protocols

Detailed Methodology for an Improved Sensitivity D5D Enzymatic Assay

This protocol incorporates several optimization steps to enhance the sensitivity of a standard D5D enzymatic assay.

1. Preparation of Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM MgCl2, 1 mM CaCl2. Optimize pH between 6.5 and 8.0 for your specific enzyme preparation.

  • D5D Enzyme: Purified or microsomal preparation of D5D. Store at -80°C in small aliquots. Keep on ice during use.

  • Substrate Solution: Prepare a stock solution of dihomo-gamma-linolenic acid (DGLA) in ethanol. For the assay, dilute to the desired concentration in the assay buffer. It is recommended to determine the Michaelis constant (Km) for your substrate and use a concentration of 5-10 times the Km to approach the maximum reaction velocity (Vmax).

  • Cofactor Solution: 10 mM NADH in assay buffer. Prepare fresh.

  • Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Serially dilute in the assay buffer to the desired concentrations.

  • Stop Solution: 2M HCl or another suitable quenching agent.

  • Extraction Solvent: Hexane:Isopropanol (3:2, v/v).

2. Assay Procedure:

  • Add 20 µL of assay buffer to each well of a 96-well plate.

  • Add 10 µL of the inhibitor solution (this compound) or vehicle (for control wells) to the respective wells.

  • Add 10 µL of the D5D enzyme preparation to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the substrate solution (DGLA) and 10 µL of the cofactor solution (NADH).

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of the stop solution.

  • Add 200 µL of the extraction solvent to each well, mix thoroughly, and centrifuge to separate the phases.

  • Carefully transfer the organic (upper) phase to a new plate or vial for analysis.

3. Product Detection and Analysis:

  • Standard Method (HPLC/TLC): Analyze the extracted fatty acids by reverse-phase HPLC or thin-layer chromatography to separate the substrate (DGLA) from the product (AA). Quantify the amount of AA produced.

  • Improved Sensitivity Method (Fluorescent Probe):

    • Utilize a fluorescently labeled DGLA analog as the substrate. The conversion to a fluorescently labeled AA can be detected with higher sensitivity using a fluorescence plate reader.

    • Alternatively, a coupled enzyme assay can be used where the production of AA leads to a fluorescent or colorimetric signal through a secondary enzymatic reaction.

Visualizations

D5D Signaling Pathway

D5D_Signaling_Pathway LA Linoleic Acid (LA) (C18:2 n-6) D6D D6D LA->D6D GLA Gamma-Linolenic Acid (GLA) Elongase Elongase GLA->Elongase DGLA Dihomo-gamma-linolenic Acid (DGLA) (C20:3 n-6) D5D D5D DGLA->D5D COX_LOX COX/LOX DGLA->COX_LOX AA Arachidonic Acid (AA) (C20:4 n-6) AA->COX_LOX Pro_inflammatory Pro-inflammatory Eicosanoids Anti_inflammatory Anti-inflammatory Eicosanoids D6D->GLA Elongase->DGLA D5D->AA COX_LOX->Pro_inflammatory COX_LOX->Anti_inflammatory T3364366 This compound T3364366->D5D

Caption: The D5D signaling pathway and the inhibitory action of this compound.

Experimental Workflow for D5D Enzymatic Assay

D5D_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Reagents Prepare Assay Buffer, Substrate (DGLA), Cofactors Add_Inhibitor Add Inhibitor/Vehicle to Plate Reagents->Add_Inhibitor Enzyme Thaw D5D Enzyme (on ice) Add_Enzyme Add D5D Enzyme Enzyme->Add_Enzyme Inhibitor Prepare this compound Serial Dilutions Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate (37°C) Add_Enzyme->Pre_incubation Start_Reaction Add Substrate & Cofactors Pre_incubation->Start_Reaction Incubation Incubate (37°C) Start_Reaction->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Extraction Extract Fatty Acids Stop_Reaction->Extraction Detection HPLC/TLC or Fluorescence Detection Extraction->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis

Caption: A step-by-step workflow for performing a D5D enzymatic assay.

Troubleshooting Logic for Low D5D Activity

Troubleshooting_Logic Start Low or No D5D Activity Check_Enzyme Is the enzyme preparation active? (Check storage, handling) Start->Check_Enzyme Check_Conditions Are assay conditions optimal? (pH, temp, ionic strength) Check_Enzyme->Check_Conditions Yes Optimize_Enzyme Use fresh enzyme aliquot. Optimize solubilization. Check_Enzyme->Optimize_Enzyme No Check_Reagents Are substrate and cofactors fresh and at correct concentrations? Check_Conditions->Check_Reagents Yes Optimize_Conditions Perform pH and temperature optimization experiments. Check_Conditions->Optimize_Conditions No Check_Inhibitors Is there evidence of inhibition? Check_Reagents->Check_Inhibitors Yes Prepare_Fresh_Reagents Prepare fresh substrate and cofactor solutions. Check_Reagents->Prepare_Fresh_Reagents No Run_Controls Run 'no-enzyme' and 'no-inhibitor' controls. Use purified reagents. Check_Inhibitors->Run_Controls Yes Result Improved Assay Sensitivity Check_Inhibitors->Result No Optimize_Enzyme->Check_Enzyme Optimize_Conditions->Check_Conditions Prepare_Fresh_Reagents->Check_Reagents Run_Controls->Check_Inhibitors

References

adjusting incubation time for T-3364366 slow-binding kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-3364366, a slow-binding inhibitor of Delta-5 Desaturase (D5D).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective thienopyrimidinone inhibitor of Delta-5 Desaturase (D5D), an enzyme that catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[1][2] It is a reversible, slow-binding inhibitor.[1][2][3] This means that the binding of this compound to the D5D enzyme and the subsequent formation of the stable enzyme-inhibitor complex occurs over a longer period compared to classical, rapid-equilibrium inhibitors. This compound targets the desaturase domain of D5D.

Q2: Why am I observing a significant difference between the IC50 values of this compound in my enzymatic and cell-based assays?

This discrepancy is a common characteristic of slow-binding inhibitors. The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is highly dependent on the pre-incubation time for slow-binding compounds. In a typical enzymatic assay with a short pre-incubation time, the binding equilibrium between this compound and D5D may not be reached, leading to an underestimation of the inhibitor's potency (a higher IC50 value). In contrast, cell-based assays often involve longer incubation periods, allowing for the slow binding to reach equilibrium and resulting in a more potent IC50 value. This compound has a dissociation half-life of over 2 hours, highlighting its long residence time on the target.

Q3: What is the recommended starting point for incubation time when using this compound?

Due to its slow-binding kinetics, a pre-incubation of the enzyme (D5D) and this compound is crucial to achieve equilibrium and obtain accurate and reproducible results. Based on its long residence time, a pre-incubation time of at least 3 hours is recommended to allow for the formation of the stable enzyme-inhibitor complex. However, the optimal pre-incubation time should be determined empirically for your specific experimental conditions by conducting a time-course experiment.

Troubleshooting Guide

Issue: High variability in IC50 values for this compound between experiments.

Possible Cause: Inconsistent pre-incubation times. For slow-binding inhibitors like this compound, even small variations in the pre-incubation period before initiating the enzymatic reaction can lead to significant differences in the measured IC50.

Solution:

  • Standardize Pre-incubation Time: Strictly adhere to a consistent pre-incubation time across all experiments.

  • Determine Optimal Pre-incubation Time: Perform a time-course experiment to identify the minimal pre-incubation time required to reach binding equilibrium. This is the point at which the IC50 value no longer decreases with longer pre-incubation.

Issue: The potency of this compound appears lower than expected based on published data.

Possible Cause: The pre-incubation time is too short. If the pre-incubation of this compound with the D5D enzyme is insufficient, the inhibition will not have reached its maximum effect, leading to an artificially high IC50 value.

Solution:

  • Increase Pre-incubation Time: Systematically increase the pre-incubation time in your assay. We recommend testing a range of time points (e.g., 30, 60, 120, 180, and 240 minutes) to determine when the IC50 value stabilizes.

Data Presentation

Table 1: Reported IC50 Values for this compound

Assay TypeTargetSpeciesIC50 (nM)Notes
Enzymatic AssayD5DRat19
Cell-based AssayD5DHuman (HepG2)1.9
Cell-based AssayD5DRat (RLN-10)2.1
Enzymatic AssayD6DRat6200Demonstrates selectivity.
Enzymatic AssaySCDRat>10000Demonstrates selectivity.

Experimental Protocols

Protocol: Determining the Optimal Pre-incubation Time for this compound

This protocol outlines a method to determine the necessary pre-incubation time for this compound to reach equilibrium with the D5D enzyme.

1. Materials:

  • Source of D5D enzyme (e.g., rat liver microsomes)
  • This compound stock solution
  • Assay buffer
  • D5D substrate (e.g., dihomo-gamma-linolenic acid)
  • 96-well plates
  • Plate reader or other detection system appropriate for the assay method (e.g., HPLC, mass spectrometry)

2. Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. A suggested concentration range is 0.1 nM to 1000 nM. Also, prepare a no-inhibitor control.
  • Set Up Pre-incubation:
  • In a 96-well plate, add a fixed amount of D5D enzyme to each well.
  • Add the different concentrations of this compound to the wells.
  • Prepare separate plates or sets of wells for each pre-incubation time point.
  • Incubate: Incubate the plates at the desired temperature (e.g., 37°C) for a series of time points. Suggested time points are 0, 30, 60, 120, 180, and 240 minutes. The "0 minute" time point involves adding the substrate immediately after the inhibitor.
  • Initiate Reaction: After the designated pre-incubation time, initiate the enzymatic reaction by adding the D5D substrate to all wells simultaneously.
  • Reaction Incubation: Incubate the reaction for a fixed period, ensuring the reaction is in the linear range.
  • Terminate Reaction: Stop the reaction using an appropriate method (e.g., adding a quenching solution).
  • Detection: Measure the product formation using a suitable detection method.
  • Data Analysis:
  • For each pre-incubation time point, calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
  • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each pre-incubation time.
  • Plot the IC50 values as a function of the pre-incubation time. The optimal pre-incubation time is the point at which the IC50 value no longer decreases and reaches a plateau.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Pre-incubation Time Course cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions t0 Time = 0 min prep_inhibitor->t0 Add to Enzyme t30 Time = 30 min prep_inhibitor->t30 Add to Enzyme t60 Time = 60 min prep_inhibitor->t60 Add to Enzyme t_final Time = X min prep_inhibitor->t_final Add to Enzyme prep_enzyme Prepare D5D Enzyme Solution prep_enzyme->t0 prep_enzyme->t30 prep_enzyme->t60 prep_enzyme->t_final add_substrate Add Substrate t0->add_substrate t30->add_substrate t60->add_substrate t_final->add_substrate reaction_incubate Incubate add_substrate->reaction_incubate terminate Terminate Reaction reaction_incubate->terminate measure Measure Product terminate->measure calc_ic50 Calculate IC50 for each time point measure->calc_ic50 plot_ic50 Plot IC50 vs. Pre-incubation Time calc_ic50->plot_ic50 determine_optimal Determine Optimal Pre-incubation Time plot_ic50->determine_optimal

Caption: Workflow for determining the optimal pre-incubation time for this compound.

signaling_pathway DGLA DGLA (dihomo-gamma-linolenic acid) D5D Delta-5 Desaturase (D5D) DGLA->D5D Substrate AA AA (Arachidonic Acid) Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory D5D->AA Product T3364366 This compound T3364366->D5D Slow-binding Inhibition

Caption: Simplified signaling pathway showing the action of this compound.

References

challenges in quantifying T-3364366 activity in crude lysates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers quantifying the activity of T-3364366, a potent delta-5 desaturase (D5D) inhibitor, in crude lysates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a thienopyrimidinone-based inhibitor of delta-5 desaturase (D5D), an enzyme that catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[1][2][3][4] this compound exhibits a reversible, slow-binding inhibition mechanism, targeting the desaturase domain of the D5D enzyme.[1] This slow dissociation results in a prolonged inhibitory effect.

Q2: Why is quantifying D5D activity in crude lysates challenging?

Quantifying D5D activity, and enzyme activity in general, in crude lysates presents several challenges that can affect the accuracy and reproducibility of results. These challenges include:

  • Interfering Substances: Crude lysates contain a complex mixture of proteins, lipids, and other metabolites that can interfere with the assay.

  • Presence of Other Enzymes: Other enzymes in the lysate can compete for the substrate or modify the product, leading to inaccurate measurements.

  • Endogenous Inhibitors or Activators: The lysate may contain endogenous molecules that inhibit or activate D5D, masking the true effect of this compound.

  • Protease Activity: Proteases present in the crude lysate can degrade the target enzyme (D5D) or other assay components.

  • Difficulty in Determining Enzyme Concentration: It is challenging to determine the precise concentration of the active D5D enzyme in a crude lysate.

Q3: What are the recommended methods for measuring D5D activity in the presence of this compound in crude lysates?

Due to the inherent difficulties in direct enzymatic analysis of D5D, a radioligand binding assay was developed to characterize the interaction of this compound with the enzyme. However, for functional activity measurements in crude lysates, common methods for assessing enzyme activity can be adapted. These include:

  • Radioactive Tracer Analysis: This highly sensitive method involves using a radiolabeled substrate and measuring the formation of the radiolabeled product.

  • Spectrophotometric Assays: These assays measure the change in absorbance of a substrate or product over time.

  • Chromatography-based methods (e.g., HPLC, GC-MS): These techniques can be used to separate and quantify the substrate and product.

The choice of method will depend on the available equipment, sensitivity required, and throughput needs.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal or no detectable D5D activity 1. Low expression of D5D in the cells. 2. Inactive enzyme due to improper lysate preparation or storage. 3. Presence of endogenous inhibitors.1. Use a cell line known to express high levels of D5D (e.g., HepG2, RLN-10). 2. Prepare fresh lysates and include protease inhibitors in the lysis buffer. Store lysates at -80°C. 3. Perform a dilution series of the lysate to reduce the concentration of inhibitors.
Inconsistent or variable results between replicates 1. Inhomogeneous lysate. 2. Pipetting errors. 3. Temperature fluctuations during the assay.1. Ensure the lysate is thoroughly mixed before each use. 2. Use calibrated pipettes and proper pipetting techniques. 3. Maintain a constant temperature throughout the assay using a water bath or incubator.
IC50 value for this compound is significantly different from published values 1. Differences in assay conditions (e.g., substrate concentration, incubation time). 2. Presence of interfering substances in the crude lysate affecting this compound binding. 3. Degradation of this compound.1. Standardize and report all assay conditions. The slow-binding nature of this compound means that pre-incubation time with the enzyme is a critical parameter. 2. Consider partial purification of the lysate to remove interfering components. 3. Prepare fresh solutions of this compound for each experiment.
Apparent loss of this compound activity over time 1. Instability of the compound in the assay buffer. 2. Adsorption of the compound to plasticware.1. Check the stability of this compound in your assay buffer. 2. Use low-adhesion microplates and pipette tips.

Experimental Protocols

1. Preparation of Crude Cell Lysate

  • Culture cells (e.g., HepG2) to 80-90% confluency.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail).

  • Incubate the cell suspension on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (crude lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the lysate in aliquots at -80°C.

2. D5D Activity Assay in Crude Lysate (General Protocol)

This is a generalized protocol that should be optimized for your specific experimental conditions.

  • Prepare Assay Buffer: e.g., 100 mM HEPES buffer, pH 7.4, containing necessary cofactors for D5D activity.

  • Prepare Substrate Solution: Prepare a stock solution of the D5D substrate (e.g., dihomo-gamma-linolenic acid) in an appropriate solvent.

  • Prepare this compound Solutions: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure: a. In a microplate, add a defined amount of crude lysate (e.g., 10-50 µg of total protein). b. Add the this compound solution or vehicle control and pre-incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow for the slow-binding kinetics. c. Initiate the enzymatic reaction by adding the substrate solution. d. Incubate at 37°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction (e.g., by adding a quenching solution or by heat inactivation). f. Analyze the formation of the product (arachidonic acid) using a suitable method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the percentage of D5D inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

D5D_Signaling_Pathway DGLA Dihomo-gamma-linolenic Acid (DGLA) Anti_inflammatory Anti-inflammatory Eicosanoids DGLA->Anti_inflammatory D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory D5D->AA T3364366 This compound T3364366->D5D inhibition

Caption: D5D signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HepG2) Lysate_Prep 2. Crude Lysate Preparation Cell_Culture->Lysate_Prep Quantification 3. Protein Quantification Lysate_Prep->Quantification Pre_incubation 4. Pre-incubation: Lysate + this compound Quantification->Pre_incubation Reaction_Start 5. Add Substrate (DGLA) Pre_incubation->Reaction_Start Incubation 6. Incubation Reaction_Start->Incubation Reaction_Stop 7. Stop Reaction Incubation->Reaction_Stop Detection 8. Product Detection (e.g., LC-MS/MS) Reaction_Stop->Detection Data_Analysis 9. Data Analysis (IC50 determination) Detection->Data_Analysis

Caption: General workflow for quantifying this compound activity in crude lysates.

References

Validation & Comparative

Validating T-3364366 Specificity for Delta-5 Desaturase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-3364366, a potent and selective inhibitor of delta-5 desaturase (D5D), with other relevant compounds. Experimental data is presented to objectively assess its performance, alongside detailed protocols for key validation assays.

Introduction to Delta-5 Desaturase and its Inhibition

Delta-5 desaturase (D5D), encoded by the FADS1 gene, is a critical enzyme in the polyunsaturated fatty acid (PUFA) metabolic pathway. It catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By inhibiting D5D, compounds like this compound can modulate the inflammatory response, making them attractive therapeutic targets for a range of inflammatory diseases.

Comparative Analysis of D5D Inhibitors

The specificity and potency of this compound are best understood in comparison to other modulators of the PUFA pathway. This section provides a quantitative comparison of this compound with other known D5D and D6D inhibitors.

Table 1: Inhibitor Potency (IC50) Against Desaturase Enzymes

CompoundTargetIC50 (nM) - HumanIC50 (nM) - RatSelectivity (D6D/D5D)Reference
This compound D5D 1.9 (HepG2 cells) 2.1 (RLN-10 cells) >326
D6D6200-
SCD>10000-
CP-74006D5D20 (in vitro)--[1]
Compound-326D5D22 (in vitro)72 (in vitro)-
SC-26196D6D>200,000>200,000-
D5D>200,000>200,000
CP-24879D5D/D6DMixed inhibition--

Key Findings:

  • This compound demonstrates exceptional potency against human and rat D5D, with IC50 values in the low nanomolar range.

  • It exhibits outstanding selectivity for D5D over D6D (over 300-fold) and SCD.

  • CP-74006 is another potent D5D inhibitor, though direct comparative data with this compound in the same assays is limited.

  • Compound-326 is also a selective D5D inhibitor.

  • SC-26196 serves as a selective D6D inhibitor, useful as a control in experiments aiming to dissect the roles of D5D and D6D.

  • CP-24879 is a mixed inhibitor, targeting both D5D and D6D.

Experimental Validation of this compound Specificity

The specificity of this compound for D5D has been rigorously validated through a series of biochemical and cellular assays.

Signaling Pathway

The following diagram illustrates the central role of Delta-5 Desaturase in the arachidonic acid cascade, the target pathway of this compound.

DGLA Dihomo-gamma-linolenic Acid (DGLA) D5D Delta-5 Desaturase (FADS1) DGLA->D5D AA Arachidonic Acid (AA) ProInflammatory Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) AA->ProInflammatory D5D->AA T3364366 This compound T3364366->D5D

Caption: Role of Delta-5 Desaturase in the Arachidonic Acid Pathway.

Experimental Workflow: Validating Specificity

The following workflow outlines the key experiments used to confirm the specificity of this compound for D5D.

cluster_invitro In Vitro Assays cluster_cellular Cell-based Assays cluster_molecular Molecular Biology Binding Radioligand Binding Assay (Specificity & Affinity) Enzymatic Enzymatic Activity Assay (Potency & Selectivity) Binding->Enzymatic CellularAA Cellular Arachidonic Acid Production Assay Enzymatic->CellularAA DomainSwap Domain Swapping (Binding Site Confirmation) Enzymatic->DomainSwap Washout Cellular Washout Assay (Residence Time) CellularAA->Washout

References

A Comparative Analysis of D5D Inhibitors: T-3364366 versus CP-74006

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent delta-5-desaturase (D5D) inhibitors, T-3364366 and CP-74006. The information presented is based on publicly available experimental data to assist researchers in evaluating these compounds for their studies.

Introduction to Delta-5-Desaturase (D5D) Inhibition

Delta-5-desaturase (D5D), encoded by the FADS1 gene, is a critical enzyme in the polyunsaturated fatty acid (PUFA) metabolic pathway.[1] It catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA).[2][3][4] AA is a precursor to pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, making D5D a compelling therapeutic target for a variety of inflammatory diseases, metabolic disorders, and certain cancers.[5] By inhibiting D5D, the production of pro-inflammatory AA-derived mediators is reduced, while the levels of the precursor DGLA, which can be converted to anti-inflammatory eicosanoids, are increased.

This guide focuses on a comparative analysis of two small molecule D5D inhibitors: the thienopyrimidinone derivative this compound and the previously reported inhibitor CP-74006.

D5D Signaling Pathway in Arachidonic Acid Metabolism

The following diagram illustrates the central role of D5D in the conversion of DGLA to arachidonic acid, which is subsequently metabolized into various pro-inflammatory eicosanoids.

D5D_Signaling_Pathway cluster_n6_pathway Omega-6 Pathway cluster_inhibitors D5D Inhibitors LA Linoleic Acid (LA) DGLA Dihomo-γ-linolenic Acid (DGLA) LA->DGLA D6D AA Arachidonic Acid (AA) DGLA->AA D5D Pro_inflammatory Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) AA->Pro_inflammatory COX/LOX T336 This compound T336->DGLA Inhibits D5D CP74 CP-74006 CP74->DGLA Inhibits D5D

Caption: D5D's role in the arachidonic acid cascade and the point of intervention for this compound and CP-74006.

Comparative Analysis of this compound and CP-74006

This compound is a potent and selective, reversible, slow-binding D5D inhibitor. It exhibits a multihour residence time on the D5D enzyme, which translates to prolonged efficacy in cellular models. CP-74006 is another well-characterized D5D inhibitor that has been used as a reference compound in various studies.

Table 1: In Vitro Potency and Selectivity
CompoundD5D IC50 (nM)D6D IC50 (nM)SCD IC50 (nM)D6D/D5D Selectivity
This compound 196200>10000~326-fold
CP-74006 160>10000->62.5-fold

Data sourced from enzymatic assays using rat liver microsomes.

Table 2: Cellular Activity
CompoundHepG2 (human liver) IC50 (nM)RLN-10 (rat liver) IC50 (nM)
This compound 1.92.1
CP-74006 140-190-

Data reflects the inhibition of arachidonic acid production in cellular assays.

Cellular Washout Experiment: A Key Differentiator

A cellular washout experiment highlights a significant advantage of this compound over CP-74006. In this assay, HepG2 cells were treated with each inhibitor for 3 hours, after which the compounds were washed out, and the cells were subsequently challenged with the D5D substrate. The results demonstrated that while the inhibitory activity of CP-74006 decreased by nearly a thousand-fold after washout, the activity of this compound only shifted by a few fold. This suggests that this compound has a much longer residence time on the D5D enzyme, leading to sustained target engagement and prolonged duration of action even after the systemic drug concentration has decreased.

Cellular_Washout_Workflow cluster_workflow Cellular Washout Assay Workflow cluster_results Expected Outcome step1 1. Cell Seeding (e.g., HepG2 cells) step2 2. Inhibitor Incubation (this compound or CP-74006 for 3h) step1->step2 step3 3. Washout (Removal of inhibitor from medium) step2->step3 step4 4. Substrate Addition (Pulse with [14C]DGLA) step3->step4 step5 5. Incubation (4 hours) step4->step5 step6 6. Analysis (Measure [14C]AA production) step5->step6 T336_result This compound: Sustained Inhibition step6->T336_result Slow off-rate CP74_result CP-74006: Loss of Inhibition step6->CP74_result Fast off-rate

Caption: Workflow of the cellular washout experiment to assess the duration of inhibitor action.

Table 3: Pharmacokinetic Profile of this compound (Rat)
ParameterValue
Cmax (ng/mL) 1300 ± 210
Tmax (h) 2.0 ± 0.0
AUC0-∞ (ng·h/mL) 5400 ± 340
t1/2 (h) 1.9 ± 0.1
Oral Bioavailability (%) 36

Pharmacokinetic parameters were determined in rats following a single oral dose of 10 mg/kg. Note: A comparable, publicly available pharmacokinetic dataset for CP-74006 could not be identified.

Experimental Protocols

D5D Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of D5D in a cell-free system.

  • Enzyme Source: Microsomes are prepared from rat liver, which is a rich source of D5D.

  • Substrate: A radiolabeled substrate, such as [14C]dihomo-γ-linolenic acid (DGLA), is used.

  • Reaction Mixture: The assay is typically performed in a buffer containing the enzyme source, radiolabeled substrate, and co-factors like NADH, ATP, and Coenzyme A.

  • Procedure:

    • The test compounds (this compound or CP-74006) at various concentrations are pre-incubated with the liver microsomes.

    • The enzymatic reaction is initiated by the addition of [14C]DGLA.

    • The reaction is allowed to proceed for a defined period at 37°C and is then stopped.

    • Lipids are extracted, and the substrate ([14C]DGLA) is separated from the product ([14C]AA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The radioactivity of the product is quantified to determine the rate of the reaction.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular D5D Inhibition Assay

This assay measures the inhibition of D5D within a cellular context, providing insights into cell permeability and intracellular target engagement.

  • Cell Lines: Human (HepG2) or rat (RLN-10) liver cell lines are commonly used as they endogenously express D5D.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the test compounds.

    • A radiolabeled D5D substrate, [14C]DGLA, is added to the culture medium.

    • After an incubation period, the cells are harvested, and lipids are extracted.

    • The conversion of [14C]DGLA to [14C]AA is quantified using TLC or HPLC.

    • IC50 values are determined by analyzing the dose-response curve.

Radioligand Binding Assay

This assay is used to characterize the binding of an inhibitor to its target enzyme.

  • Radioligand: A tritiated version of a potent D5D inhibitor, such as [3H]this compound, is used.

  • Enzyme Source: Rat liver microsomes serve as the source of D5D.

  • Procedure:

    • A fixed concentration of the radioligand is incubated with the microsomes in the presence of varying concentrations of a competing unlabeled compound (e.g., this compound or CP-74006).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is measured using a scintillation counter.

    • The data is used to calculate the inhibitory constant (Ki) of the competing compound.

Summary and Conclusion

Both this compound and CP-74006 are effective inhibitors of the D5D enzyme. However, the available data suggests that this compound possesses several advantageous properties for a therapeutic candidate:

  • Higher Potency: this compound demonstrates significantly lower IC50 values in both enzymatic and cellular assays compared to CP-74006.

  • Enhanced Selectivity: this compound shows a greater selectivity for D5D over the related D6D enzyme.

  • Prolonged Target Engagement: The slow dissociation rate of this compound from the D5D enzyme, as evidenced by the cellular washout experiment, indicates a longer duration of action, which could translate to less frequent dosing in a clinical setting.

  • Favorable Pharmacokinetics: this compound has demonstrated good oral bioavailability in preclinical studies.

References

A Comparative Guide to Desaturase Inhibitors: T-3364366 versus SC-26196

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipid metabolism, fatty acid desaturases play a pivotal role in maintaining cellular health and signaling. The targeted inhibition of these enzymes has emerged as a promising therapeutic strategy for a multitude of diseases, including inflammatory conditions and metabolic disorders. This guide provides a detailed comparison of two prominent desaturase inhibitors, T-3364366 and SC-26196, which selectively target delta-5 desaturase (D5D) and delta-6 desaturase (D6D), respectively. By examining their distinct mechanisms of action, biochemical properties, and experimental applications, this document aims to equip researchers with the necessary information to select the appropriate tool for their desaturase inhibition studies.

Introduction to this compound and SC-26196

This compound is a potent and selective inhibitor of delta-5 desaturase (D5D), an enzyme that catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA). By blocking this step, this compound effectively reduces the production of pro-inflammatory eicosanoids derived from AA. In contrast, SC-26196 is a selective inhibitor of delta-6 desaturase (D6D), the rate-limiting enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs). D6D is responsible for the conversion of linoleic acid (LA) to γ-linolenic acid (GLA) in the omega-6 pathway, and α-linolenic acid (ALA) to stearidonic acid (SDA) in the omega-3 pathway. Inhibition of D6D by SC-26196 impacts the entire downstream cascade of PUFA synthesis.

Comparative Analysis of Inhibitor Properties

The following tables summarize the key biochemical and pharmacological properties of this compound and SC-26196 based on available experimental data.

PropertyThis compoundSC-26196
Target Enzyme Delta-5 Desaturase (D5D, FADS1)Delta-6 Desaturase (D6D, FADS2)
Mechanism of Action Reversible, slow-binding inhibitorSelective inhibitor
Potency (IC50) 19 nM (enzymatic assay)[1][2]0.2 µM (rat liver microsomal assay)[3]
1.9 nM (HepG2 cells)[1]
2.1 nM (RLN-10 cells)[1]
Selectivity Highly selective over D6D (IC50 = 6200 nM) and SCD (IC50 >10000 nM)Highly selective over D5D (FADS1) and SCD-1 (IC50 > 200 µM)
Key Applications Studies on D5D function, inflammation, metabolic diseasesStudies on D6D function, PUFA metabolism, inflammation, cancer

Table 1: Biochemical and Pharmacological Properties of this compound and SC-26196.

Signaling Pathways and Experimental Workflows

To visualize the roles of D5D and D6D in the polyunsaturated fatty acid (PUFA) metabolic pathway and the general workflow for studying their inhibitors, the following diagrams are provided.

PUFA_Metabolism cluster_omega6 Omega-6 Pathway cluster_omega3 Omega-3 Pathway LA Linoleic Acid (LA) D6D Delta-6 Desaturase (D6D) Target of SC-26196 LA->D6D SC-26196 inhibits GLA γ-Linolenic Acid (GLA) Elongase Elongase GLA->Elongase DGLA Dihomo-γ-Linolenic Acid (DGLA) D5D Delta-5 Desaturase (D5D) Target of this compound DGLA->D5D This compound inhibits AA Arachidonic Acid (AA) Pro_Inflammatory Pro-inflammatory Eicosanoids AA->Pro_Inflammatory ALA α-Linolenic Acid (ALA) ALA->D6D SDA Stearidonic Acid (SDA) SDA->Elongase ETA Eicosatetraenoic Acid (ETA) ETA->D5D EPA Eicosapentaenoic Acid (EPA) Anti_Inflammatory Anti-inflammatory Resolvins, etc. EPA->Anti_Inflammatory D6D->GLA D6D->SDA D5D->AA D5D->EPA Elongase->DGLA Elongase->ETA

Caption: Polyunsaturated Fatty Acid (PUFA) Metabolism Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis enzymatic_assay Desaturase Enzymatic Assay (Microsomal Fraction) potency Determine IC50 (Potency) enzymatic_assay->potency selectivity Assess Selectivity (vs. other desaturases) enzymatic_assay->selectivity cellular_assay Cell-Based Assay (e.g., AA Production) cellular_assay->potency lipidomics Lipidomic Profiling (Changes in FA levels) cellular_assay->lipidomics washout Cellular Washout Assay (Assess residence time) cellular_assay->washout inhibitor Select Inhibitor (this compound or SC-26196) inhibitor->enzymatic_assay inhibitor->cellular_assay

Caption: General Experimental Workflow for Desaturase Inhibitor Studies.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of key experimental protocols for studying this compound and SC-26196.

Microsomal Desaturase Enzymatic Assay

This assay measures the direct inhibitory effect of the compounds on the desaturase enzymes in a cell-free system using microsomal fractions.

a. Preparation of Microsomes:

  • Isolate liver microsomes from untreated rats or from cells overexpressing the target desaturase (D5D or D6D) through differential centrifugation.

  • Resuspend the microsomal pellet in a suitable buffer (e.g., phosphate buffer with glycerol) and determine the protein concentration.

b. Assay Reaction:

  • Prepare a reaction mixture containing the microsomal protein, a reaction buffer (e.g., phosphate buffer, pH 7.4), and co-factors such as NADH and ATP.

  • Add the test inhibitor (this compound or SC-26196) at various concentrations.

  • Initiate the reaction by adding a radiolabeled substrate (e.g., [14C]-DGLA for D5D or [14C]-LA for D6D).

  • Incubate the reaction at 37°C for a specific time.

c. Termination and Analysis:

  • Stop the reaction by adding a solution of alcoholic KOH.

  • Saponify the lipids by heating.

  • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Separate the substrate and the radiolabeled product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the radioactivity of the product to determine the enzyme activity and calculate the IC50 values for the inhibitor.

Cellular Arachidonic Acid (AA) Production Assay

This cell-based assay evaluates the inhibitor's efficacy in a more physiologically relevant context.

a. Cell Culture and Labeling:

  • Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in appropriate growth medium.

  • Pre-label the cells with a radiolabeled precursor, such as [14C]-DGLA, for a designated period to allow for its incorporation into cellular lipids.

b. Inhibitor Treatment:

  • Wash the cells to remove excess radiolabeled precursor.

  • Treat the cells with varying concentrations of the inhibitor (this compound) in fresh medium.

  • Incubate for a specified duration to allow for the inhibition of D5D.

c. Lipid Extraction and Analysis:

  • Harvest the cells and extract the total lipids using a method such as the Bligh-Dyer extraction.

  • Separate the different lipid classes by TLC.

  • Scrape the bands corresponding to arachidonic acid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of AA production at each inhibitor concentration to determine the cellular IC50.

Cellular Washout Assay

This assay is particularly useful for slow-binding inhibitors like this compound to assess their residence time on the target enzyme.

a. Inhibitor Incubation:

  • Treat cultured cells (e.g., HepG2) with the inhibitor (this compound) at a concentration several-fold higher than its IC50 for a sufficient time to ensure target binding (e.g., 3 hours).

b. Washout Procedure:

  • Remove the inhibitor-containing medium and wash the cells multiple times with fresh, inhibitor-free medium to remove any unbound compound.

c. Substrate Addition and Measurement:

  • Add a medium containing a radiolabeled substrate (e.g., [14C]-DGLA) to the washed cells.

  • Incubate for a period to allow for the enzymatic reaction to proceed.

  • Measure the production of the radiolabeled product (e.g., [14C]-AA) as described in the cellular AA production assay.

  • A sustained inhibition of product formation after washout indicates a long residence time of the inhibitor on the enzyme.

Conclusion

This compound and SC-26196 are valuable pharmacological tools for dissecting the roles of D5D and D6D in health and disease. This compound, with its high potency and slow-binding kinetics, is an excellent choice for specifically investigating the consequences of D5D inhibition and its downstream effects on arachidonic acid-mediated signaling. SC-26196, as a highly selective D6D inhibitor, allows for the exploration of the broader impacts of modulating the entire PUFA biosynthetic pathway. The choice between these two inhibitors will ultimately depend on the specific research question and the desired point of intervention in the PUFA metabolic cascade. The experimental protocols and comparative data presented in this guide provide a solid foundation for designing and executing rigorous studies in the field of desaturase research.

References

T-3364366: A Potent Delta-5 Desaturase Inhibitor with High Selectivity Over Delta-6 Desaturase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data on the selective inhibitory activity of T-3364366 on its primary target, delta-5 desaturase (D5D), versus its cross-reactivity with delta-6 desaturase (D6D). This compound is a potent, reversible, and slow-binding inhibitor of D5D, an enzyme that plays a crucial role in the biosynthesis of pro-inflammatory eicosanoids.[1] Understanding its selectivity is critical for assessing its potential as a therapeutic agent with a focused mechanism of action and minimal off-target effects.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against both D5D and D6D has been quantified using enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate a significant selectivity of this compound for D5D.

CompoundTarget EnzymeIC50 (nM)Selectivity (D6D IC50 / D5D IC50)
This compoundDelta-5 Desaturase (D5D)19~326-fold
Delta-6 Desaturase (D6D)6200

Table 1: In vitro inhibitory activity of this compound against delta-5 and delta-6 desaturases. Data sourced from enzymatic activity assays.[1][2]

The data clearly indicates that this compound is over 300-fold more selective for D5D than for D6D, highlighting its potential for targeted therapeutic intervention in pathways involving D5D.[3]

Polyunsaturated Fatty Acid (PUFA) Synthesis Pathway

Delta-5 and delta-6 desaturases are key enzymes in the metabolic pathway of polyunsaturated fatty acids. They catalyze the introduction of double bonds into fatty acid chains, leading to the synthesis of important signaling molecules.

PUFA_Pathway cluster_n6 Omega-6 Pathway cluster_n3 Omega-3 Pathway Linoleic Acid Linoleic Acid Gamma-Linolenic Acid Gamma-Linolenic Acid Linoleic Acid->Gamma-Linolenic Acid Delta-6 Desaturase Dihomo-gamma-linolenic Acid Dihomo-gamma-linolenic Acid Gamma-Linolenic Acid->Dihomo-gamma-linolenic Acid Elongase Arachidonic Acid Arachidonic Acid Dihomo-gamma-linolenic Acid->Arachidonic Acid Delta-5 Desaturase Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Arachidonic Acid->Pro-inflammatory Eicosanoids Alpha-Linolenic Acid Alpha-Linolenic Acid Stearidonic Acid Stearidonic Acid Alpha-Linolenic Acid->Stearidonic Acid Delta-6 Desaturase Eicosatetraenoic Acid Eicosatetraenoic Acid Stearidonic Acid->Eicosatetraenoic Acid Elongase Eicosapentaenoic Acid Eicosapentaenoic Acid Eicosatetraenoic Acid->Eicosapentaenoic Acid Delta-5 Desaturase Anti-inflammatory Eicosanoids Anti-inflammatory Eicosanoids Eicosapentaenoic Acid->Anti-inflammatory Eicosanoids This compound This compound Delta-5 Desaturase Delta-5 Desaturase This compound->Delta-5 Desaturase Potent Inhibition Delta-6 Desaturase Delta-6 Desaturase This compound->Delta-6 Desaturase Weak Inhibition

Figure 1: Simplified diagram of the omega-6 and omega-3 polyunsaturated fatty acid synthesis pathways, highlighting the inhibitory action of this compound on delta-5 desaturase and its weaker effect on delta-6 desaturase.

Experimental Protocols

The determination of the inhibitory activity of this compound relies on robust enzymatic and binding assays. While the specific, detailed protocols from the primary literature are not fully available in the public domain, the following outlines the general methodologies employed for such investigations.

Enzymatic Activity Assay for Delta-5 and Delta-6 Desaturase

This type of assay measures the enzymatic conversion of a substrate to a product in the presence of varying concentrations of the inhibitor.

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare microsomes containing D5D or D6D D Incubate microsomes, substrate, and this compound at 37°C A->D B Prepare substrate solution (e.g., [14C]-DGLA for D5D) B->D C Prepare serial dilutions of this compound C->D E Stop reaction and extract fatty acids D->E F Separate substrate and product (e.g., HPLC or TLC) E->F G Quantify product formation (e.g., scintillation counting) F->G H Calculate IC50 values G->H

Figure 2: Generalized workflow for an enzymatic assay to determine the inhibitory activity of this compound on delta-5 and delta-6 desaturases.

Protocol Outline:

  • Microsome Preparation: Liver microsomes containing the desaturase enzymes are prepared from appropriate animal models through differential centrifugation.

  • Reaction Mixture: The assay is typically conducted in a buffer containing the microsomes, a radiolabeled fatty acid substrate (e.g., dihomo-gamma-linoleic acid for D5D or linoleic acid for D6D), and necessary cofactors such as NADH and ATP.

  • Inhibition Assay: this compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Extraction and Analysis: The reaction is stopped, and the fatty acids are extracted. The substrate and the product are then separated using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Quantification: The amount of radioactive product formed is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Radioligand Binding Assay

A radioligand binding assay was developed to directly measure the binding of this compound to D5D, overcoming some of the challenges associated with enzymatic assays for membrane-bound proteins.

Protocol Outline:

  • Radioligand Preparation: this compound is labeled with a radioisotope, such as tritium ([³H]this compound), to serve as the radioligand.

  • Membrane Preparation: Microsomes containing D5D are prepared.

  • Binding Reaction: The membranes are incubated with the radioligand in a binding buffer. For competition assays, unlabeled this compound or other compounds are included at various concentrations.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding. For competition assays, IC50 values are calculated, which can be converted to binding affinity constants (Ki).

Conclusion

The available experimental data robustly demonstrates that this compound is a highly selective inhibitor of delta-5 desaturase with minimal cross-reactivity for delta-6 desaturase. This high degree of selectivity, as evidenced by the significant difference in their respective IC50 values, suggests that this compound can be a valuable tool for specifically investigating the physiological and pathological roles of D5D. For drug development professionals, this selectivity profile is a promising characteristic, potentially leading to a therapeutic agent with a well-defined mechanism of action and a reduced likelihood of off-target effects related to the inhibition of D6D. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully explore its therapeutic potential.

References

Validating T-3364366 Activity with a Competitive Displacement Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the validation of T-3364366 activity utilizing a displacement assay. It includes a detailed experimental protocol, comparative data, and visual representations of the underlying pathways and workflows.

This compound is a potent and selective inhibitor of delta-5 desaturase (D5D), an enzyme that plays a crucial role in the biosynthesis of pro-inflammatory eicosanoids by converting dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA)[1][2][3]. Validating the binding and activity of this compound is a critical step in its development as a potential therapeutic agent for inflammatory diseases. A radioligand displacement assay is a robust method to characterize the interaction of this compound with its target protein, D5D.

Comparative Performance of D5D Inhibitors

The following table summarizes the inhibitory activity of this compound in comparison to other relevant desaturase inhibitors. The data highlights the high potency and selectivity of this compound for D5D.

CompoundTargetAssay TypeIC50 (nM)Cell-based IC50 (nM)SelectivityReference
This compound D5D Enzymatic 19 1.9 (HepG2), 2.1 (RLN-10) Highly selective over D6D (IC50 = 6200 nM) and SCD (IC50 > 10000 nM) [1][4]
CP-74006D5DEnzymatic--Selective D5D inhibitor
SC-26196D6DEnzymatic--Selective D6D inhibitor

Experimental Protocol: Radioligand Displacement Assay

This protocol outlines the key steps for validating the activity of this compound using a radioligand displacement assay with [3H]this compound.

Objective: To determine the binding affinity (Ki) of unlabeled this compound and other competing compounds for the delta-5 desaturase (D5D) enzyme.

Materials:

  • [3H]this compound (radioligand)

  • Unlabeled this compound (competitor)

  • Alternative D5D inhibitors (e.g., CP-74006)

  • Microsomal fractions containing human D5D

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Scintillation fluid

  • Filter plates (e.g., 96-well glass fiber filters)

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor compounds (this compound, CP-74006, etc.) in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the microsomal fraction containing D5D, a fixed concentration of [3H]this compound, and varying concentrations of the unlabeled competitor.

  • Incubation: Incubate the plate for a predetermined time (e.g., 150 minutes) to allow the binding reaction to reach equilibrium. The slow binding kinetics of this compound should be considered, with specific binding increasing for up to 2.5 hours.

  • Termination of Binding: Rapidly filter the reaction mixture through the glass fiber filter plate to separate the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The apparent Kd for [3H]this compound is approximately 2.7 nM.

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the context and execution of the displacement assay, the following diagrams illustrate the arachidonic acid biosynthesis pathway and the experimental workflow.

DGLA Dihomo-gamma-linolenic acid (DGLA) D5D Delta-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory D5D->AA T336 This compound T336->D5D Inhibition

Caption: this compound inhibits the D5D-catalyzed conversion of DGLA to AA.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Radioligand [3H]this compound Incubation Incubate (e.g., 150 min) Radioligand->Incubation Competitor Unlabeled Competitor Competitor->Incubation Enzyme D5D Microsomes Enzyme->Incubation Filtration Filter & Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Binding_Curve Generate Binding Curve Counting->Binding_Curve IC50_Ki Calculate IC50 and Ki Binding_Curve->IC50_Ki

Caption: Workflow of the radioligand displacement assay for this compound.

References

Comparative Analysis of T-3364366 and Other Delta-5-Desaturase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thienopyrimidinone inhibitor T-3364366 with other known inhibitors of Delta-5-Desaturase (D5D), an enzyme that plays a crucial role in the biosynthesis of pro-inflammatory eicosanoids. This document summarizes key performance data, outlines experimental methodologies for inhibitor characterization, and visualizes relevant biological pathways and workflows.

Introduction to Delta-5-Desaturase (D5D) Inhibition

Delta-5-desaturase (D5D), encoded by the FADS1 gene, is a key enzyme in the polyunsaturated fatty acid (PUFA) metabolic pathway. It catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a precursor to various pro-inflammatory lipid mediators such as prostaglandins and leukotrienes.[1] Inhibition of D5D is a promising therapeutic strategy for a range of inflammatory diseases, as it can reduce the production of these pro-inflammatory molecules. This compound is a potent and selective thienopyrimidinone-based inhibitor of D5D.[2][3][4] This guide compares its activity with other non-thienopyrimidinone D5D inhibitors, including CP-24879, sesamin, and curcumin.

Quantitative Data Presentation

The following tables summarize the in vitro and cellular inhibitory activities of this compound and other selected D5D inhibitors. It is important to note that the experimental conditions under which these data were generated may vary, making direct comparisons challenging.

Table 1: In Vitro Enzymatic Inhibition Data

InhibitorTargetIC50 / KiSelectivitySource
This compound D5DIC50 = 19 nMD6D: IC50 = 6200 nMSCD: IC50 > 10000 nM[2]
CP-24879 D5DIC50 = 3.4 µM (in ABMC-7 cells)IC50 = 0.67 µM (in Liver microsomes)D6D: IC50 = 0.56 µM (in Liver microsomes)D6D: IC50 = 0.015 µM (in ABMC-7 cells)
Sesamin D5DKi = 155 µM (rat liver microsomes)Specific for D5D; does not inhibit D6D, D9, or D12 desaturases.
Curcumin D5D49% inhibition (concentration not specified)D6D: 18% inhibition

Table 2: Cellular Inhibition Data

InhibitorCell LineIC50Source
This compound HepG2 (human liver)1.9 nM
RLN-10 (rat liver)2.1 nM
CP-24879 ABMC-7 (mouse mastocytoma)Concentration-dependent inhibition of AA production

Signaling Pathway and Mechanism of Action

This compound is a reversible, slow-binding inhibitor of D5D, targeting the desaturase domain of the enzyme. Its mechanism of action involves blocking the conversion of DGLA to AA, thereby reducing the substrate pool for the synthesis of pro-inflammatory eicosanoids.

D5D_Pathway DGLA Dihomo-γ-linolenic Acid (DGLA) D5D Delta-5-Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory D5D->AA T3364366 This compound T3364366->D5D Other_Inhibitors Other D5D Inhibitors (CP-24879, Sesamin, Curcumin) Other_Inhibitors->D5D

D5D signaling pathway and points of inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized methodologies for key assays used in the characterization of D5D inhibitors.

D5D Enzymatic Assay (Rat Liver Microsomes)

This assay measures the direct inhibitory effect of a compound on D5D enzyme activity.

  • Preparation of Rat Liver Microsomes: Liver microsomes are prepared from rats through differential centrifugation to isolate the microsomal fraction containing D5D.

  • Reaction Mixture: The reaction mixture typically contains rat liver microsomes, a radiolabeled substrate such as [14C]DGLA, and the test inhibitor at various concentrations in a suitable buffer.

  • Incubation: The reaction is initiated and incubated at 37°C for a defined period.

  • Extraction and Separation: The reaction is stopped, and fatty acids are extracted. The substrate ([14C]DGLA) and the product ([14C]AA) are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The radioactivity of the separated substrate and product is measured to determine the extent of conversion and, consequently, the inhibitory activity of the compound.

Cellular D5D Inhibition Assay (e.g., HepG2 cells)

This assay assesses the ability of an inhibitor to block D5D activity within a cellular context.

  • Cell Culture: Human liver carcinoma cells (HepG2) or other suitable cell lines are cultured to confluency.

  • Inhibitor Treatment: Cells are pre-incubated with the test inhibitor at various concentrations for a specific duration.

  • Substrate Addition: A radiolabeled D5D substrate, such as [14C]DGLA, is added to the cell culture medium.

  • Incubation: The cells are incubated for a further period to allow for substrate uptake and metabolism.

  • Lipid Extraction and Analysis: Cellular lipids are extracted, and the conversion of [14C]DGLA to [14C]AA is quantified by TLC or HPLC and radiometric detection.

Radioligand Binding Assay

This assay directly measures the binding of an inhibitor to the D5D enzyme.

  • Membrane Preparation: Microsomal membranes containing D5D are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled form of the inhibitor (e.g., [3H]this compound) in the presence or absence of unlabeled competitor compounds.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter to determine the amount of bound ligand.

Cellular Washout Assay

This assay evaluates the residence time of an inhibitor on its target in a cellular environment.

  • Inhibitor Loading: Cells (e.g., HepG2) are incubated with the test inhibitor for a sufficient time to allow binding to D5D.

  • Washout: The inhibitor-containing medium is removed, and the cells are washed multiple times with fresh medium to remove any unbound inhibitor.

  • Substrate Challenge: At various time points after the washout, the cells are pulsed with a radiolabeled D5D substrate ([14C]DGLA).

  • Measurement of D5D Activity: The production of [14C]AA is measured to determine the level of D5D inhibition remaining at each time point, providing an indication of the inhibitor's dissociation rate.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Enzymatic_Assay D5D Enzymatic Assay Cellular_Inhibition Cellular D5D Inhibition Enzymatic_Assay->Cellular_Inhibition Cellular Efficacy Binding_Assay Radioligand Binding Assay Washout_Assay Cellular Washout Assay Binding_Assay->Washout_Assay Target Residence Time Lead_Optimization Lead Optimization Cellular_Inhibition->Lead_Optimization Structure-Activity Relationship Washout_Assay->Lead_Optimization Start Inhibitor Candidate Start->Enzymatic_Assay Potency Start->Binding_Assay Binding Affinity

A generalized workflow for D5D inhibitor characterization.

Comparative Discussion

This compound stands out as a highly potent and selective inhibitor of D5D, with nanomolar efficacy in both enzymatic and cellular assays. Its thienopyrimidinone scaffold represents a promising chemical class for D5D inhibition.

In comparison, CP-24879 is a mixed D5D/D6D inhibitor, showing less selectivity than this compound. While it demonstrates activity in cellular models, its lack of specificity for D5D may lead to off-target effects.

Sesamin, a natural lignan, is a specific but less potent inhibitor of D5D, with a Ki in the micromolar range. Its non-competitive mode of inhibition differs from the likely competitive or mixed-type inhibition of more potent synthetic compounds.

Curcumin, another natural product, exhibits weak inhibitory activity against both D5D and D6D. Its pleiotropic effects on various biological targets make it a less specific tool for studying D5D function compared to this compound.

The slow-binding kinetics and long residence time of this compound, as demonstrated in cellular washout assays, suggest a durable pharmacodynamic effect, which is a desirable property for a therapeutic agent. This characteristic, combined with its high potency and selectivity, positions this compound as a strong lead compound for the development of novel anti-inflammatory drugs targeting the D5D pathway. Further comparative studies with other thienopyrimidinone-based inhibitors, should they be developed, would be of significant interest to elucidate the structure-activity relationships within this chemical class.

References

Unveiling the Action of T-3364366: A Mutagenesis-Informed Mechanism of Action and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular interactions of the delta-5 desaturase inhibitor T-3364366 reveals a highly specific mechanism of action. This guide provides a comparative analysis of this compound with other desaturase inhibitors, supported by experimental data, and outlines the methodologies used to confirm its binding and inhibitory properties. While direct point mutation data for this compound is not publicly available, domain swapping experiments and mutagenesis studies on related enzymes provide strong evidence for its mode of action.

Executive Summary

This compound is a potent and selective inhibitor of delta-5 desaturase (D5D), a key enzyme in the biosynthesis of pro-inflammatory eicosanoids.[1] Its mechanism of action is characterized by a slow-binding, reversible interaction with the desaturase domain of D5D, leading to a prolonged inhibitory effect.[1] This guide compares this compound with other known D5D and delta-6 desaturase (D6D) inhibitors, presenting available data on their potency and selectivity. Furthermore, it details the experimental protocols, including domain swapping mutagenesis and radioligand binding assays, that have been instrumental in elucidating the mechanism of action of this compound.

Comparison of Desaturase Inhibitors

The landscape of desaturase inhibitors includes compounds with varying selectivity and potency for D5D and its close homolog, D6D. This compound distinguishes itself through its high selectivity for D5D.

CompoundTarget(s)IC50 (nM)SelectivityKey Characteristics
This compound D5D Human: 22, Rat: 72 Highly selective for D5D over D6D and SCD [1]Slow-binding, reversible inhibitor with a long residence time (>2h) [1]
CP-24879D5D/D6D-Mixed inhibitorOne of the earlier identified non-specific desaturase inhibitors.
Compound-326D5DHuman: 22, Rat: 72Selective for D5D over D6D and D9D[2]Orally active, shown to reduce insulin resistance and body weight in animal models.
SC-26196D6D200 (rat liver microsomes)Selective for D6D over D5D and SCD-1Potent, orally active D6D inhibitor with anti-inflammatory properties.

Confirming the Mechanism of Action Through Mutagenesis

The precise binding site of this compound on D5D has been largely elucidated through domain swapping experiments, a powerful mutagenesis technique. While specific point mutation data for this compound is not available, studies on related desaturases provide strong inferences about the critical residues involved in inhibitor binding.

Domain Swapping Experiments

To pinpoint the domain of D5D that this compound interacts with, researchers created chimeric enzymes by swapping the desaturase and cytochrome b5 domains between D5D and the closely related but this compound-insensitive D6D.

  • Construct 1 (D5D Desaturase / D6D Cytochrome b5): This chimera, containing the desaturase domain of D5D, was able to bind [³H]this compound.

  • Construct 2 (D6D Desaturase / D5D Cytochrome b5): This chimera, with the desaturase domain from D6D, did not show any significant binding to [³H]this compound.

These results unequivocally demonstrate that This compound binds to the desaturase domain of D5D .

cluster_D5D D5D (Wild-Type) cluster_D6D D6D (Wild-Type) cluster_Chimera1 Chimera 1 cluster_Chimera2 Chimera 2 D5D_Des Desaturase Domain D5D_Cyt Cytochrome b5 Domain D6D_Des Desaturase Domain D6D_Cyt Cytochrome b5 Domain Chim1_Des D5D Desaturase Domain Chim1_Cyt D6D Cytochrome b5 Domain Chim2_Des D6D Desaturase Domain Chim2_Cyt D5D Cytochrome b5 Domain T336 This compound T336->D5D_Des Binds T336->D6D_Des No Binding T336->Chim1_Des Binds T336->Chim2_Des No Binding

Domain swapping confirms this compound binds the D5D desaturase domain.
Insights from Mutagenesis of Related Desaturases

Membrane-bound desaturases, including D5D and D6D, possess conserved "histidine boxes" that are crucial for their catalytic activity. These motifs coordinate iron atoms within the active site. Site-directed mutagenesis studies on other desaturases have shown that altering these histidine residues, or amino acids in their proximity, can abolish or significantly alter enzyme activity and substrate specificity.

For instance, mutagenesis of the borage D6D has highlighted the functional importance of amino acid residues within the third histidine box. Similarly, studies on a fungal D6D revealed that serine and lysine residues near the second histidine-rich motif are involved in substrate recognition. It is highly probable that the binding of this compound to the D5D desaturase domain involves interactions with residues within or near these conserved histidine motifs.

cluster_D5D_structure Hypothesized this compound Binding Site in D5D HisBox1 Histidine Box I ActiveSite Catalytic Iron Center HisBox1->ActiveSite HisBox2 Histidine Box II HisBox2->ActiveSite HisBox3 Histidine Box III HisBox3->ActiveSite T336_binding This compound Binding Pocket T336_binding->HisBox1 Interacts with T336_binding->HisBox2 Interacts with T336_binding->HisBox3 Interacts with

Hypothesized interaction of this compound with D5D histidine boxes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Site-Directed Mutagenesis (General Protocol)

This protocol outlines the general steps for creating point mutations in a target gene, such as D5D, to investigate the role of specific amino acids in inhibitor binding.

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., Pfu Turbo) with the plasmid containing the wild-type D5D gene as a template. The PCR program typically involves an initial denaturation, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step.

  • Parental DNA Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the DpnI restriction enzyme for 1-2 hours at 37°C.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Radioligand Binding Assay

This assay is used to directly measure the binding of a radiolabeled ligand, such as [³H]this compound, to its target receptor.

  • Membrane Preparation: Homogenize tissues or cells expressing D5D in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes containing the receptor. Resuspend the pellet in a suitable buffer.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with various concentrations of the radioligand ([³H]this compound). For competition assays, include a fixed concentration of the radioligand and varying concentrations of a non-labeled competitor.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data to determine key binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Domain Swapping Mutagenesis Workflow

start Start: Plasmids with Wild-Type D5D and D6D cDNA pcr1 PCR amplify D5D desaturase domain and D6D cytochrome b5 domain start->pcr1 pcr2 PCR amplify D6D desaturase domain and D5D cytochrome b5 domain start->pcr2 ligation Ligate PCR fragments into an expression vector pcr1->ligation pcr2->ligation transform Transform into host cells (e.g., E. coli, yeast) ligation->transform expression Express chimeric proteins transform->expression assay Perform radioligand binding assay with [³H]this compound expression->assay analysis Analyze binding data to determine binding domain assay->analysis end Conclusion: this compound binds to the desaturase domain analysis->end

Workflow for domain swapping mutagenesis to identify the binding domain.

Conclusion

The mechanism of action of this compound as a potent and selective inhibitor of the D5D desaturase domain is well-supported by experimental evidence from domain swapping mutagenesis and radioligand binding assays. While direct mutagenesis studies identifying the specific amino acid residues involved in binding are not yet in the public domain, insights from related desaturases strongly suggest the involvement of the conserved histidine boxes. The detailed experimental protocols provided herein offer a roadmap for further investigations into the precise molecular interactions of this compound and for the development of future generations of desaturase inhibitors.

References

Unveiling the Binding Mechanism of T-3364366 to the Delta-5 Desaturase Domain: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental methods used to confirm the binding of T-3364366 to the desaturase domain of Delta-5 Desaturase (D5D). It further presents a comparative analysis of this compound with other desaturase inhibitors, supported by quantitative data and detailed experimental protocols.

This compound has been identified as a potent and reversible inhibitor of Delta-5 Desaturase (D5D), an enzyme crucial in the biosynthesis of arachidonic acid, a key mediator of inflammation[1][2]. Understanding the precise mechanism of action, specifically how this compound interacts with its target protein, is paramount for further drug development and optimization. This guide delves into the key experiments that have elucidated this binding interaction.

Comparative Analysis of Desaturase Inhibitors

To provide context for the potency and selectivity of this compound, the following table compares its inhibitory activity with that of various inhibitors targeting Stearoyl-CoA Desaturase (SCD), another key enzyme in lipid metabolism.

CompoundTarget EnzymeInhibitory Activity (IC50)SpeciesAssay TypeReference
This compound Delta-5 Desaturase (D5D) 19 nM RatEnzymatic Activity[3]
This compound Delta-5 Desaturase (D5D) 1.9 nM Human (HepG2 cells)Cellular Assay[3]
This compound Delta-5 Desaturase (D5D) 2.1 nM Rat (RLN-10 cells)Cellular Assay[3]
This compoundDelta-6 Desaturase (D6D)6200 nMRatEnzymatic Activity
This compoundStearoyl-CoA Desaturase (SCD)>10000 nMRatEnzymatic Activity
A939572SCD1<4 nMMouseEnzymatic Activity
A939572SCD137 nMHumanEnzymatic Activity
CAY10566SCD14.5 nMMouseEnzymatic Activity
CAY10566SCD126 nMHumanEnzymatic Activity
Sterculic acidSCD10.9 µMNot SpecifiedEnzymatic Activity
YTX-465SCD130.4 µMHumanNot Specified

Experimental Protocols for Confirming this compound Binding

The definitive confirmation of this compound binding to the desaturase domain of D5D was achieved through two key experimental approaches: a radioligand binding assay and a domain swapping experiment.

This assay directly measures the binding of a radiolabeled ligand ([3H]this compound) to its target protein.

Objective: To quantify the binding affinity and kinetics of this compound to D5D.

Methodology:

  • Preparation of Microsomes: Liver microsomes from rats, serving as a source of D5D, were prepared through standard homogenization and centrifugation procedures.

  • Radioligand Incubation: Various concentrations of [3H]this compound were incubated with the rat liver microsomes at a specific temperature and for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture was then rapidly filtered through glass fiber filters. The filters trap the microsomes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification of Binding: The radioactivity retained on the filters was measured using a scintillation counter. This measurement is proportional to the amount of [3H]this compound bound to D5D.

  • Data Analysis: Specific binding was determined by subtracting non-specific binding (measured in the presence of an excess of unlabeled this compound) from the total binding. The data were then analyzed to determine the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximal number of binding sites (Bmax). A lower Kd value indicates a higher binding affinity. The study determined the apparent Kd value to be 2.7 nM after a 150-minute incubation.

This elegant experiment was designed to pinpoint the specific domain of the D5D protein to which this compound binds. D5D and the related enzyme Delta-6 Desaturase (D6D) are both composed of a desaturase domain and a cytochrome b5-like domain. This compound exhibits high selectivity for D5D over D6D.

Objective: To determine whether this compound binds to the desaturase domain or the cytochrome b5-like domain of D5D.

Methodology:

  • Construction of Chimeric Proteins: Two chimeric proteins were genetically engineered:

    • D6D-b5(1–100)/D5D-des(100–444): The cytochrome b5-like domain of D6D was fused to the desaturase domain of D5D.

    • D5D-b5(1–99)/D6D-des(101–444): The cytochrome b5-like domain of D5D was fused to the desaturase domain of D6D.

  • Expression of Chimeric Proteins: These chimeric constructs, along with wild-type D5D and D6D, were expressed in a suitable host system to produce the respective proteins.

  • Radioligand Binding Assay with Chimeric Proteins: A radioligand binding assay, as described above, was performed using [3H]this compound with each of the wild-type and chimeric proteins.

  • Analysis of Binding Results: The amount of [3H]this compound binding to each protein was quantified. The results showed that [3H]this compound only bound to the proteins containing the D5D desaturase domain (wild-type D5D and the D6D-b5/D5D-des chimera). There was no significant binding to the proteins containing the D6D desaturase domain.

Visualizing the Experimental Workflow and Binding Logic

G cluster_radioligand Radioligand Binding Assay Workflow prep Prepare Rat Liver Microsomes (D5D source) incubate Incubate Microsomes with [3H]this compound prep->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter quantify Quantify Radioactivity on Filters filter->quantify analyze Analyze Data to Determine Kd and Bmax quantify->analyze

Workflow for the Radioligand Binding Assay.

G cluster_domain_swapping Domain Swapping Experiment Logic cluster_results Binding Results constructs Create Chimeric Proteins: D6D-b5/D5D-des D5D-b5/D6D-des binding_assay Perform [3H]this compound Binding Assay constructs->binding_assay wt_d5d Wild-type D5D (Binding Observed) binding_assay->wt_d5d chimera1 D6D-b5/D5D-des (Binding Observed) binding_assay->chimera1 wt_d6d Wild-type D6D (No Binding) binding_assay->wt_d6d chimera2 D5D-b5/D6D-des (No Binding) binding_assay->chimera2 conclusion Conclusion: This compound binds to the Desaturase Domain of D5D wt_d5d->conclusion chimera1->conclusion wt_d6d->conclusion chimera2->conclusion

Logic of the Domain Swapping Experiment.

References

T-3364366: A Potent and Selective Reference Compound for Novel Delta-5-Desaturase (D5D) Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-3364366 with other available Delta-5-Desaturase (D5D) inhibitors, supported by experimental data. Detailed protocols for key assays are included to facilitate the screening and development of novel D5D inhibitors for various therapeutic applications.

Introduction to Delta-5-Desaturase (D5D)

Delta-5-desaturase (D5D), encoded by the FADS1 gene, is a critical enzyme in the metabolism of polyunsaturated fatty acids (PUFAs).[1][2] It catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway and eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway.[2][3] AA is a precursor to pro-inflammatory eicosanoids, while DGLA can be converted to anti-inflammatory mediators.[4] By inhibiting D5D, the production of pro-inflammatory AA is reduced, while the substrate DGLA accumulates, potentially leading to a more anti-inflammatory state. This makes D5D a compelling therapeutic target for a range of inflammatory diseases, metabolic disorders, and certain cancers.

This compound: A Benchmark for D5D Inhibition

This compound is a potent, selective, and orally available thienopyrimidinone-based inhibitor of D5D. It acts as a reversible, slow-binding inhibitor that targets the desaturase domain of the enzyme. Its high potency and selectivity make it an excellent reference compound for the screening and characterization of new chemical entities targeting D5D.

Comparative Performance of D5D Inhibitors

The following table summarizes the in vitro and cellular potency of this compound compared to other known D5D inhibitors.

CompoundD5D IC50 (nM)D6D IC50 (nM)SCD IC50 (nM)Cell-Based D5D IC50 (nM)Cell LineReference
This compound 19 6200 >10000 1.9 HepG2
2.1 RLN-10
CP-74006160>10000>1000029HepG2
26RLN-10
Compound-32672 (rat), 22 (human)>10000 (rat & human)Not reportedNot reported
SC-26196Not a primary D5D inhibitor100>10000Not reported
SesaminPotent D5D inhibitorWeakly inhibits D6D, D9DWeakly inhibits D9DNot reported
CurcuminInhibits 49% of D5D activityInhibits 18% of D6D activityNot reportedNot reported

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the central role of D5D in the arachidonic acid cascade and the mechanism of its inhibition.

D5D in the PUFA pathway and its inhibition.

Experimental Workflow for D5D Inhibitor Screening

A typical workflow for screening novel D5D inhibitors using this compound as a reference compound involves both in vitro enzymatic assays and cell-based assays.

Screening_Workflow cluster_workflow D5D Inhibitor Screening Workflow A Compound Library B Primary Screening: In Vitro D5D Enzymatic Assay A->B C Hit Identification (Potency Assessment) B->C C->A Inactive D Secondary Screening: Cell-Based D5D Assay (e.g., HepG2) C->D Active Hits E Selectivity Profiling (D6D, SCD assays) D->E F Lead Optimization E->F G In Vivo Studies F->G Ref Reference Compound: This compound Ref->B Ref->D

Workflow for D5D inhibitor screening.

Experimental Protocols

In Vitro D5D Enzymatic Assay using Rat Liver Microsomes

This assay measures the direct inhibitory effect of a compound on D5D enzyme activity.

Materials:

  • Rat liver microsomes

  • [14C]-Dihomo-γ-linolenic acid ([14C]-DGLA) as substrate

  • Assay Buffer: 100 mM Sodium Phosphate (NaHPO4), 150 mM Potassium Chloride (KCl), 10 mM Sodium Fluoride (NaF), 1.5 mM Glutathione, 3 mM Magnesium Chloride (MgCl2), 1 mM NADH, 3 mM ATP, 0.3 mM Coenzyme A (CoA-SH), and 0.1% fatty acid-free Bovine Serum Albumin (BSA).

  • Test compounds dissolved in DMSO.

  • This compound as a positive control.

  • 96-well plates.

  • Scintillation counter and fluid.

Procedure:

  • Prepare rat liver microsomes and determine the protein concentration.

  • In a 96-well plate, add the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (this compound).

  • Add the assay buffer containing rat liver microsomes to each well.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding [14C]-DGLA to each well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a mixture of acetonitrile and acetic acid).

  • Separate the substrate ([14C]-DGLA) from the product ([14C]-Arachidonic Acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of [14C]-Arachidonic Acid produced using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based D5D Inhibition Assay using HepG2 Cells

This assay evaluates the ability of a compound to inhibit D5D activity within a cellular context.

Materials:

  • HepG2 cells (human liver carcinoma cell line).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • [14C]-Dihomo-γ-linolenic acid ([14C]-DGLA).

  • Test compounds dissolved in DMSO.

  • This compound as a positive control.

  • 96-well cell culture plates.

  • Phosphate-buffered saline (PBS).

  • Scintillation counter and fluid.

Procedure:

  • Seed HepG2 cells in 96-well plates and culture until they reach a suitable confluency.

  • Remove the culture medium and wash the cells with PBS.

  • Add fresh serum-free medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (this compound).

  • Pre-incubate the cells with the compounds for a specific duration (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • Add [14C]-DGLA to each well and incubate for an additional period (e.g., 4-6 hours) to allow for its conversion to [14C]-Arachidonic Acid.

  • Terminate the assay by removing the medium and washing the cells with PBS.

  • Lyse the cells and extract the total lipids.

  • Separate the fatty acids by TLC or HPLC.

  • Quantify the amount of [14C]-Arachidonic Acid.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound stands out as a superior reference compound for D5D inhibitor screening due to its high potency and excellent selectivity against other desaturases like D6D and SCD. Its well-characterized biochemical mechanism of action provides a solid benchmark for evaluating novel inhibitors. The provided experimental protocols offer a robust framework for researchers to identify and characterize new D5D inhibitors with therapeutic potential. The use of this compound as a standard will ensure consistency and comparability of data across different screening campaigns, ultimately accelerating the discovery of new drugs targeting the D5D pathway.

References

Safety Operating Guide

Proper Disposal of T-3364366: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of T-3364366, a thienopyrimidinone delta-5 desaturase (D5D) inhibitor used in research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as potentially hazardous and follow stringent disposal protocols.

Key Chemical and Safety Data

While specific hazard data for this compound is not publicly available, information on a structurally similar thienopyrimidinone derivative suggests that it may cause skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

The following table summarizes the known information for this compound and general safety precautions:

PropertyDataSource
Chemical Name This compoundMedchemExpress[2]
CAS Number 1356354-09-0InvivoChem[3]
Molecular Formula C18H16F3N3O3S2InvivoChem[3]
Appearance SolidMedchemExpress[4]
Potential Hazards May cause skin, eye, and respiratory irritation (inferred from similar compounds). Treat as potentially hazardous.Fisher Scientific
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.InvivoChem

Experimental Protocol: Waste Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of this compound in various forms. This procedure is based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

Materials:

  • Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)

  • Chemical fume hood

  • Designated hazardous waste container (clearly labeled)

  • Secondary containment for the waste container

  • Waste disposal tags or labels provided by your institution's EHS department

Procedure:

  • Waste Identification and Segregation:

    • Treat all forms of this compound waste (solid, solutions, contaminated materials) as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react violently or produce toxic gases.

  • Solid Waste Disposal:

    • Collect unused or expired solid this compound in its original container if possible.

    • If the original container is not available, use a clearly labeled, sealable, and chemically compatible container.

    • Contaminated items such as weighing boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste" with the chemical name.

  • Liquid Waste Disposal:

    • Solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant waste container.

    • Do not dispose of liquid waste containing this compound down the drain.

    • The waste container must be kept closed except when adding waste.

    • If the solvent is flammable, store the waste container in a designated flammable storage cabinet.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinseates may also need to be collected depending on institutional policies.

    • After thorough rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

  • Labeling and Storage of Waste:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.

    • Ensure the waste container is in secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream as required.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

T3364366_Disposal_Workflow cluster_start cluster_form cluster_solid cluster_liquid cluster_container cluster_final start Start: this compound Waste assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (Powder, Contaminated PPE) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid empty_container Empty Container assess_form->empty_container Empty Container collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store_waste collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_liquid->store_waste triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinse Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinse dispose_container Dispose of Defaced Container triple_rinse->dispose_container After Rinsing collect_rinse->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound from initial assessment to final EHS pickup.

References

Essential Safety and Logistics for Handling T-3364366

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like T-3364366. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a reversible, slow-binding thienopyrimidinone delta-5 desaturase (D5D) inhibitor.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating the compound as potentially hazardous with unknown toxicological properties.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required PPE for handling this compound, based on general laboratory safety guidelines for handling investigational compounds.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against splashes.[2]
Face ShieldTo be worn in addition to safety goggles when there is a significant risk of splashing or aerosol generation.
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Change gloves immediately upon contamination.
Body Protection Laboratory CoatA clean, buttoned lab coat must be worn to protect skin and clothing.
ApronA chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a high risk of splashes.
Respiratory Protection RespiratorUse of a respirator may be necessary if there is a risk of aerosol formation or if handling the powder outside of a certified chemical fume hood.[2] A risk assessment should be conducted to determine the appropriate type of respirator.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory to protect against spills and falling objects.

Operational Plan: Handling and Storage

Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Verify that the product name and CAS number (1356354-09-0) on the label match the order.

Storage: this compound should be stored under the conditions specified by the supplier. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The storage area should be secure, well-ventilated, and accessible only to authorized personnel.

Preparation of Solutions: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] A detailed protocol for preparing a suspended solution is available, which involves dissolving the compound in DMSO and then mixing with PEG300, Tween-80, and saline.

Experimental Use: When conducting experiments, always wear the appropriate PPE. Ensure that an eyewash station and safety shower are readily accessible. Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Container Management:

  • All waste containers must be kept closed except when adding waste.

  • Containers should be stored in a designated, secure area away from incompatible materials.

  • Ensure all waste containers are clearly labeled with "Hazardous Waste" and the name of the chemical.

Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receive and Inspect Compound B Store in Designated Location (-20°C or -80°C) A->B C Don Appropriate PPE B->C D Prepare Solutions in Fume Hood C->D E Conduct Experiment D->E F Record Data E->F G Segregate Contaminated Waste (Solid, Liquid, Sharps) F->G H Store Waste in Labeled Containers G->H I Arrange for Hazardous Waste Pickup H->I

Caption: Workflow for handling this compound from receipt to disposal.

References

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試験管内研究製品の免責事項と情報

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